molecular formula C5H9N3 B3069356 2-(1H-Imidazol-1-yl)ethanamine CAS No. 5739-10-6

2-(1H-Imidazol-1-yl)ethanamine

Cat. No.: B3069356
CAS No.: 5739-10-6
M. Wt: 111.15 g/mol
InChI Key: YCIRHAGYEUJTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Imidazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIRHAGYEUJTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972881
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5739-10-6
Record name 2-(1H-Imidazol-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1H-Imidazol-1-yl)ethanamine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Applications of 2-(1H-Imidazol-1-yl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, explore methods for its synthesis and characterization, and illuminate its pivotal role as a foundational scaffold for pharmacologically active agents. The narrative emphasizes the causal relationships between the molecule's structural features and its chemical reactivity and biological potential, particularly as a precursor to potent histamine H3 receptor antagonists. This document is designed to serve as an authoritative resource for scientists engaged in the exploration and utilization of imidazole-based compounds in therapeutic design.

Introduction: The Significance of a Versatile Scaffold

This compound is a deceptively simple molecule, comprising a five-membered aromatic imidazole ring linked to an ethylamine side chain. Its significance, however, extends far beyond its elemental composition. This compound is a structural isomer of the vital biogenic amine histamine [2-(1H-imidazol-4-yl)ethanamine], and this relationship immediately suggests a rich potential for biological interaction.

The imidazole ring is a privileged pharmacophore, present in numerous biologically active compounds due to its ability to participate in hydrogen bonding and coordinate with metal ions. The primary amine of the ethylamine tail provides a crucial point for synthetic elaboration, allowing for the construction of diverse molecular libraries. Consequently, this compound is not merely a chemical curiosity but a strategic building block for developing novel therapeutics, most notably those targeting the central nervous system.

Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in research and development. These parameters govern its solubility, stability, and suitability for synthetic transformations.

Structural Identification

The core structure consists of an imidazole ring where the nitrogen at position 1 is alkylated by an ethanamine group.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 5739-10-6 [1][2][3][4]
Molecular Formula C₅H₉N₃ [1][2][3]
Molecular Weight 111.15 g/mol [1][2]
IUPAC Name This compound [1]
Canonical SMILES C1=CN(C=N1)CCN [1]

| InChI | InChI=1S/C5H9N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3,6H2 |[1] |

Physicochemical Properties

The molecule's properties are dictated by the interplay between the polar, aromatic imidazole ring and the basic ethylamine side chain.

Table 2: Key Physicochemical Properties

Property Value Significance in Drug Development
XLogP3 -1.0 Indicates high hydrophilicity, which influences solubility and membrane permeability.[1]
Hydrogen Bond Donors 1 The primary amine can donate a hydrogen bond, crucial for receptor interactions.[4]
Hydrogen Bond Acceptors 3 The three nitrogen atoms can accept hydrogen bonds, enhancing solubility and target binding.[4]
Rotatable Bonds 2 Provides conformational flexibility, allowing the molecule to adapt its shape to fit a binding pocket.[4]

| Topological Polar Surface Area (TPSA) | 43.8 Ų | Suggests good potential for oral bioavailability based on drug-likeness rules.[1] |

Synthesis and Characterization: From Blueprint to Reality

The reliable synthesis and unambiguous structural confirmation of this compound are paramount for its use as a research chemical. The most common synthetic route involves the N-alkylation of imidazole.

General Synthetic Workflow

The synthesis is typically achieved by reacting imidazole with a 2-haloethylamine derivative under basic conditions. The choice of a phase-transfer catalyst can be critical for improving reaction efficiency by facilitating the transport of the imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

G cluster_reactants Reactants cluster_process Process Imidazole Imidazole Reaction N-Alkylation in Solvent (e.g., Acetonitrile) Reflux Imidazole->Reaction Chloroethylamine 2-Chloroethylamine HCl Chloroethylamine->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Phase-Transfer Catalyst (e.g., TBAB) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of imidazoles.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0-4.0 eq), and a catalytic amount of tetrabutylammonium hydrogensulfate or bromide (0.04 eq).

  • Solvent Addition: Add acetonitrile as the solvent to the flask.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 21-24 hours.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (e.g., NaCl).

  • Extraction: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in an appropriate organic solvent and perform an aqueous wash to remove any remaining salts or base.

  • Purification: The crude product is purified via flash column chromatography on silica gel. A gradient elution system, such as acetonitrile followed by a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1), is effective for isolating the pure product.[5]

  • Final Product: The final product, this compound, is typically obtained as a pale yellow oil.[5]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques.

Table 3: Spectroscopic Data for Structural Elucidation

Technique Purpose Expected Observations
¹H NMR Proton environment mapping Signals corresponding to the three distinct protons of the imidazole ring and the two methylene groups (-CH₂-) of the ethylamine chain.
¹³C NMR Carbon skeleton confirmation Resonances for the three carbons of the imidazole ring and the two carbons of the ethylamine side chain.
Mass Spec. (MS) Molecular weight determination A molecular ion peak ([M+H]⁺) corresponding to the mass of the protonated free base (C₅H₁₀N₃⁺).

| Infrared (IR) | Functional group identification | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N/C-N stretching from the imidazole ring. |

Biological Significance and Therapeutic Applications

While this compound itself is primarily a synthetic intermediate, its core structure is a cornerstone in the development of potent modulators of the histamine H3 receptor (H3R) .[6]

The Histamine H3 Receptor: A Key CNS Target

The H3 receptor is a G-protein coupled receptor predominantly found in the central nervous system.[7] It functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[8] It also acts as a heteroreceptor on other neurons, modulating the release of key neurotransmitters like acetylcholine, dopamine, and serotonin.[8][9]

H3 Receptor Antagonists/Inverse Agonists

By blocking the inhibitory action of the H3 autoreceptor, H3R antagonists (or inverse agonists) increase the release of histamine and other neurotransmitters in the brain.[7][10] This action leads to enhanced wakefulness and cognitive function.[7][9] This mechanism is the scientific rationale for developing H3R antagonists for various neurological and psychiatric disorders.

G cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synapse Synaptic Cleft H3R Histamine H3 Autoreceptor Histamine_Release Histamine Release H3R->Histamine_Release Inhibits Histamine_Vesicle Histamine Vesicles Histamine_Vesicle->Histamine_Release Histamine_Synapse Histamine Histamine_Release->Histamine_Synapse Histamine_Synapse->H3R Negative Feedback Postsynaptic_Receptor Postsynaptic H1/H2 Receptors (Wakefulness) Histamine_Synapse->Postsynaptic_Receptor Activates Antagonist This compound -based H3 Antagonist Antagonist->H3R Blocks

Caption: Mechanism of action for H3 receptor antagonists.

Therapeutic Potential

The pro-cognitive and wake-promoting effects of H3R antagonists have made them attractive candidates for treating:

  • Narcolepsy: To combat excessive daytime sleepiness. The drug Pitolisant is an approved H3R antagonist for this indication.[7][10][11]

  • Alzheimer's Disease: To enhance the release of acetylcholine, a neurotransmitter crucial for memory and cognition that is depleted in AD patients.[9]

  • Attention-Deficit Hyperactivity Disorder (ADHD) and Schizophrenia: To modulate neurotransmitter systems implicated in these conditions.[9][11]

Derivatives of this compound are frequently used as the core scaffold to build potent and selective H3R antagonists, making this molecule a vital starting point in these drug discovery programs.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation and serious eye damage.[1] Some suppliers classify the 2-methyl analog as causing severe skin burns and eye damage.[12]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All handling should be performed inside a well-ventilated chemical fume hood to avoid inhalation of any vapors.[3]

Conclusion

This compound is a molecule whose structural simplicity belies its profound utility in the field of medicinal chemistry. Its combination of an aromatic imidazole ring and a reactive primary amine makes it an exceptionally versatile platform for synthetic innovation. A comprehensive understanding of its molecular structure, physicochemical properties, and reactivity provides the foundation for its strategic deployment in drug discovery. Its most prominent role as a scaffold for histamine H3 receptor antagonists highlights its importance in the ongoing search for novel treatments for complex neurological disorders, solidifying its status as a key molecule in the modern pharmacopeia.

References

2-(1H-Imidazol-1-yl)ethanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(1H-Imidazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways leading to this compound, a pivotal structural analog of histamine and a versatile intermediate in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, the rationale behind experimental choices, and detailed, reproducible protocols. We will explore the prevalent direct N-alkylation route, including its mechanistic underpinnings and practical considerations, as well as alternative methodologies such as the Gabriel synthesis. This guide emphasizes scientific integrity, with authoritative citations supporting key claims and detailed characterization and safety protocols to ensure a self-validating framework for laboratory application.

Introduction and Significance

This compound is a heterocyclic compound featuring an imidazole ring N-substituted with an ethanamine moiety. Its structure is isomeric to the biogenic amine histamine [2-(1H-imidazol-4-yl)ethanamine], a critical mediator in inflammatory responses and a key neurotransmitter.[1][2] This structural relationship makes this compound and its derivatives compounds of significant interest for modulating histamine receptors and other biological targets.[3][4] Furthermore, its utility has been demonstrated as an intermediate in the synthesis of more complex molecules, including selective tumor inhibitors such as bis(nitroimidazolyl)alkanecarboxamides designed for hypoxic conditions.[5]

The synthetic challenge lies in the selective introduction of the aminoethyl group onto the N-1 position of the imidazole ring. This guide will dissect the most common and effective methodologies to achieve this transformation, providing the necessary context for researchers to adapt and optimize these procedures for their specific needs.

Core Synthesis Pathway: Direct N-Alkylation of Imidazole

The most direct and widely cited method for preparing this compound is the direct N-alkylation of imidazole with a suitable 2-aminoethyl electrophile, typically 2-chloroethylamine hydrochloride. This approach leverages a classic SN2 reaction mechanism.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via the deprotonation of imidazole by a strong base, such as sodium hydroxide (NaOH), to form the imidazolide anion. This anion is a potent nucleophile that subsequently attacks the electrophilic carbon of 2-chloroethylamine.

  • Choice of Base (NaOH): A strong base is required to deprotonate imidazole (pKa ≈ 14.5 for the N-H proton), generating the nucleophilic imidazolide. Sodium hydroxide is a cost-effective and potent choice. An excess is often used to neutralize the hydrochloride salt of the alkylating agent and drive the reaction to completion.[5]

  • Alkylating Agent (2-Chloroethylamine Hydrochloride): This reagent provides the required two-carbon aminoethyl chain. It is used as its hydrochloride salt for improved stability and handling.

  • Phase-Transfer Catalyst (PTC): The reaction involves a solid base (NaOH) and an organic solvent (acetonitrile), creating a heterogeneous mixture. A phase-transfer catalyst, such as tetrabutylammonium hydrogensulfate, is crucial. The bulky, lipophilic tetrabutylammonium cation pairs with the hydroxide anion, transporting it into the organic phase where it can deprotonate the imidazole, thus accelerating the reaction significantly.[5]

  • Solvent (Acetonitrile): A polar aprotic solvent like acetonitrile is ideal. It effectively dissolves the imidazole and the PTC complex without interfering with the SN2 reaction by solvating the nucleophile excessively. Its boiling point allows for heating under reflux to increase the reaction rate.[5]

A key consideration in the alkylation of unsymmetrical imidazoles is regioselectivity.[6][7] However, because the starting material is the parent, unsubstituted imidazole, alkylation at either nitrogen (N-1 or N-3) results in the same product due to the molecule's symmetry.

Synthesis_Pathway_1 cluster_reagents Reagents & Conditions Imidazole Imidazole Imidazolide Imidazolide Anion (Nucleophile) Imidazole->Imidazolide Deprotonation Product This compound Imidazolide->Product SN2 Attack Chloroethylamine 2-Chloroethylamine (Electrophile) Base NaOH PTC Tetrabutylammonium Hydrogensulfate (PTC) PTC->Imidazolide Facilitates Deprotonation Gabriel_Synthesis cluster_step1 Step 1: Phthalimide Alkylation cluster_step2 Step 2: Deprotection PotassiumPhthalimide Potassium Phthalimide N_Alkylphthalimide N-(2-(1H-Imidazol-1-yl)ethyl)phthalimide PotassiumPhthalimide->N_Alkylphthalimide SN2 Reaction ImidazoleElectrophile 1-(2-chloroethyl)-1H-imidazole FinalProduct This compound N_Alkylphthalimide->FinalProduct Hydrazinolysis Phthalhydrazide Phthalhydrazide (Byproduct) N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine (N2H4)

References

Physicochemical properties of 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS: 5739-10-6), a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a structural analog of histamine, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causal relationships between molecular structure and physicochemical behavior. We provide detailed, field-proven experimental protocols for determining key parameters such as pKa, LogP, and aqueous solubility, presented as self-validating systems. All discussions are grounded in authoritative references, ensuring scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Simple Scaffold

This compound is a primary amine featuring an imidazole ring connected via an ethyl linker. While structurally simple, it represents a critical scaffold in medicinal chemistry. The imidazole ring is a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, and a ligand for various metal ions. The ethylamine side chain provides a basic center and a point for further chemical modification. This molecule is an isomer of the crucial neurotransmitter histamine [2-(1H-imidazol-4-yl)ethanamine], making its distinct physicochemical profile essential for designing compounds with selective biological targets.

The predictive power of any drug discovery program hinges on an accurate early-stage characterization of its chemical matter. Properties such as ionization state (pKa), lipophilicity (LogP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies to accurately characterize this compound, enabling its effective application in research and development.

Core Physicochemical & Structural Data

A crucial first step in any research endeavor is to consolidate the known foundational data. The following table summarizes the key identifiers and computationally predicted properties for this compound. It is imperative to recognize that while computational models provide valuable estimations, they must be validated through rigorous experimental determination, the protocols for which are detailed in subsequent sections.

Property Value Source
IUPAC Name This compound[1][2]
CAS Number 5739-10-6[3][4][5]
Molecular Formula C₅H₉N₃[4][5][6]
Molecular Weight 111.15 g/mol [4][5][6]
Appearance Colorless to light yellow liquid[2]
Predicted pKa 7.51 ± 0.10[2]
Computed XLogP3 -1.0[6]
Topological Polar Surface Area (TPSA) 43.8 Ų[6]
Predicted Boiling Point 283 °C[2]
Predicted Density 1.15 g/cm³[2]
Predicted Flash Point 125 °C[2]

Ionization Behavior: The Critical Role of pKa

Expert Insight: The ionization state of a molecule is arguably one of its most influential properties in a biological context. For this compound, there are two primary basic centers: the primary amine on the ethyl chain and the non-protonated nitrogen of the imidazole ring. The predicted pKa of ~7.5 suggests that at physiological pH (7.4), the molecule will exist as a dynamic equilibrium of neutral and protonated species. This equilibrium is critical as it governs the molecule's ability to cross lipid membranes (favoring the neutral form) and interact with polar targets or remain in aqueous solution (favoring the charged, protonated form). Therefore, precise experimental determination of the pKa values is not merely an academic exercise; it is essential for building accurate pharmacokinetic and pharmacodynamic models.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acid dissociation constant(s) of the title compound.[7]

Principle: A solution of the compound is titrated with a strong acid, and the change in pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a ~10 mM solution of this compound in deionized, CO₂-free water. If solubility is a concern, a co-solvent like methanol may be used, but the pKa will be an apparent pKa (pKaapp) and this must be noted.

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain constant temperature. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point(s). For a more accurate determination, calculate the first derivative of the titration curve (ΔpH/ΔV); the peak(s) will indicate the equivalence point(s).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare 10 mM Analyte Solution titrate Titrate with Standardized 0.1 M HCl prep_solution->titrate calibrate_ph Calibrate pH Meter (3-point) calibrate_ph->titrate record Record pH vs. Volume titrate->record plot Plot pH vs. Volume record->plot derivative Calculate First Derivative (ΔpH/ΔV) plot->derivative determine_pka Determine pKa at Half-Equivalence Point derivative->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity: The Balance Between Water and Fat (LogP/LogD)

Expert Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. The partition coefficient (LogP) measures this property for the neutral form of the molecule, while the distribution coefficient (LogD) measures it at a specific pH, accounting for all ionic species. Given that this compound ionizes near physiological pH, its LogD at pH 7.4 is a more biologically relevant parameter than its LogP. The computationally predicted negative LogP value suggests the compound is predominantly hydrophilic, which implies good aqueous solubility but potentially poor passive diffusion across cell membranes.[6]

Experimental Protocol: LogD Determination by Shake-Flask Method

This is the gold-standard method for determining lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The concentration of the compound in each phase is measured after equilibrium is reached, and the ratio of these concentrations gives the distribution coefficient.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The initial concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). The experiment should be performed in triplicate.

Aqueous Solubility: The Gateway to Bioavailability

Expert Insight: A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that can make or break a drug candidate. The polar functionalities (imidazole ring, primary amine) and low predicted LogP of this compound suggest it should have a reasonable degree of aqueous solubility.[6] However, this solubility will be pH-dependent. In acidic conditions, protonation of the amine and imidazole groups will form salts, which are typically much more soluble in water.[8] This is why many amine-containing drugs are formulated as hydrochloride salts.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.[7]

Principle: An excess amount of the compound is agitated in a specific buffer until equilibrium is reached. The resulting saturated solution is filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to vials containing buffers at various relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.

  • Filtration: After equilibration, allow the vials to stand, letting the excess solid settle. Filter the supernatant using a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: The presence of solid material in the vial after the experiment confirms that a saturated solution was achieved.

Solubility_Workflow start Add Excess Compound to Buffer equilibrate Agitate for 24-48h at Constant Temp start->equilibrate filter Filter Supernatant (0.45 µm) equilibrate->filter analyze Quantify Filtrate via HPLC-UV filter->analyze result Determine Solubility (e.g., mg/mL) analyze->result

Caption: Workflow for determining aqueous solubility.

Structural Integrity and Purity Assessment

Expert Insight: The validity of all subsequent biological and physicochemical data rests on the unambiguous confirmation of the compound's chemical structure and purity. A multi-technique approach is non-negotiable for achieving this. NMR confirms the connectivity of atoms, Mass Spectrometry confirms the molecular weight, and HPLC provides a quantitative measure of purity.

Characterization_Workflow Compound Characterization Logic cluster_synthesis Source Compound cluster_primary Primary Analysis (Identity & Purity) cluster_secondary Secondary Analysis (Physicochemical Properties) source Synthesized or Procured Compound nmr NMR (1H, 13C) Structural Confirmation source->nmr ms Mass Spectrometry MW Confirmation source->ms hplc HPLC-UV Purity Assessment (>95%) source->hplc decision Purity & Structure Confirmed? nmr->decision ms->decision hplc->decision pka pKa Determination logd LogD Determination sol Solubility Assay decision->source No - Repurify final_product Qualified Compound for Assay decision->final_product Yes final_product->pka final_product->logd final_product->sol

Caption: Self-validating workflow for compound characterization.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR should show characteristic signals for the imidazole ring protons, the two methylene groups of the ethyl chain, and the exchangeable protons of the primary amine.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight. The compound should show a prominent [M+H]⁺ ion at m/z 112.1.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid) coupled with a UV detector is the standard for determining purity.[9] Purity should typically be ≥95% for use in biological assays.

Synthesis, Handling, and Storage

A common synthetic route for this compound involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride.[3] This is conducted in a suitable solvent like acetonitrile, using a base such as sodium hydroxide and often a phase-transfer catalyst to facilitate the reaction.[3]

Safety and Handling:

  • Hazards: GHS classification data indicates that this compound may cause skin irritation and serious eye damage.[6][10] It may also cause respiratory irritation.[6][10]

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10]

Storage:

  • The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and CO₂.[2]

Conclusion

This compound is a hydrophilic, basic molecule whose physicochemical properties are dominated by its ionizable amine and imidazole functionalities. The computational data presented herein provides a strong starting point for its characterization, but as this guide has detailed, must be followed by rigorous experimental verification. The protocols outlined for determining pKa, LogD, and aqueous solubility represent a robust, self-validating framework for generating the high-quality data required for successful drug discovery and development programs. An accurate understanding of these core properties is the bedrock upon which all further biological investigation should be built.

References

An In-depth Technical Guide to 2-(1H-Imidazol-1-yl)ethanamine (CAS Number 5739-10-6): A Cornerstone for Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(1H-Imidazol-1-yl)ethanamine, a pivotal building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document eschews a rigid template to deliver a narrative that is both scientifically rigorous and practically insightful, focusing on the synthesis, characterization, and strategic application of this versatile molecule in the quest for novel therapeutics targeting the histamine H3 receptor.

Strategic Importance in Drug Discovery: The Histamine H3 Receptor Connection

This compound is a structurally simple yet powerful precursor, deriving its significance primarily from its isosteric relationship with histamine. The molecule features a critical imidazole ring and a flexible ethylamine side chain, making it an ideal starting point for the synthesis of histamine H3 receptor (H3R) antagonists.

Antagonism of the H3 receptor blocks this negative feedback loop, leading to an increase in the release of histamine and other neurotransmitters.[4] This mechanism is the foundation for the therapeutic potential of H3R antagonists in a range of neurological and psychiatric disorders, including:

  • Cognitive Disorders: Such as Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD), by enhancing cholinergic and dopaminergic neurotransmission.[1][3]

  • Schizophrenia: By modulating dopaminergic pathways.[1]

  • Obesity: By influencing appetite and energy expenditure via the hypothalamus.[4]

The this compound scaffold provides the necessary imidazole core for receptor recognition, while the primary amine serves as a versatile chemical handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[5]

The Histamine H3 Receptor Signaling Pathway

Activation of the H3R by histamine initiates a cascade of intracellular events. The receptor is coupled to Gαi/o proteins, which, upon activation, inhibit adenylyl cyclase (AC). This leads to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in Protein Kinase A (PKA) activity.[4] The Gβγ subunits released upon G-protein activation can also inhibit N-type voltage-gated calcium channels, further suppressing neurotransmitter release. H3R stimulation has also been shown to activate the MAPK and PI3K/AKT pathways.[1][4] H3R antagonists block these downstream effects by preventing receptor activation.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits αi/o Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ cAMP cAMP AC->cAMP Converts Ca_ion PKA PKA cAMP->PKA Activates Neurotransmitter_Vesicle Neurotransmitter Vesicle Release ↓ Neurotransmitter Release Neurotransmitter_Vesicle->Release Histamine Histamine / Agonist Histamine->H3R Binds Antagonist This compound -based Antagonist Antagonist->H3R Blocks ATP ATP ATP->AC Converts Ca_ion->Neurotransmitter_Vesicle Triggers Fusion

Caption: Histamine H3 Receptor Signaling Pathway and Point of Antagonist Intervention.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its effective use in a research setting.

Physicochemical Data
PropertyValueSource
CAS Number 5739-10-6PubChem[6]
Molecular Formula C₅H₉N₃PubChem[6]
Molecular Weight 111.15 g/mol PubChem[6]
Appearance Colorless to pale yellow liquidChemicalBook[7]
Boiling Point ~283 °C at 760 mmHgSigma-Aldrich
Density ~1.15 g/cm³ChemicalBook
Flash Point 125 °CChemicalBook
pKa (predicted) 7.51 ± 0.10ChemicalBook
XLogP3 (computed) -1.0PubChem[6]
Solubility Soluble in waterNanjing Finechem[8]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles that meet ANSI Z87.1 standards, and a lab coat.[9] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • Disposal: Dispose of waste in a designated, sealed, and properly labeled container in accordance with local regulations.[9]

Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of this compound is crucial for its application in drug discovery. The following protocol, adapted from established procedures, outlines the N-alkylation of imidazole and includes explanations for key experimental choices to ensure reproducibility and success.[7]

Synthesis_Workflow cluster_synthesis Step 1: N-Alkylation Reaction cluster_workup Step 2: Work-up & Purification Reactants Imidazole 2-Chloroethylamine HCl NaOH Tetrabutylammonium hydrogensulfate Reaction Reflux (21h) Reactants->Reaction Solvent Acetonitrile Solvent->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Filtration Filter Insoluble Salts Crude_Mixture->Filtration Concentration Concentrate Filtrate (Rotary Evaporator) Filtration->Concentration Chromatography Flash Chromatography (Silica Gel) Concentration->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

Materials:

  • Imidazole (1.0 eq)

  • 2-Chloroethylamine monohydrochloride (1.1 eq)

  • Sodium hydroxide (NaOH) (3.6 eq)

  • Tetrabutylammonium hydrogensulfate (TBHS) (0.04 eq)

  • Acetonitrile (CH₃CN)

  • Silica gel for flash chromatography

  • Eluent: Gradient of acetonitrile to 9:1 acetonitrile/ammonium hydroxide

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add imidazole (8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (15.2 g, 131 mmol), sodium hydroxide (17.1 g, 428 mmol), and tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol).[7]

    • Causality: Sodium hydroxide serves a dual purpose: it neutralizes the hydrochloride salt of the alkylating agent and deprotonates the imidazole, making it nucleophilic. A significant excess is used to drive the reaction. Tetrabutylammonium hydrogensulfate acts as a phase-transfer catalyst, facilitating the interaction between the solid NaOH and the soluble reactants in the acetonitrile.

  • N-Alkylation: Add acetonitrile (100 mL) to the flask and heat the mixture to reflux. Maintain reflux with vigorous stirring for approximately 21 hours.[7]

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1). The disappearance of imidazole (starting material) and the appearance of a new, more polar spot (the product) indicates reaction progression.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble inorganic salts (NaCl and excess NaOH).[7]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a pale yellow oil (the crude product).[7]

  • Purification: Purify the crude oil by flash column chromatography on silica gel.[7]

    • Causality: Flash chromatography is essential to remove unreacted starting materials, the less common N3-alkylated regioisomer, and any potential dialkylation byproducts. The basic nature of the product requires a basic modifier in the eluent system (ammonium hydroxide) to prevent streaking and ensure good peak shape on the acidic silica gel.

    • Elution: Begin with 100% acetonitrile and gradually increase the polarity by introducing a solution of 9:1 acetonitrile/ammonium hydroxide.

    • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pale yellow oil (Typical yield: ~34%).[7]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques are employed for this purpose.

Spectroscopic Data (Predicted)
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~7.51H, singlet (H2-imidazole)
~7.01H, singlet (H5-imidazole)
~6.81H, singlet (H4-imidazole)
~3.92H, triplet (N-CH₂ )
~2.82H, triplet (CH₂ -NH₂)
~1.52H, broad singlet (-NH₂ )

Note: Predicted shifts are for CDCl₃ as the solvent. The amine protons are often broad and may exchange with D₂O.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 112.0875

  • Observed m/z: Should be within a narrow tolerance of the calculated value.

Application in Drug Development: Derivatization Strategies

The primary amine of this compound is the key functional group for derivatization. Standard organic chemistry transformations can be employed to generate a library of analogues for screening against the H3 receptor.

Derivatization_Workflow cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination Start This compound Acyl_Cl R-COCl (Acyl Chloride) Start->Acyl_Cl Reacts with Carbonyl R'R''C=O (Aldehyde/Ketone) Start->Carbonyl Reacts with Amide Amide Derivative Acyl_Cl->Amide Base_Acyl Base (e.g., TEA) Library Compound Library for HTS Amide->Library Secondary_Amine Secondary/Tertiary Amine Derivative Carbonyl->Secondary_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Secondary_Amine->Library

Caption: Key derivatization strategies for creating compound libraries.

Protocol: N-Acylation

This reaction forms a stable amide bond, a common functional group in many drug molecules.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride or Carboxylic acid (1.1 eq)

  • Coupling agent (if starting from carboxylic acid, e.g., HATU)

  • Base (e.g., Triethylamine or DIPEA) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane or DMF)

Procedure:

  • Dissolve this compound and the base in the anhydrous solvent and cool to 0 °C.

  • If starting with a carboxylic acid, pre-activate it with the coupling agent.

  • Slowly add the acyl chloride or activated carboxylic acid to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Protocol: Reductive Amination

This versatile reaction forms secondary or tertiary amines, allowing for the introduction of different alkyl groups.[10]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

  • Solvent (e.g., Dichloroethane or THF)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound and the aldehyde or ketone in the solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Add the reducing agent (Sodium triacetoxyborohydride) portion-wise.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the imine as it is formed but is slow to reduce the starting aldehyde or ketone, minimizing side reactions.[11]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically vital scaffold in modern medicinal chemistry. Its structural similarity to histamine, coupled with a synthetically versatile primary amine, makes it an indispensable tool for the development of novel histamine H3 receptor antagonists. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in the principles of causality and self-validation. By understanding the core properties and strategic potential of this molecule, researchers are well-equipped to accelerate the discovery of new treatments for a host of challenging neurological disorders.

References

The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable versatility to interact with a wide array of biological targets.[1][2] This inherent reactivity and binding potential have established the imidazole moiety as a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting diverse and potent pharmacological activities.[2] From naturally occurring biomolecules like the amino acid histidine and purines in our DNA to a multitude of synthetic drugs, the imidazole nucleus is a recurring motif in agents targeting a wide spectrum of diseases.[1][2]

This in-depth technical guide provides a comprehensive overview of the principal biological activities of imidazole derivatives, with a focus on their antifungal, antibacterial, anticancer, and antiviral properties. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, presents detailed protocols for in vitro evaluation, and offers a curated selection of data on active compounds. The aim is to equip you with the foundational knowledge and practical insights necessary to navigate the exciting landscape of imidazole-based drug discovery.

Antifungal Activity: Disrupting the Fungal Cell Membrane

Imidazole derivatives represent a major class of antifungal agents, widely used in the clinical management of fungal infections. Their primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[3]

Mechanism of Action

The principal target of antifungal imidazoles is the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme essential for the conversion of lanosterol to ergosterol.[3] Ergosterol is the primary sterol component of the fungal cell membrane, playing a crucial role in maintaining its fluidity, integrity, and the function of membrane-bound enzymes.[3] By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, imidazole derivatives effectively block ergosterol synthesis.[3] The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the packing of phospholipids in the membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.[3]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]

Principle: This assay involves challenging a standardized inoculum of a fungal strain with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are examined for visible signs of fungal growth, and the MIC is determined as the lowest concentration of the compound where no growth is observed.[4]

Step-by-Step Methodology: [4][5][6]

  • Preparation of Fungal Inoculum:

    • From a fresh (24-48 hour) culture of the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several well-isolated colonies.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This can be verified using a spectrophotometer at a wavelength of 530 nm.

    • Further dilute the standardized suspension in the appropriate test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Imidazole Derivative Dilutions:

    • Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial twofold dilutions of the stock solution in the test medium in a separate 96-well "mother" plate to create a range of concentrations.

  • Inoculation of the Assay Plate:

    • Dispense 100 µL of the appropriate imidazole derivative dilution from the mother plate into the corresponding wells of a sterile 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

    • Include a growth control well (inoculum in medium without the compound) and a sterility control well (medium only).

  • Incubation:

    • Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species and established guidelines.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity (fungal growth).

    • The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth. This can also be determined spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation: Antifungal Activity of Representative Imidazole Derivatives
Imidazole DerivativeFungal SpeciesMIC (µg/mL)Reference
Compound 31Candida albicans ATCC 900280.5-8[7]
Compound 42Candida albicans (fluconazole-resistant)8[7]
KetoconazoleCandida albicans0.03-16N/A
MiconazoleAspergillus niger0.12-8N/A

Visualization: Antifungal Imidazole Mechanism of Action

Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Imidazole Imidazole Derivative Imidazole->Inhibition Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge

Caption: Antifungal imidazoles inhibit lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting fungal cell membrane integrity.

Antibacterial Activity: A Multi-pronged Attack

While renowned for their antifungal properties, imidazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Their mechanisms of action are more varied than their antifungal counterparts, often involving multiple cellular targets.[8]

Mechanism of Action

The antibacterial effects of imidazole derivatives can be attributed to several mechanisms, including:

  • Cell Wall Synthesis Inhibition: Some imidazole compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[9]

  • Cell Membrane Disruption: Similar to their antifungal action, certain imidazoles can disrupt the bacterial cell membrane, causing increased permeability and leakage of cellular contents.[8][9]

  • Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with DNA replication and transcription, thereby halting bacterial proliferation.[8]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, as described in the antifungal section, is also the gold standard for determining the MIC of antibacterial compounds.[1][4] The protocol is largely the same, with adjustments made for the specific growth requirements of the bacterial species being tested.

Key Modifications for Antibacterial MIC Testing: [4][5][10]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most aerobic and facultative anaerobic bacteria.

  • Inoculum Preparation: Bacterial colonies are selected from an 18-24 hour culture on a non-selective agar plate (e.g., Tryptic Soy Agar). The inoculum is standardized to a 0.5 McFarland turbidity standard, corresponding to approximately 1.5 x 10^8 CFU/mL. This is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Plates are typically incubated at 35-37°C for 16-20 hours.

Data Presentation: Antibacterial Activity of Representative Imidazole Derivatives
Imidazole DerivativeBacterial StrainMIC (µg/mL)Reference
HL1Staphylococcus aureus625[1]
HL2Staphylococcus aureus (MRSA)625[1]
Compound 3bBacillus subtilis4[11]
MetronidazoleBacteroides fragilis0.25-1N/A

Visualization: Antibacterial Mechanisms of Imidazole Derivatives

Antibacterial_Mechanisms cluster_bacterium Bacterial Cell Imidazole Imidazole Derivative CellWall Cell Wall Synthesis Imidazole->CellWall Inhibition CellMembrane Cell Membrane Imidazole->CellMembrane Disruption DNA DNA Replication Imidazole->DNA Inhibition

Caption: Imidazole derivatives exert antibacterial effects through multiple mechanisms, including inhibition of cell wall and DNA synthesis, and disruption of the cell membrane.

Anticancer Activity: Targeting Key Signaling Pathways

The imidazole scaffold is a prominent feature in a growing number of anticancer agents, demonstrating efficacy against a wide range of malignancies.[12] Their anticancer activity stems from their ability to modulate various cellular processes critical for cancer cell proliferation, survival, and metastasis.[13]

Mechanism of Action

The anticancer mechanisms of imidazole derivatives are diverse and often target specific signaling pathways that are dysregulated in cancer cells. Key mechanisms include:

  • Kinase Inhibition: Many imidazole-based compounds are designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[13] By blocking the activity of kinases involved in cancer progression (e.g., EGFR, VEGFR), these derivatives can inhibit tumor cell growth and proliferation.[14]

  • Induction of Apoptosis: Some imidazole derivatives can trigger programmed cell death, or apoptosis, in cancer cells.[13] This can be achieved through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

  • DNA Binding and Topoisomerase Inhibition: Certain imidazole compounds can intercalate into DNA or inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[13][15] This leads to DNA damage and cell cycle arrest, ultimately causing cancer cell death.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17] It is a widely used method for screening the in vitro anticancer activity of novel compounds.[16][17]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Step-by-Step Methodology: [13][16][18]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of the test imidazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the imidazole derivative to the respective wells.

    • Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Representative Imidazole Derivatives
Imidazole DerivativeCancer Cell LineIC50 (µM)Reference
Compound 2cMDA-MB-231 (Breast)1.98[2]
Compound 3cA549 (Lung)4.07[2]
Compound 13aMCF-7 (Breast)4.02[14]
BZML (13)SW480 (Colorectal)0.027[19]

Visualization: Imidazole Derivatives Targeting the p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_pathway p38 MAPK Signaling Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MKK3/6 MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) p38->TranscriptionFactors Inflammation_Apoptosis Inflammation & Apoptosis TranscriptionFactors->Inflammation_Apoptosis Imidazole Imidazole Derivative Imidazole->Inhibition p38_node p38_node

Caption: Certain imidazole derivatives can inhibit the p38 MAPK signaling pathway, a key regulator of inflammation and apoptosis in cancer cells.[20][21][22]

Antiviral Activity: A Broad-Spectrum Defense

Imidazole-containing compounds have emerged as promising antiviral agents with activity against a wide range of viruses, including RNA and DNA viruses.[12][23] Their mechanisms of action are often virus-specific, targeting key viral proteins or host factors essential for viral replication.[12]

Mechanism of Action

The antiviral strategies employed by imidazole derivatives include:

  • Inhibition of Viral Entry: Some compounds can block the fusion of the viral envelope with the host cell membrane, a critical first step in the infection cycle of many enveloped viruses.[24]

  • Targeting Viral Enzymes: Imidazole derivatives can inhibit the activity of essential viral enzymes, such as proteases and polymerases, which are required for viral replication and maturation.[12][24]

  • Modulation of Host Cell Factors: Some imidazoles may exert their antiviral effects by modulating host cell signaling pathways that are hijacked by the virus for its own replication.

Key Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[25]

Principle: This assay measures the ability of a virus to form plaques (localized areas of cell death) in a monolayer of susceptible host cells.[25] In the presence of an effective antiviral agent, the number and/or size of the plaques are reduced in a dose-dependent manner.[25]

Step-by-Step Methodology: [25][26][27]

  • Cell Seeding:

    • Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the growth medium from the cell monolayer and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units - PFU).

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Compound Treatment and Overlay:

    • During the adsorption period, prepare various concentrations of the test imidazole derivative in an overlay medium (e.g., a mixture of cell culture medium and low-melting-point agarose or methylcellulose).

    • After adsorption, aspirate the virus inoculum and add the overlay medium containing the different concentrations of the imidazole derivative.

    • Include a "no drug" virus control and a "no virus" cell control.

  • Incubation:

    • Allow the overlay to solidify at room temperature.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Carefully remove the overlay.

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value (the concentration of the compound that inhibits plaque formation by 50%).

Data Presentation: Antiviral Activity of Representative Imidazole Derivatives
Imidazole DerivativeVirusEC50 (µM)Reference
Compound 5aInfluenza A virus0.3[12]
Compound 36aVaccinia virus (VV)0.1[12]
Compound 15dHepatitis C virus (HCV)5.1[12]
RibavirinRespiratory syncytial virus (RSV)3-10[28]

Visualization: Plaque Reduction Assay Workflow

Plaque_Reduction_Assay start Seed Host Cells in Plate infect Infect Cell Monolayer with Virus start->infect overlay Add Overlay with Imidazole Derivative infect->overlay incubate Incubate for Plaque Formation overlay->incubate stain Fix and Stain Cells incubate->stain count Count Plaques & Calculate EC50 stain->count

Caption: The plaque reduction assay workflow involves infecting a cell monolayer, applying an overlay with the test compound, incubating for plaque formation, and then staining to visualize and count the plaques for EC50 determination.

Conclusion: The Enduring Promise of Imidazole Derivatives

This technical guide has provided a comprehensive exploration of the diverse biological activities of imidazole derivatives, underscoring their profound importance in modern drug discovery. The versatility of the imidazole scaffold, enabling it to interact with a multitude of biological targets, continues to inspire the design and synthesis of novel therapeutic agents. As our understanding of disease biology deepens, so too will our ability to harness the full potential of this remarkable heterocyclic core. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and developing the next generation of innovative medicines.

References

A Technical Guide to 2-(1H-Imidazol-1-yl)ethanamine: A Versatile Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Imidazol-1-yl)ethanamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, pharmacology, and materials science. While direct biological characterization of this molecule is limited in public literature, its structural analogy to histamine and its documented role as a key synthetic intermediate make it a molecule of high potential. This document details its physicochemical properties, synthesis, and explores its primary application as a foundational scaffold for the development of potent histamine H₃ receptor antagonists. Furthermore, we provide validated, adaptable protocols for its derivatization and propose experimental workflows for evaluating its potential in pharmacological assays, corrosion inhibition, and the synthesis of metal-organic frameworks (MOFs), drawing insights from structurally related compounds.

Introduction and Molecular Overview

This compound (CAS: 5739-10-6) is a small molecule featuring a biologically prevalent imidazole ring N-alkylated with an ethanamine side chain.[1] Its strategic importance stems from its structural similarity to endogenous histamine, where the ethylamine side chain is instead attached at the C4 position of the imidazole ring. This isomeric difference is critical; it positions this compound not as a direct mimic of histamine, but as a privileged scaffold for designing ligands that can interact with histamine receptors and other biological targets in novel ways. Its primary amine offers a versatile chemical handle for synthetic elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns in drug discovery.[2]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is paramount for its safe handling and effective use in experimental design.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 1H-Imidazole-1-ethanamine, 2-Imidazol-1-yl-ethylamine[1]
CAS Number 5739-10-6[1]
Molecular Formula C₅H₉N₃[1]
Molecular Weight 111.15 g/mol [1]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1]

Safety Insight: The compound is classified as a skin and eye irritant.[1] All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of the Core Scaffold

The accessibility of this compound through a straightforward synthetic route enhances its utility as a research chemical. The most common method involves the N-alkylation of imidazole.

Synthetic Workflow

imidazole Imidazole reactants imidazole->reactants chloroethylamine 2-Chloroethylamine HCl chloroethylamine->reactants base Base (e.g., NaOH) reaction N-Alkylation Reaction base->reaction catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction reactants->reaction Reflux workup Workup & Filtration reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Imidazole

This protocol is adapted from established procedures for similar syntheses.[2] The use of a phase-transfer catalyst is crucial for facilitating the reaction between the water-soluble and organic-soluble reactants.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), sodium hydroxide (3.0 eq), and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq) in acetonitrile.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain vigorous stirring for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 acetonitrile/ammonium hydroxide.

  • Workup: After cooling the reaction mixture to room temperature, filter the solids (inorganic salts) and wash them with a small volume of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of acetonitrile to 9:1 acetonitrile/NH₄OH to afford the pure this compound.

Primary Application: A Foundational Scaffold for Histamine H₃ Receptor Antagonists

The most significant application of this compound in current research is as a key building block for the synthesis of histamine H₃ receptor (H₃R) antagonists.[2]

The Histamine H₃ Receptor: A Key Neuromodulatory Target

The H₃R is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[3] It functions as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor, modulating the release of other vital neurotransmitters like acetylcholine, dopamine, and serotonin.[3] This central role makes the H₃R an attractive therapeutic target for various neurological and psychiatric disorders, including Alzheimer's disease, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).[3] Antagonists or inverse agonists of the H₃R block its constitutive activity, leading to enhanced neurotransmitter release, which is thought to mediate the pro-cognitive and wake-promoting effects.

H₃ Receptor Signaling Pathway

The H₃R primarily couples to the Gαi/o subunit of its associated heterotrimeric G-protein. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activation Response Decreased Neuronal Activity & Neurotransmitter Release PKA->Response antagonist H3R Antagonist antagonist->H3R Blocks Binding

Caption: Simplified signaling pathway of the Gi/o-coupled histamine H₃ receptor.

Derivatization Workflow: From Scaffold to Antagonist

The primary amine of this compound serves as a critical attachment point for introducing diverse chemical moieties to explore the structure-activity relationship (SAR) at the H₃R. A common strategy involves acylation or amide bond formation.

start This compound reagents start->reagents reaction Amide Coupling reagents->reaction 0°C to RT acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->reagents base Base (e.g., Et3N) base->reaction solvent Anhydrous Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product N-Acyl Derivative (Potential H3R Antagonist) purification->product ligand This compound (Organic Ligand) reactants ligand->reactants metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) metal_salt->reactants solvent Solvent (e.g., DMF) reaction Solvothermal Reaction solvent->reaction reactants->reaction Heat in Autoclave cooling Slow Cooling reaction->cooling washing Solvent Washing cooling->washing activation Activation (Heating under Vacuum) washing->activation product Porous MOF Crystal activation->product

References

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)ethanamine: Synthesis, Analogs, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(1H-imidazol-1-yl)ethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a reactive primary amine tethered to an imidazole ring, provides a synthetically accessible handle for extensive derivatization. This technical guide offers a comprehensive exploration of this scaffold, beginning with its fundamental chemical properties and biological significance. We delve into robust synthetic strategies for the core molecule and its key derivatives, with a particular focus on the structure-activity relationships that govern their biological function. The primary therapeutic application of these compounds as Histamine H3 Receptor (H3R) antagonists is examined in detail, including their mechanism of action and potential in treating complex neurological disorders. This document consolidates detailed experimental protocols, quantitative data, and workflow visualizations to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Section 1: The Imidazole-Ethanamine Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Imidazole Moiety: Biological Significance

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a "privileged structure" in medicinal chemistry due to its presence in numerous essential biological molecules and its ability to engage in various non-covalent interactions with biological targets.[1][2] The imidazole ring is a key component of the amino acid histidine, the neurotransmitter histamine, and the purine bases of nucleic acids.[3] Its ionizable and polar nature often improves the pharmacokinetic profiles of drug candidates, enhancing solubility and bioavailability.[3] Consequently, imidazole derivatives have been successfully developed for a vast range of therapeutic applications, including as antifungal, antibacterial, anticancer, and antihypertensive agents.[1][2][4][5]

The this compound Core: Structure and Physicochemical Properties

This compound (CAS 5739-10-6) is the foundational molecule of this class. It consists of an imidazole ring connected at the N-1 position to an ethanamine side chain. The terminal primary amine is the key site for synthetic modification, allowing for the construction of large and diverse chemical libraries.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₉N₃ [6][7]
Molecular Weight 111.15 g/mol [6][7]
IUPAC Name This compound [6]
CAS Number 5739-10-6 [6][7]
XLogP3 (Computed) -1.0 [6]
Hydrogen Bond Donor Count 1 [6]

| Hydrogen Bond Acceptor Count | 2 |[6] |

Rationale for Derivatization

The synthetic utility of this compound stems from the nucleophilicity of its primary amine. This group serves as a versatile handle for a variety of chemical transformations, including N-acylation, N-sulfonylation, reductive amination, and the formation of ureas and thioureas. This flexibility enables chemists to systematically modify the structure to probe interactions with biological targets, optimize potency, enhance selectivity, and improve drug-like properties such as absorption, distribution, metabolism, and excretion (ADME).

Section 2: Synthetic Strategies for Imidazole-Ethanamine Analogs and Derivatives

Synthesis of the Core Scaffold: N-Alkylation of Imidazole

The most common and direct method for synthesizing the this compound core involves the N-alkylation of imidazole.[8] This is typically achieved by reacting imidazole with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, in the presence of a base.[9][10] The primary challenge is achieving regioselective alkylation at the N-1 position. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve reaction efficiency.[10]

General Synthetic Workflow

The synthesis of derivatives follows a logical and adaptable workflow. It begins with the formation of the core scaffold, which is then subjected to various coupling reactions at the primary amine to generate the final target molecules. This systematic approach is crucial for building compound libraries for screening and lead optimization.

G Start Imidazole (or substituted analog) Core This compound (Core Scaffold) Start->Core Step 1: N-Alkylation Reagent1 2-Haloethylamine HCl Base, Solvent Reagent1->Core Derivatives Diverse N-Substituted Derivatives (e.g., Amides, Amines, Ureas) Core->Derivatives Step 2: Derivatization Reagent2 Coupling Partner: - Acyl Chloride - Carboxylic Acid - Aldehyde/Ketone - Isocyanate Reagent2->Derivatives End Purification & Characterization Derivatives->End

Caption: General synthetic workflow for derivatives.

Key Derivatization Reactions at the Primary Amine
  • N-Acylation: Reaction with acyl chlorides or activated carboxylic acids in the presence of a non-nucleophilic base (e.g., triethylamine) yields stable amide derivatives. This is one of the most common derivatization strategies.[8]

  • Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary or tertiary amine derivatives, allowing for the introduction of diverse alkyl and aryl groups.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea analogs, which are effective hydrogen bond donors and acceptors and are frequently found in bioactive molecules.

Structural Analogs: Modifications to the Core
  • Substitution on the Imidazole Ring: Introducing substituents on the imidazole ring is a key strategy for modulating activity. For example, the 2-methyl analog is a common building block for H3R antagonists.[8][11] Other analogs, such as 4-phenyl substituted imidazoles, have also been explored.[12]

  • Isomeric Scaffolds: The position of the ethanamine side chain on the imidazole ring is critical for biological activity. While this guide focuses on the 1-substituted isomer, analogs with the side chain at the C4 position, such as 4-[(1H-imidazol-4-yl)methyl]piperidine, have also been developed as potent H3R antagonists.[13][14]

Section 3: Pharmacological Significance: Targeting the Histamine H3 Receptor

The Histamine H3 Receptor (H3R): A Key Neuromodulatory Target

The primary and most extensively studied application for this compound derivatives is the development of ligands for the Histamine H3 Receptor (H3R).[15][16] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[17] It functions as an inhibitory autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine. It also acts as a heteroreceptor on non-histaminergic neurons, controlling the release of other key neurotransmitters like acetylcholine, dopamine, and glutamate.[17]

Mechanism of Action and Therapeutic Potential

By blocking the inhibitory action of the H3R, antagonists (or inverse agonists) increase the release of histamine and other neurotransmitters in the brain. This leads to enhanced wakefulness, cognition, and memory.[17] Consequently, H3R antagonists are being investigated as potential treatments for a range of neurological and psychiatric conditions, including Alzheimer's disease, narcolepsy, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[17]

H3R Signaling Pathway

The H3R couples to the Gαi/o subunit of the heterotrimeric G protein. Upon activation by histamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this signaling cascade, thereby disinhibiting neurotransmitter release.

G cluster_0 Presynaptic Neuron cluster_1 Intracellular Space Histamine Histamine H3R H3 Receptor Histamine->H3R Activates Antagonist H3R Antagonist (e.g., Imidazole Derivative) Antagonist->H3R Blocks G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neurotransmitter Increased Neurotransmitter Release cAMP->Neurotransmitter Leads to (via disinhibition)

Caption: H3R antagonist mechanism of action.

Challenges and Evolution

Early imidazole-based H3R antagonists faced significant challenges, including the inhibition of cytochrome P450 (CYP) enzymes, leading to potential drug-drug interactions, and poor penetration of the blood-brain barrier.[17] This prompted a shift towards non-imidazole scaffolds. However, subsequent research has led to the development of novel imidazole-containing antagonists with improved metabolic stability and reduced affinity for CYP enzymes, renewing interest in this chemical class.[15]

Section 4: Experimental Protocols and Characterization

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of imidazole.[9] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Materials: Imidazole, 2-chloroethylamine monohydrochloride, sodium hydroxide (NaOH), tetrabutylammonium hydrogensulfate, acetonitrile (ACN).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetonitrile (100 mL), imidazole (8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (15.2 g, 131 mmol), tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol), and sodium hydroxide (17.1 g, 428 mmol).[9]

    • Heat the reaction mixture to reflux and stir vigorously for 21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of acetonitrile to 9:1 acetonitrile/ammonium hydroxide to afford the pure product as a pale yellow oil.[9]

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of an N-Acyl Derivative: N-[2-(1H-Imidazol-1-yl)ethyl]acetamide

This protocol provides an example of a straightforward derivatization of the core scaffold.[8]

  • Materials: this compound, triethylamine (TEA), acetyl chloride, anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Purification (Self-Validation): Concentrate the filtrate under reduced pressure. Purify the crude residue by recrystallization or column chromatography to yield the pure N-acetylated product.

    • Characterization: Confirm identity and purity via NMR and Mass Spectrometry.

Characterization Data Summary (Exemplary)

The following table summarizes expected characterization data for an exemplary derivative, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide, based on published literature.[8]

Table 2: Exemplary Characterization Data

Compound Yield (%) Purity (%) (HPLC) ¹H NMR (400 MHz, CDCl₃) δ (ppm)

| N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acetamide | ~70-85 | >98 | 6.98 (s, 1H), 6.82 (s, 1H), 6.10 (br s, 1H), 3.95 (t, J = 5.6 Hz, 2H), 3.50 (q, J = 5.6 Hz, 2H), 2.38 (s, 3H), 1.95 (s, 3H) |

Protocol 3: In Vitro Evaluation of H3R Antagonism (Radioligand Binding Assay)

This protocol outlines a standard method for determining the binding affinity of a test compound for the H3R.[18]

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the H3R.

  • Materials: Cell membranes expressing the human H3R, [³H]-Nα-methylhistamine (radioligand), test compound, assay buffer, glass fiber filter plates, scintillation fluid, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, incubate the H3R-expressing cell membranes with a fixed concentration of [³H]-Nα-methylhistamine and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Data Acquisition: Quantify the radioactivity on the filters using a scintillation counter.

    • Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Section 5: Conclusion and Future Directions

The this compound scaffold remains a highly valuable and versatile platform in drug discovery. Its synthetic tractability and proven success in generating potent H3R antagonists underscore its importance. While significant progress has been made, future research should focus on several key areas. There is considerable potential in exploring these derivatives for other therapeutic targets, including other histamine receptor subtypes (e.g., H4R) and unrelated targets like the IGF-1R, where imidazole-ethanamine moieties have shown activity.[14][19] The continued development of novel analogs with fine-tuned structure-activity relationships will be critical for creating next-generation therapeutics with superior efficacy and optimized pharmacokinetic and safety profiles.

Section 6: References

  • ChemicalBook. (n.d.). This compound | 5739-10-6. Retrieved January 3, 2026, from --INVALID-LINK--

  • Apodaca, R., et al. (2006). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(24), 6349-6352. Available from: --INVALID-LINK--

  • Kathmann, M., et al. (2000). Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. Journal of Medicinal Chemistry, 43(21), 3987-3994. Available from: --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives. Retrieved January 3, 2026, from --INVALID-LINK--

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 363. Available from: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved January 3, 2026, from --INVALID-LINK--

  • Wikipedia. (n.d.). H3 receptor antagonist. Retrieved January 3, 2026, from --INVALID-LINK--

  • Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. Available from: --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2024). A review article on synthesis of imidazole derivatives. Retrieved January 3, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). In Vivo Validation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Activity: A Review of Structurally Related Compounds. Retrieved January 3, 2026, from --INVALID-LINK--

  • ResearchGate. (2022). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Retrieved January 3, 2026, from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved January 3, 2026, from --INVALID-LINK--

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Pharmacology, 3(2), 1-8. Available from: --INVALID-LINK--

  • BenchChem. (n.d.). In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Review of Available Data. Retrieved January 3, 2026, from --INVALID-LINK--

  • International Journal of Chemical Studies. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Retrieved January 3, 2026, from --INVALID-LINK--

  • Molecules. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 5739-10-6. Retrieved January 3, 2026, from --INVALID-LINK--

  • BenchChem. (n.d.). Physicochemical Properties of 2-(2-methyl-1H-imidazol-1-yl)ethanamine: A Technical Guide. Retrieved January 3, 2026, from --INVALID-LINK--

  • Google Patents. (2016). WO2016135756A1 - Process for the preparation of intermediates useful in the synthesis of eluxadoline. Retrieved January 3, 2026, from --INVALID-LINK--

References

A Technical Guide to the Spectroscopic Characterization of 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1H-Imidazol-1-yl)ethanamine, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain raw experimental spectra, this guide synthesizes theoretical predictions, data from analogous structures, and established spectroscopic principles to offer an in-depth analysis. We will explore the expected features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this document outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data for this compound, ensuring that researchers, scientists, and drug development professionals can confidently approach its synthesis and characterization.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring an imidazole ring N-alkylated with an ethanamine group. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds, including the neurotransmitter histamine.[1] The presence of a primary amine group provides a reactive handle for further chemical modifications, making this molecule a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[2]

Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques are the cornerstone of this characterization process. This guide provides a detailed roadmap for interpreting the spectroscopic data of this compound, enabling researchers to confirm its identity and purity with a high degree of confidence.

Synthesis of this compound

A reliable synthesis of this compound can be achieved through the N-alkylation of imidazole with a suitable 2-aminoethylating agent. A common and effective method involves the reaction of imidazole with 2-chloroethylamine hydrochloride in the presence of a base.[2]

Workflow for the Synthesis of this compound

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification imidazole Imidazole solvent Solvent (e.g., Acetonitrile) imidazole->solvent chloroethylamine 2-Chloroethylamine HCl chloroethylamine->solvent base Sodium Hydroxide base->solvent catalyst Phase Transfer Catalyst (e.g., TBAB) catalyst->solvent reflux Reflux solvent->reflux filtration Filtration reflux->filtration concentration Concentration filtration->concentration chromatography Flash Chromatography concentration->chromatography product This compound chromatography->product

Caption: A generalized workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the imidazole ring and the ethylamine side chain.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
H2 (Imidazole)~7.5Singlet1HThe most deshielded imidazole proton.
H4/H5 (Imidazole)~7.0 - 7.2Multiplet2HThe chemical shifts of these protons can be very similar.
N-CH₂~4.0Triplet2HCoupled to the adjacent CH₂-NH₂ protons.
CH₂-NH₂~3.0Triplet2HCoupled to the adjacent N-CH₂ protons.
NH₂VariableBroad Singlet2HThe chemical shift is dependent on solvent and concentration.

Causality Behind Experimental Choices:

The choice of a deuterated solvent is critical for ¹H NMR. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons like amines, DMSO-d₆ or Methanol-d₄ can be beneficial to observe the NH₂ protons more clearly.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Experiment: Standard proton NMR experiment.

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to potential tautomerization in the imidazole ring, the signals for the imidazole carbons can sometimes be broadened.[3]

Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (Imidazole)~137
C4 (Imidazole)~128
C5 (Imidazole)~119
N-CH₂~48Attached to the imidazole nitrogen.
CH₂-NH₂~42Attached to the primary amine.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the sample.[3]

    • Dissolve in 0.6-0.7 mL of deuterated solvent in a 5 mm NMR tube.[3]

  • Instrumental Parameters (100 MHz for ¹³C):

    • Experiment: Proton-decoupled ¹³C NMR experiment.

    • Pulse Angle: 30-45°.[3]

    • Spectral Width: 0-160 ppm.

    • Number of Scans: Several hundred to several thousand scans are typically required for ¹³C NMR.[3]

    • Relaxation Delay (d1): 2 seconds.[3]

    • Temperature: 298 K (25 °C).[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. For this compound (Molecular Weight: 111.15 g/mol ), electrospray ionization (ESI) in positive ion mode is a suitable technique, as the basic nitrogen atoms are readily protonated.[4][5][6]

Expected Mass Spectrum Data (ESI+)

m/zIonNotes
112.1[M+H]⁺The protonated molecular ion.
82.1[C₄H₆N₂ + H]⁺Proposed fragment corresponding to the protonated imidazole ring after cleavage of the ethylamine side chain.[4]
30.1[CH₄N]⁺Proposed fragment corresponding to the terminal amine portion.

Proposed Fragmentation Pathway

M [M+H]⁺ (m/z 112.1) frag1 [C₄H₆N₂ + H]⁺ (m/z 82.1) M->frag1 Loss of C₂H₅N frag2 [CH₄N]⁺ (m/z 30.1) M->frag2 Loss of C₃H₃N₂

Caption: A simplified proposed fragmentation pathway for this compound in ESI-MS.

Experimental Protocol for LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column.[4]

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40 °C.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

    • Capillary Voltage: 3.5 kV.[4]

    • Source Temperature: 150 °C.[4]

    • Desolvation Temperature: 400 °C.[4]

    • Collision Gas: Argon.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H StretchPrimary Amine (NH₂)
3100-3000C-H StretchAromatic C-H (Imidazole)
2960-2850C-H StretchAliphatic C-H (CH₂)
~1650C=N StretchImidazole Ring
~1500C=C StretchImidazole Ring
~1100C-N StretchAliphatic Amine

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumental Parameters:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Resolution: 4 cm⁻¹.

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound. While experimental spectra are not widely available in the public domain, the predicted data, based on sound chemical principles and comparisons with analogous structures, offer a robust starting point for researchers. The detailed experimental protocols provided herein are designed to be self-validating and will enable scientists to acquire high-quality data for this important chemical intermediate. By combining the theoretical insights and practical methodologies presented in this guide, researchers in drug discovery and materials science can confidently synthesize, characterize, and utilize this compound in their future endeavors.

References

Navigating the Handling of 2-(1H-Imidazol-1-yl)ethanamine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the safety and handling protocols for 2-(1H-Imidazol-1-yl)ethanamine (CAS No. 5739-10-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended safety procedures. By fostering a comprehensive awareness of the chemical's properties and potential hazards, this guide aims to empower laboratory personnel to work safely and effectively.

Compound Profile and Hazard Identification

This compound is a heterocyclic organic compound featuring an imidazole ring linked to an ethanamine side chain.[1][2][3] Its structure, containing both a basic amine group and the imidazole moiety, makes it a valuable building block in medicinal chemistry and materials science.[4] However, these same structural features are responsible for its hazardous properties.

A critical first step in safe handling is a thorough understanding of the compound's hazard classification under the Globally Harmonized System (GHS).[5] this compound is classified as:

  • Skin Irritation (Category 2): Causes skin irritation.[1][5]

  • Serious Eye Damage (Category 1): Causes serious eye damage, with a risk of blindness.[1][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][5]

Hazard Classification GHS Category Hazard Statement Pictogram
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
alt text

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any hazardous chemical is a robust system of engineering controls and personal protective equipment. This approach is not merely a checklist but a holistic strategy to minimize exposure at every level.

Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a properly functioning chemical fume hood.[6][7] This is non-negotiable. The fume hood serves two primary purposes:

  • Containment of Vapors: The compound, although not highly volatile, can release vapors that cause respiratory irritation. A fume hood ensures these vapors are captured and exhausted safely.

  • Protection from Splashes and Spills: The sash of the fume hood provides a physical barrier against accidental splashes, which is critical given the severe eye damage hazard.

An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6] Proximity is key; a response time of 10-15 seconds is the standard.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential to protect the individual in the event of an unexpected exposure.

  • Eye and Face Protection: Given the classification of "Causes serious eye damage," standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[8] A face shield worn over the goggles is also highly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Skin Protection: Nitrile or neoprene gloves should be worn at all times.[9] It is crucial to inspect gloves for any signs of degradation or punctures before use. A lab coat should be worn and kept fully buttoned to protect the arms and torso.[10] For tasks with a higher risk of splashes, a chemically resistant apron is advisable.[7]

  • Respiratory Protection: When working within a certified fume hood, respiratory protection is generally not required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with appropriate cartridges should be used by trained emergency responders.[8]

PPE_Hierarchy cluster_Controls Exposure Control Strategy cluster_Eng Engineering Controls cluster_PPE Personal Protective Equipment Eng_Controls Engineering Controls (Primary Barrier) Fume_Hood Chemical Fume Hood Eng_Controls->Fume_Hood Containment Eyewash Eyewash Station / Safety Shower Eng_Controls->Eyewash Emergency Response PPE Personal Protective Equipment (Secondary Barrier) Eye_Face Chemical Splash Goggles & Face Shield PPE->Eye_Face Eye Protection Gloves Nitrile/Neoprene Gloves PPE->Gloves Skin Protection Clothing Lab Coat / Apron PPE->Clothing Body Protection Work_Practices Safe Work Practices (Procedural Layer)

Caption: Hierarchy of controls for handling this compound.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent accidental exposures and maintain the integrity of the compound.

Handling
  • Avoid Inhalation, Ingestion, and Skin Contact: Always handle the compound in a fume hood to avoid inhaling vapors.[1] Use appropriate PPE to prevent skin and eye contact.[1]

  • Dispensing: When transferring the liquid, use a pipette or a syringe. Pouring directly from the bottle increases the risk of splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[11]

  • Contaminated Clothing: If skin or clothing becomes contaminated, remove the clothing immediately and wash the affected skin area with copious amounts of water.[1] Seek medical attention if irritation develops.[1]

Storage
  • Container: Keep the container tightly closed to prevent the release of vapors.[1]

  • Location: Store in a cool, dry, and well-ventilated area.[6][12] The storage area should be secured and accessible only to authorized personnel.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] The basic nature of the amine group can lead to vigorous or exothermic reactions with these substances.

Handling_Workflow Start Start: Prepare for Handling Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Don_PPE Verify_Hood Verify Fume Hood Functionality Don_PPE->Verify_Hood Dispense Dispense Chemical Inside Fume Hood Verify_Hood->Dispense Perform_Exp Perform Experiment Dispense->Perform_Exp Clean_Up Clean Work Area Perform_Exp->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Secure Compound Wash_Hands->End

Caption: A typical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

First-Aid Measures
Exposure Route First-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] The speed of response is critical to prevent permanent eye damage.
Skin Contact Immediately wash off with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Small Spills: For small spills contained within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[6]

  • Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety office. Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste.[1][6] Do not dispose of it down the drain.[6] Collect waste in a clearly labeled, sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Conclusion

This compound is a valuable research chemical, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, personal protective equipment, safe work practices, and emergency preparedness, researchers can confidently and safely handle this compound. The absence of extensive toxicological data should not lead to complacency but rather reinforce the necessity of a cautious and informed approach to laboratory safety.

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(1H-Imidazol-1-yl)ethanamine from Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed and validated protocol for the synthesis of 2-(1H-Imidazol-1-yl)ethanamine, a critical building block in medicinal chemistry and drug development. The synthesis is achieved through the N-alkylation of imidazole with 2-chloroethylamine hydrochloride under phase-transfer catalysis conditions. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting guidance to ensure reproducible and efficient synthesis.

Introduction: The Significance of this compound

N-alkylated imidazoles represent a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] this compound, in particular, is a key intermediate in the synthesis of advanced therapeutic agents, including selective tumor inhibitors such as bis(nitroimidazolyl)alkanecarboxamides designed for targeting hypoxic cancer cells.[3] The presence of a primary amine group provides a reactive handle for further molecular elaboration, making it an invaluable precursor for constructing more complex pharmaceutical candidates.[4]

The method detailed herein is an adaptation of established N-alkylation procedures, optimized for clarity, reliability, and yield.[3][4] It employs a phase-transfer catalyst to facilitate the reaction between the imidazole nucleophile and the alkylating agent, a common and effective strategy for this class of transformation.[5]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction (SN2). The core transformation involves the deprotonation of imidazole to form a potent nucleophile, which then attacks the electrophilic 2-chloroethylamine.

Overall Reaction:

Mechanistic Insights:

  • Deprotonation: Sodium hydroxide (NaOH), a strong base, deprotonates the N-1 position of the imidazole ring, which has an acidic proton (pKa ≈ 14.5).[1][6] This generates the highly nucleophilic imidazolide anion.

  • Phase-Transfer Catalysis: The reaction is performed in a biphasic system (solid NaOH/organic solvent). The tetrabutylammonium hydrogensulfate (TBHS) acts as a phase-transfer catalyst. The lipophilic tetrabutylammonium cation pairs with the imidazolide anion, transporting it into the organic phase (acetonitrile) where the 2-chloroethylamine is dissolved.

  • Nucleophilic Attack: The imidazolide anion executes an SN2 attack on the carbon atom bearing the chlorine atom in 2-chloroethylamine, displacing the chloride ion and forming the new C-N bond.

  • Neutralization: The hydrochloride salt of the starting 2-chloroethylamine is neutralized by the excess sodium hydroxide present in the reaction mixture.

G cluster_reactants Reactants cluster_process Process cluster_products Products imidazole Imidazole deprotonation Deprotonation of Imidazole (N-1) imidazole->deprotonation Base (NaOH) chloroethylamine 2-Chloroethylamine HCl alkylation SN2 Attack on 2-Chloroethylamine chloroethylamine->alkylation naoh NaOH nacl NaCl naoh->nacl h2o H₂O naoh->h2o tbhs TBHS (Catalyst) deprotonation->alkylation Imidazolide anion product This compound alkylation->product

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical & Safety Data

A thorough understanding of the properties of all chemicals is paramount for safe and effective synthesis.[7][8]

CompoundMolecular FormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards[3][7][9]
Imidazole C₃H₄N₂68.082561.03Corrosive, Harmful if swallowed, Suspected reproductive toxin
2-Chloroethylamine HCl C₂H₇Cl₂N115.99145N/A (Solid)Toxic, Corrosive
Sodium Hydroxide NaOH40.0013902.13Severe skin burns and eye damage
Acetonitrile C₂H₃N41.0581.60.786Flammable liquid and vapor, Harmful if swallowed/inhaled
This compound C₅H₉N₃111.152831.15Corrosive (Causes severe skin burns and eye damage)

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3][10] All operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[8]

4.1 Materials and Reagents

  • Imidazole (≥99%)

  • 2-Chloroethylamine monohydrochloride (≥98%)

  • Sodium hydroxide (NaOH), pellets (≥97%)

  • Tetrabutylammonium hydrogensulfate (TBHS) (≥97%)

  • Acetonitrile (CH₃CN), anhydrous (≥99.8%)

  • Ammonium Hydroxide (NH₄OH), ACS reagent, 28-30% solution

  • Silica gel, flash chromatography grade (230-400 mesh)

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

4.2 Reaction Setup and Procedure

  • Charging the Reaction Vessel: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (15.2 g, 131 mmol, 1.1 eq), sodium hydroxide (17.1 g, 428 mmol, 3.6 eq), and tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol, 0.04 eq).[3]

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reflux: Heat the stirred suspension to reflux (approx. 82°C) using a heating mantle. Maintain a gentle reflux for 21-24 hours.[3][10]

    • Expertise Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Acetonitrile/Ammonium Hydroxide. The disappearance of the imidazole spot indicates reaction completion.

  • Work-up - Salt Removal: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the insoluble inorganic salts (NaCl and excess NaOH). Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Solvent Evaporation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to yield a pale yellow or orange crude oil.[4]

4.3 Purification by Flash Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in acetonitrile. Pack a glass chromatography column with the slurry to create a uniform stationary phase bed.[11]

  • Sample Loading: Dissolve the crude oil in a minimal amount of acetonitrile and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column using a gradient solvent system. Start with 100% acetonitrile and gradually increase the polarity by adding ammonium hydroxide solution. A typical gradient is from 100% acetonitrile to a 9:1 (v/v) mixture of acetonitrile/ammonium hydroxide.[3][10]

    • Trustworthiness Note: The basic modifier (ammonium hydroxide) is crucial to prevent the amine product from protonating and streaking on the acidic silica gel, ensuring a clean separation.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product Isolation: Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a pale yellow oil.

4.4 Characterization

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[11]

Experimental Workflow and Data Summary

G setup 1. Assemble Glassware (Flask, Condenser) charge 2. Charge Reactants (Imidazole, Alkylating Agent, Base, Catalyst, Solvent) setup->charge reflux 3. Heat to Reflux (21-24 hours) charge->reflux monitor 4. Monitor by TLC (Optional) reflux->monitor cool 5. Cool to RT monitor->cool filter 6. Filter Salts cool->filter concentrate 7. Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify 8. Flash Chromatography (Silica, ACN/NH4OH) concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step experimental workflow for synthesis and purification.

Table 2: Summary of Reaction Parameters and Expected Outcomes

ParameterValue / DescriptionRationale / Notes
Molar Ratio Imidazole : Chloroethylamine HCl : NaOH1 : 1.1 : 3.6
Catalyst Loading 4 mol% (TBHS)Facilitates the transfer of the imidazolide anion into the organic phase.
Solvent Anhydrous AcetonitrileA polar aprotic solvent suitable for SN2 reactions.
Temperature Reflux (~82 °C)Provides the necessary activation energy for the reaction.
Reaction Time 21 - 24 hoursEnsures high conversion of the starting material.[3]
Expected Yield 30-40%The reported yield after purification is typically in this range.[3]
Product Appearance Pale yellow oilThe purified product is a liquid at room temperature.[3]

Mandatory Safety Precautions

Adherence to safety protocols is non-negotiable. The combination of corrosive, toxic, and flammable materials requires careful handling.

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood to prevent inhalation of vapors and dust.[7] Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times.[8]

    • Hand Protection: Wear nitrile gloves. Inspect gloves before use and use proper removal technique.[8]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Chemical Handling:

    • Sodium Hydroxide: Is highly corrosive and hygroscopic. Weigh it quickly and handle with care to avoid skin burns.

    • Imidazole: Is corrosive and a suspected reproductive hazard. Avoid creating dust when handling the solid.[9][12]

    • Acetonitrile: Is a flammable liquid. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficient base. 3. Wet acetonitrile.1. Extend reflux time and monitor by TLC. 2. Ensure NaOH pellets are not old/carbonated. Use fresh, high-purity base. 3. Use anhydrous grade solvent to prevent quenching of the imidazolide anion.
Product is Impure After Column 1. Co-elution with starting material or byproduct. 2. Column was overloaded.1. Optimize the chromatography gradient. A shallower gradient may improve separation. 2. Use a larger column or load less crude material.
Reaction Stalls 1. Catalyst degradation or insufficient amount.1. Ensure the phase-transfer catalyst is of good quality. A small additional charge may be necessary for very long reaction times.

References

Application Notes and Protocols for the N-Alkylation of Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of imidazole is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals, ionic liquids, and functional materials. This guide provides a comprehensive overview of the fundamental principles and practical methodologies for this crucial reaction. Authored for both seasoned researchers and those new to the field, this document elucidates the mechanistic underpinnings of N-alkylation, offering a comparative analysis of various synthetic strategies. Detailed, step-by-step protocols for classical alkylation, Mitsunobu reaction, phase-transfer catalysis, and microwave-assisted synthesis are presented, complete with insights into reaction optimization and troubleshooting. The causality behind experimental choices is emphasized, ensuring a deep, practical understanding of the chemistry involved.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including the essential amino acid histidine. The functionalization of the imidazole nitrogen atoms through N-alkylation profoundly influences the molecule's physicochemical properties, such as lipophilicity, solubility, metabolic stability, and receptor-binding affinity.[1][2] Consequently, N-alkylated imidazoles are integral components of a wide range of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, and antihypertensive properties.[1][3][4] Beyond pharmaceuticals, N-alkylated imidazolium salts are the foundational components of many room-temperature ionic liquids, heralded as "green solvents" and versatile catalysts.[3][5][6]

The synthetic challenge in the N-alkylation of unsymmetrical imidazoles lies in controlling the regioselectivity, as the two nitrogen atoms of the imidazole ring can both act as nucleophiles.[7][8] Furthermore, the potential for over-alkylation to form quaternary imidazolium salts presents another hurdle that must be carefully managed.[9] This guide will explore various strategies to address these challenges and achieve selective and efficient N-alkylation.

Mechanistic Principles of Imidazole N-Alkylation

The N-alkylation of imidazole is fundamentally a nucleophilic substitution reaction. The nucleophilicity of the imidazole nitrogen is the driving force for the reaction. The reaction can proceed through two primary pathways depending on the reaction conditions:

  • Alkylation of the Neutral Imidazole: Under neutral or mildly basic conditions, the lone pair of electrons on one of the nitrogen atoms attacks the electrophilic alkylating agent.

  • Alkylation of the Imidazolide Anion: In the presence of a strong base, the acidic N-H proton of imidazole (pKa ≈ 14.5) is abstracted to form the highly nucleophilic imidazolide anion.[10] This anion then readily attacks the alkylating agent. The negative charge in the imidazolide anion is delocalized over both nitrogen atoms, which can lead to a mixture of regioisomers in unsymmetrically substituted imidazoles.[7]

The choice of base, solvent, and alkylating agent significantly influences the reaction pathway and, consequently, the yield and selectivity of the desired N-alkylated product.

Methodologies for N-Alkylation of Imidazole

A variety of methods have been developed for the N-alkylation of imidazoles, each with its own advantages and limitations. The choice of method often depends on the substrate scope, desired scale, and available resources.

Classical N-Alkylation with Alkyl Halides

This is the most traditional and widely used method for N-alkylation. It involves the reaction of an imidazole with an alkyl halide in the presence of a base.

Causality of Experimental Choices:

  • Base: The base is crucial for deprotonating the imidazole, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][11] Strong bases like NaH ensure complete deprotonation, leading to faster reaction rates, but may not be suitable for base-sensitive substrates. Milder bases like K₂CO₃ are often preferred for their lower cost and easier handling, particularly on a larger scale.[2]

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction. Anhydrous conditions are often necessary, especially when using strong bases like NaH, to prevent quenching of the base.[11]

  • Alkylating Agent: Alkyl halides (iodides, bromides, chlorides) are the most common electrophiles. The reactivity order is typically I > Br > Cl.

  • Temperature: The reaction temperature can be varied to control the reaction rate. Heating is often employed to drive the reaction to completion, especially with less reactive alkylating agents.[11]

Workflow for Classical N-Alkylation:

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification Start Imidazole + Base in Anhydrous Solvent Deprotonation Stir at Room Temperature Start->Deprotonation Add_Alkyl_Halide Add Alkyl Halide Deprotonation->Add_Alkyl_Halide React Heat (if necessary) & Monitor by TLC Add_Alkyl_Halide->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Imidazole Purify->Product

Caption: General workflow for classical N-alkylation of imidazole.

Protocol 1: N-Alkylation using Sodium Hydride (NaH)

  • To a solution of imidazole (1.0 eq) in anhydrous DMF, add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)

  • To a suspension of imidazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetonitrile, add the alkylating agent (1.2 eq) at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Table 1: Comparison of Common Bases for Classical N-Alkylation

BaseStrengthAdvantagesDisadvantages
NaHStrongFast reaction rates, complete deprotonationMoisture sensitive, requires anhydrous conditions, flammable
K₂CO₃MildInexpensive, easy to handle, suitable for large scaleSlower reaction rates, may require heating
DBUStrong, Non-nucleophilicSoluble in organic solvents, mild conditionsMore expensive, can be difficult to remove
Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and mild alternative for the N-alkylation of imidazoles, particularly with primary and secondary alcohols.[9][12] This reaction proceeds with inversion of configuration at the alcohol's stereocenter.

Causality of Experimental Choices:

  • Reagents: The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]

  • Mechanism: The phosphine and azodicarboxylate form a highly reactive phosphonium salt intermediate. The alcohol then adds to this intermediate, followed by deprotonation by the imidazole. The resulting imidazolide anion then displaces the activated hydroxyl group in an SN2 fashion.[13]

  • Advantages: The mild reaction conditions tolerate a wide range of functional groups, making it suitable for complex molecule synthesis. It is also effective for sterically hindered imidazoles.[9]

Mechanism of the Mitsunobu Reaction for N-Alkylation:

Reagents PPh3 + DEAD/DIAD Intermediate1 Phosphonium Adduct Reagents->Intermediate1 Intermediate2 Alkoxyphosphonium Salt Intermediate1->Intermediate2 + R-OH Alcohol R-OH Intermediate3 Imidazolide + R-O-PPh3+ Intermediate2->Intermediate3 + Imidazole-H Imidazole Imidazole-H Product N-Alkyl Imidazole + Ph3P=O Intermediate3->Product SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction for imidazole N-alkylation.

Protocol 3: Mitsunobu Reaction for N-Alkylation

  • Dissolve the imidazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.[9]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq) in the same solvent.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.[9]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a highly efficient and environmentally friendly method for N-alkylation, particularly for reactions involving an inorganic base and an organic substrate that are immiscible.[14]

Causality of Experimental Choices:

  • Catalyst: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the transfer of the imidazolide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[14][15][16]

  • System: The reaction can be performed under liquid-liquid (e.g., aqueous NaOH/organic solvent) or solid-liquid (e.g., solid K₂CO₃/organic solvent) conditions.[15] Solid-liquid PTC often offers advantages in terms of easier work-up.

  • Advantages: PTC often leads to higher yields, faster reaction rates, and milder reaction conditions compared to conventional methods.[14] It can also minimize the need for anhydrous solvents.

Protocol 4: N-Alkylation under Phase-Transfer Catalysis

  • In a round-bottom flask, combine the imidazole (1.0 eq), the alkylating agent (1.2 eq), the phase-transfer catalyst (e.g., TBAB, 0.1 eq), and a suitable base (e.g., powdered NaOH or K₂CO₃, 3.0 eq).

  • Add an organic solvent (e.g., toluene, dichloromethane).

  • Stir the mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Wash the filtrate with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the N-alkylation of imidazoles.[3][17]

Causality of Experimental Choices:

  • Heating Mechanism: Microwaves directly heat the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase.[17]

  • Advantages: This method significantly reduces reaction times (from hours to minutes), often improves yields, and can lead to cleaner reactions with fewer byproducts.[3][17][18] It is also amenable to high-throughput synthesis.

  • Solvent: High-boiling point polar solvents like DMF or DMSO are often used to allow for higher reaction temperatures under microwave irradiation.[9] Solvent-free conditions are also possible.[19][20]

Protocol 5: Microwave-Assisted N-Alkylation

  • In a microwave-safe reaction vessel, combine the imidazole (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[9]

  • Add a high-boiling point solvent (e.g., DMF, 3-5 mL).[9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • After cooling, work up the reaction mixture as described in the classical alkylation protocols.

Table 2: Comparison of N-Alkylation Methodologies

MethodKey ReagentsAdvantagesDisadvantages
Classical Alkylation Alkyl halide, BaseWell-established, versatile, scalableCan require harsh conditions, potential for over-alkylation
Mitsunobu Reaction Alcohol, PPh₃, DEAD/DIADMild conditions, good for complex molecules, stereospecificStoichiometric byproducts, can be expensive
Phase-Transfer Catalysis Alkyl halide, Base, PTCMild conditions, high yields, environmentally friendlyCatalyst may need to be removed
Microwave-Assisted Alkyl halide, BaseExtremely fast, high yields, clean reactionsRequires specialized equipment

Troubleshooting and Optimization

Problem Potential Cause Solution
Low or No Reaction Insufficiently strong baseUse a stronger base (e.g., NaH instead of K₂CO₃).
Poorly reactive alkylating agentUse a more reactive halide (iodide > bromide > chloride) or increase the reaction temperature.
Steric hindranceConsider the Mitsunobu reaction or a less bulky alkylating agent.[9]
Formation of Regioisomers Deprotonation of unsymmetrical imidazoleCarefully select reaction conditions (base, solvent, temperature) to favor one isomer. Steric factors often favor alkylation at the less hindered nitrogen.[8]
Over-alkylation (Quaternization) High reactivity of the N-alkylated productUse a slight excess of the imidazole relative to the alkylating agent.[9] Monitor the reaction closely and stop it once the starting material is consumed. Lower the reaction temperature.[9]

Conclusion

The N-alkylation of imidazole is a versatile and indispensable reaction in modern organic synthesis. The choice of the optimal protocol depends on a careful consideration of the substrate's properties, the desired product, and the available resources. By understanding the underlying mechanistic principles and the rationale behind the various experimental parameters, researchers can effectively navigate the challenges of regioselectivity and over-alkylation to successfully synthesize a wide range of valuable N-alkylated imidazole derivatives. The methodologies presented in this guide, from classical approaches to modern microwave-assisted techniques, provide a robust toolkit for chemists in both academic and industrial settings.

References

2-(1H-Imidazol-1-yl)ethanamine in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(1H-Imidazol-1-yl)ethanamine in Medicinal Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a versatile heterocyclic building block in medicinal chemistry. Its structural similarity to histamine makes it a valuable scaffold for designing ligands targeting histaminergic systems, particularly the H3 receptor. Beyond this, its coordination properties are leveraged in the development of novel drug delivery systems. This guide details the compound's physicochemical properties, core applications, and provides field-proven, step-by-step protocols for its synthesis and pharmacological evaluation, aiming to equip researchers with the knowledge to effectively utilize this compound in drug discovery and development programs.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The imidazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry.[1][2][3] It is present in numerous natural products, including the amino acid histidine and the neurotransmitter histamine, and forms the core of many commercially successful drugs.[3] The unique electronic properties of the imidazole ring, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to engage in diverse biological interactions. This compound (CAS 5739-10-6) is a key derivative that presents the imidazole core functionalized with a flexible ethylamine side chain. This specific arrangement positions it as a structural mimic of histamine, providing a rational starting point for the design of receptor modulators. Its applications, however, extend beyond receptor pharmacology into materials science for advanced therapeutic delivery.

Physicochemical and Safety Profile

Accurate characterization is fundamental to the successful application of any chemical entity in a research setting. The key identifiers and properties of this compound are summarized below.

Data Presentation: Compound Identifiers and Properties
PropertyValueSource
IUPAC Name This compound[4][5]
CAS Number 5739-10-6[4][6][7][8]
Molecular Formula C₅H₉N₃[4][6]
Molecular Weight 111.15 g/mol [4][6]
Computed XLogP3 -1.0[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Appearance Pale yellow oil[9]
Safety and Handling

According to aggregated GHS data, this compound is classified as a hazardous substance.

  • Hazards: Causes skin irritation and is corrosive, leading to serious eye damage.[4][10] May also cause respiratory irritation.[4]

  • Precautions: Handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation.[10]

Core Applications in Medicinal Chemistry

The utility of this compound stems from its dual identity as both a pharmacologically relevant scaffold and a functional chemical linker.

Histamine H3 Receptor Ligand Development

The most prominent application of this scaffold is in the exploration of the histamine H3 receptor (H3R). The H3R is a G-protein coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system.[11] Its activation inhibits the synthesis and release of histamine and other neurotransmitters, making it a key target for treating neurological and psychiatric disorders like Alzheimer's disease, ADHD, and schizophrenia.[11][12]

The pharmacophore for H3R agonists generally consists of an imidazole ring and a terminal basic amine, connected by a flexible chain.[13] this compound perfectly embodies this basic pharmacophore. Medicinal chemists utilize this core to synthesize libraries of derivatives, modifying the structure to enhance potency, selectivity, and pharmacokinetic properties, leading to the discovery of both potent agonists and antagonists.[12][13]

The H3 receptor couples to the Gαi/o subunit of the G-protein complex. Ligand binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] This reduction in cAMP modulates downstream protein kinase A (PKA) activity, ultimately regulating neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) Gi Gi/o Protein H3R->Gi activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP conversion blocked Gi->AC inhibits Ligand H3R Agonist (e.g., Imidazole derivative) Ligand->H3R binds ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response leads to

H3 Receptor Gi-Coupled Signaling Pathway.
Scaffold for Broader Drug Discovery

The imidazole nucleus is a privileged structure found in a wide array of therapeutic agents.[3] Consequently, this compound serves as a versatile starting material for creating novel compounds targeting other biological systems:

  • Antifungal Agents: Many azole antifungals work by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis. Derivatives of 2-(1H-imidazol-1-yl)ethanol have shown potent activity against various fungal strains, including resistant Candida species.[15]

  • Kinase Inhibitors: The imidazole ring can function as a hinge-binding motif in many protein kinase inhibitors. The this compound scaffold has been used to develop inhibitors for targets such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), which is implicated in cancer.[16]

Linker for Metal-Organic Frameworks (MOFs) in Drug Delivery

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[17][18] Their high surface area, tunable pore size, and biocompatibility make them excellent candidates for advanced drug delivery systems.[19][20]

The nitrogen atoms of the imidazole ring and the terminal amine group of this compound can act as coordination sites for metal ions (e.g., Zinc, Iron, Zirconium).[17] By incorporating this molecule as a linker in MOF synthesis, researchers can create nanocarriers capable of encapsulating high payloads of therapeutic agents, protecting them from degradation in the gastrointestinal tract, and facilitating controlled release at the target site.[18]

Experimental Protocols

The following protocols provide detailed, validated methodologies for the synthesis and a key pharmacological assay involving this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established N-alkylation procedures for imidazoles.[9] The reaction involves the nucleophilic substitution of a haloalkane by the deprotonated imidazole, facilitated by a phase-transfer catalyst.

Synthesis_Workflow Start Combine Reagents: - Imidazole - 2-Chloroethylamine HCl - NaOH (Base) - TBHS (Catalyst) - Acetonitrile (Solvent) Reflux Heat under Reflux (e.g., 21 hours) Start->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter to Remove Inorganic Salts Cool->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify Purify via Flash Chromatography (Silica Gel) Concentrate->Purify End Final Product: This compound (Pale Yellow Oil) Purify->End

General Synthesis Workflow.

Materials and Reagents:

  • Imidazole

  • 2-Chloroethylamine monohydrochloride

  • Sodium hydroxide (NaOH), pellets or powder

  • Tetrabutylammonium hydrogensulfate (TBHS)

  • Acetonitrile (anhydrous)

  • Ammonium hydroxide (NH₄OH)

  • Silica gel for flash chromatography

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine imidazole (1.0 eq), 2-chloroethylamine monohydrochloride (1.1 eq), tetrabutylammonium hydrogensulfate (0.04 eq), and sodium hydroxide (3.6 eq).

    • Causality: NaOH acts as the base to deprotonate both the imidazole nitrogen and the hydrochloride salt, generating the nucleophile and free amine. TBHS is a phase-transfer catalyst, facilitating the reaction between the organic-soluble imidazole and the less soluble base.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 10-15 mL per 1 g of imidazole).

  • Reflux: Heat the reaction mixture under reflux with vigorous stirring for 21-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling the mixture to room temperature, filter the solid inorganic salts (NaCl) and wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient elution is typically effective, starting with 100% acetonitrile and gradually increasing the polarity by adding a solution of 9:1 acetonitrile/concentrated NH₄OH.

    • Rationale: The basic amine product requires a basic modifier in the eluent to prevent streaking on the acidic silica gel.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a pale yellow oil.[9] Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Protocol: Histamine H3 Receptor Competitive Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity (Ki) of a test compound for the histamine H3 receptor. The principle is the competition between the unlabeled test compound and a known radiolabeled H3R ligand for binding to the receptor.

Materials and Reagents:

  • Membrane Preparation: Membranes from a stable cell line overexpressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).[13]

  • Radioligand: [³H]-(R)-α-methylhistamine ([³H]RAMH) or another suitable H3R radioligand.[13]

  • Test Compound: this compound or its derivatives, serially diluted.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, potent H3R ligand like Imetit or Clobenpropit.[14][21]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[21]

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare the radioligand solution in assay buffer at a concentration near its dissociation constant (Kd).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Membrane preparation + Radioligand + NSB Control.

    • Test Compound: Membrane preparation + Radioligand + Test Compound (at various concentrations).

  • Reaction Incubation: Initiate the binding reaction by adding the membrane preparation (typically 20-50 µg protein per well). Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by harvesting the plate contents onto the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.

    • Rationale: Rapid filtration and washing are critical to separate bound from free radioligand without disturbing the binding equilibrium.

  • Radioactivity Measurement: Place the filter discs into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[21]

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

This compound is a deceptively simple molecule with profound utility in modern medicinal chemistry. Its role as a foundational scaffold for histamine H3 receptor modulators continues to be a productive area of research for central nervous system disorders. Furthermore, its application as a functional linker in sophisticated drug delivery systems like MOFs highlights its versatility. The robust protocols provided herein for its synthesis and characterization should empower researchers to fully exploit the potential of this valuable chemical entity in their pursuit of novel therapeutics. Future work will likely focus on creating more complex derivatives and exploring its utility in creating multifunctional, targeted drug delivery vehicles.

References

Application Note: A Practical Guide to the ¹H NMR Characterization of N-Alkylated Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylated imidazoles are fundamental structural motifs in a vast array of pharmaceuticals, ionic liquids, and N-heterocyclic carbene (NHC) precursors. Unambiguous structural confirmation is critical for their application in research and development. This guide provides a detailed framework for the characterization of N-alkylated imidazoles using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the underlying principles governing their spectral features, present detailed protocols for sample preparation, and offer field-proven insights into data interpretation, including the effects of substitution, solvent choice, and the formation of imidazolium salts.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole ring is a ubiquitous scaffold in medicinal chemistry and materials science. N-alkylation, the process of attaching an alkyl group to one of the ring's nitrogen atoms, is a common synthetic step that profoundly alters the molecule's physical and chemical properties.[1][2] This modification is central to the synthesis of many active pharmaceutical ingredients (APIs), the tuning of properties in ionic liquids, and the generation of precursors for N-heterocyclic carbenes (NHCs) used in catalysis.[3]

Given its sensitivity to the local electronic environment, ¹H NMR spectroscopy is an indispensable tool for verifying the success of an N-alkylation reaction and confirming the structure of the resulting product. It allows for the precise determination of proton identities, regiochemistry, and purity.

Fundamental Principles: How N-Alkylation Influences the ¹H NMR Spectrum

The N-alkylation of an imidazole ring induces significant changes in its electronic structure, which are directly observable in the ¹H NMR spectrum. The lone pair of electrons on the pyrrole-like nitrogen (N-1) is involved in the aromatic system. Alkylation at this position disrupts the tautomerism possible in unsubstituted imidazole and fixes the identity of the ring protons.

The most notable effects are observed in the chemical shifts (δ) of the three imidazole ring protons: H-2, H-4, and H-5.

  • Deshielding Effect: The introduction of an alkyl group at N-1 is an electron-donating event, but the formation of the N-C bond and the resulting inductive effects lead to a general deshielding (downfield shift) of the ring protons compared to the neutral imidazole starting material.

  • The C2-H Proton: The proton at the C-2 position, situated between two electronegative nitrogen atoms, is the most deshielded and therefore appears furthest downfield. Its chemical shift is exceptionally sensitive to its environment, making it a key diagnostic signal.[4][5][6] Further alkylation to form a 1,3-dialkylimidazolium salt dramatically increases the deshielding of this proton, often shifting it past 10 ppm.[7]

Below is a diagram illustrating the general N-alkylation process.

N_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products imidazole Imidazole n_alkyl_imidazole N-Alkylated Imidazole imidazole->n_alkyl_imidazole Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->n_alkyl_imidazole base Base (e.g., K₂CO₃, NaH) base->n_alkyl_imidazole solvent Solvent (e.g., Acetonitrile, DMF) solvent->n_alkyl_imidazole salt Byproduct Salt Sample_Prep_Workflow start Start: Weigh Sample (1-10 mg) add_solvent Add Deuterated Solvent (0.6-0.7 mL) start->add_solvent dissolve Vortex to Dissolve Completely add_solvent->dissolve check_clarity Is Solution Clear? dissolve->check_clarity filter Filter Through Cotton Plug check_clarity->filter No transfer Transfer to NMR Tube check_clarity->transfer Yes filter->transfer cap_label Cap and Label Tube transfer->cap_label end Ready for NMR Analysis cap_label->end

References

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed exploration of mass spectrometry (MS) techniques for the analysis of imidazole compounds. Imidazoles are a critical class of heterocyclic compounds, forming the structural core of essential biomolecules, pharmaceuticals, and environmentally significant substances[1]. Their accurate detection and quantification are paramount in fields ranging from drug development and clinical diagnostics to environmental monitoring. This document offers field-proven insights and detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, addressing common challenges and advanced applications to empower researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Imidazole Analysis by Mass Spectrometry

The analytical behavior of imidazole compounds is intrinsically linked to their physicochemical properties. The imidazole ring possesses a basic nitrogen atom, making it susceptible to protonation, which is a key principle exploited in liquid chromatography-mass spectrometry (LC-MS). However, this same feature, along with the ring's ability to chelate metals, can introduce analytical challenges such as poor chromatographic peak shape[2].

Ionization Techniques: Choosing the Right Path

The choice of ionization source is critical and depends on the analyte's properties and the chromatographic method employed.

  • Electrospray Ionization (ESI): As the workhorse for LC-MS, ESI is ideally suited for the polar, and often non-volatile, nature of many imidazole derivatives. Analysis is typically performed in positive ion mode (ESI+), which takes advantage of the basic nitrogen in the imidazole ring to readily accept a proton, forming a stable [M+H]⁺ ion. The addition of mobile phase modifiers like formic or acetic acid not only aids in protonation for ESI but also improves chromatographic peak shape by ensuring a consistent ionic state of the analyte[3][4].

  • Electron Impact (EI): Used in Gas Chromatography-Mass Spectrometry (GC-MS), EI is a high-energy "hard" ionization technique that induces extensive fragmentation. This provides a reproducible fragmentation pattern that serves as a chemical fingerprint, which is excellent for structural elucidation and library matching[5]. However, EI often results in a low abundance or complete absence of the molecular ion, which can be a drawback. It is suitable for volatile and thermally stable imidazole compounds or those that have been chemically modified (derivatized) to increase their volatility[6].

Characteristic Fragmentation Patterns

Understanding the fragmentation of the imidazole ring is key to developing selective MS/MS methods (e.g., Multiple Reaction Monitoring, MRM) and for structural confirmation. While the imidazole ring itself is relatively stable, its fragmentation pathways are heavily influenced by the nature and position of its substituents.

Studies on imidazole ribosides have shown that fragmentation often involves the loss of substituents as small neutral molecules (like NH₃, H₂O, or CO), while the core imidazole ring remains intact[7]. In contrast, high-energy EI ionization can lead to ring cleavage. A common fragmentation pathway for the parent imidazole cation involves the sequential loss of HCN molecules[5]. For substituted imidazoles, such as etomidate analogues, characteristic cleavages occur at the bonds connecting the substituent groups to the imidazole core, providing precise structural information[8].

cluster_0 General ESI-MS/MS Fragmentation M Protonated Precursor Ion [M+H]⁺ F1 Fragment 1 (Loss of Neutral Substituent, e.g., H₂O, R-NH₂) M->F1 F2 Fragment 2 (Cleavage adjacent to the ring) M->F2 F3 Fragment 3 (Further fragmentation of F1 or F2) F1->F3 F2->F3

Caption: Generalized ESI-MS/MS fragmentation scheme for substituted imidazoles.

Part 2: Sample Preparation: The Key to Robust Analysis

The goal of sample preparation is to extract the target imidazole analytes from the sample matrix, remove interferences, and concentrate the sample to a level suitable for MS detection. Matrix components can significantly suppress the ionization of target analytes, compromising sensitivity and accuracy[3]. The choice of technique depends heavily on the matrix complexity.

Start Select Sample Matrix Matrix_Bio Biological Fluid (Plasma, Urine) Start->Matrix_Bio Matrix_Env Environmental (Water, Soil) Start->Matrix_Env Matrix_Pharm Pharmaceutical (Creams, Tablets) Start->Matrix_Pharm Method_PPT Protein Precipitation (PPT) [Fast, for high conc.] Matrix_Bio->Method_PPT High Throughput Method_SPE Solid-Phase Extraction (SPE) [Clean, Concentrates] Matrix_Bio->Method_SPE Low Conc. Matrix_Env->Method_SPE Method_LLE Liquid-Liquid Extraction (LLE) [High Recovery] Matrix_Pharm->Method_LLE Method_Dilute Dilute & Shoot [Simple, for clean matrices] Matrix_Pharm->Method_Dilute Simple Formulation

Caption: Decision workflow for selecting an appropriate sample preparation method.

Protocol 1: Solid-Phase Extraction (SPE) for Imidazoles in Environmental Water

This protocol is adapted from methodologies developed for the analysis of multiple imidazole classes in environmental matrices and is highly effective for achieving low detection limits[1][3].

Objective: To extract and concentrate imidazole compounds from water samples while removing interfering matrix components.

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB) is broadly effective[1][3].

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid.

  • Internal Standard (IS): Isotope-labeled version of the target analyte(s).

  • Nitrogen evaporator.

Procedure:

  • Sample Pre-treatment:

    • Filter 200 mL of the water sample through a 0.45 µm glass fiber filter.

    • Spike the sample with the internal standard solution.

    • Acidify the sample to pH 3-4 with formic acid to ensure analytes are protonated.

  • SPE Cartridge Conditioning:

    • Wash the Oasis HLB cartridge sequentially with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and highly polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the trapped analytes with 6 mL of methanol into a clean collection tube[3].

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Imidazole Drugs in Rat Plasma

This is a rapid and effective method for cleaning up plasma samples for pharmacokinetic studies, particularly when analyte concentrations are relatively high[9][10].

Objective: To remove proteins from plasma samples prior to LC-MS analysis.

Materials:

  • Solvent: Acetonitrile, ice-cold.

  • Internal Standard (IS) solution.

  • Centrifuge capable of >10,000 x g.

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the clear supernatant to a new tube or an autosampler vial.

  • Injection:

    • Inject 5-10 µL of the supernatant directly into the LC-MS/MS system[9]. For increased sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

Part 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflows

LC-MS, and particularly LC-tandem MS (MS/MS), is the gold standard for quantifying imidazole compounds in complex mixtures due to its superior sensitivity and selectivity[3]. A well-developed chromatographic method is essential to separate isomers and resolve analytes from matrix interferences.

Application Note: Overcoming Chromatographic Challenges
  • Peak Tailing: Imidazoles can interact with residual silanol groups on silica-based columns or with metal contaminants in the HPLC system, leading to significant peak tailing[2].

    • Solution: Operate at a low pH (e.g., using 0.1% formic acid in the mobile phase) to protonate the imidazole ring and minimize silanol interactions. The use of modern, end-capped C18 columns is also highly recommended. For persistent issues, adding a weak chelating agent like EDTA to the mobile phase can sequester metal ions[2].

  • Column & Mobile Phase Selection:

    • Column: A reversed-phase C18 column is the most common choice and provides excellent retention for a wide range of imidazole derivatives[9][10].

    • Mobile Phase: A gradient elution using water and an organic solvent (methanol or acetonitrile) with an acid modifier is typical. Methanol has been shown to offer better separation for some classes of imidazoles compared to acetonitrile[2][4].

ParameterTypical SettingRationale & Reference
LC Column C18, 2.1 x 100 mm, <3 µmProvides good retention for moderately polar compounds.[9][10]
Mobile Phase A Water + 0.1% Formic AcidAcidifies mobile phase for better peak shape and ESI+ efficiency.[3][4]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic eluent. Methanol can offer unique selectivity.[2][4]
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns, balancing speed and efficiency.[4][9]
Injection Volume 2 - 10 µLDependent on sample concentration and system sensitivity.
Ionization Mode ESI (Positive)Imidazole ring is readily protonated.[3][9]
Acquisition Mode MRM / SRMHighest sensitivity and selectivity for quantification.[1]
Capillary Voltage 3.0 - 5.0 kVOptimized for analyte signal.
Source Temp. 150 - 300 °CAids in desolvation of ESI droplets.[11]
Table 1: Typical Starting Parameters for an LC-MS/MS Method.
Protocol 3: Validated LC-MS/MS Method for Quantification in Biological Fluids

Objective: To accurately quantify an imidazole-based drug in plasma using an internal standard and a calibration curve.

Procedure:

  • System Setup:

    • Use an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Equip the system with a C18 column and set up the mobile phases as described in Table 1.

  • MS/MS Optimization:

    • Infuse a standard solution of the target analyte and the internal standard directly into the mass spectrometer.

    • Optimize the precursor ion ([M+H]⁺) isolation and determine the most stable and abundant product ions by performing a product ion scan. Select the two most intense product ions for each analyte (one for quantification, one for confirmation).

    • Optimize the collision energy (CE) for each precursor-product transition to maximize signal intensity.

  • Chromatographic Method:

    • Develop a gradient elution method that provides a sharp, symmetrical peak for the analyte and internal standard, free from co-eluting matrix interferences. A typical gradient might run from 5% to 95% organic solvent over 5-10 minutes.

  • Calibration and Quality Control:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte, covering the expected concentration range.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Process the calibration standards, QCs, and unknown samples using Protocol 2.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the standards.

    • Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the curve.

    • Quantify the unknown samples by interpolating their area ratios from the calibration curve. The results for QC samples must fall within established accuracy and precision limits (e.g., ±15%).[9][10]

Part 4: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative for imidazoles that are either naturally volatile or can be chemically modified to become volatile. Its high chromatographic resolution is excellent for separating complex mixtures of isomers.

Derivatization: Enabling GC-MS Analysis

Many imidazole compounds, especially those with polar functional groups, are not sufficiently volatile or thermally stable for GC analysis. Derivatization is a chemical reaction used to convert these non-volatile analytes into derivatives with improved GC-amenable properties[12][13].

  • Rationale: The primary goal is to mask polar functional groups (like -NH, -OH, -COOH) with non-polar groups (e.g., trimethylsilyl or acyl groups). This reduces intermolecular hydrogen bonding, lowering the boiling point and improving thermal stability.

  • Common Reagents: Isobutyl chloroformate (IBCF) has been successfully used to derivatize imidazole-like compounds for GC-MS analysis of atmospheric aerosols[6]. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also widely used for compounds with active hydrogens[12].

Protocol 4: GC-MS Analysis of Imidazoles via Derivatization with IBCF

This protocol is based on a method for analyzing imidazole-like compounds in atmospheric samples[6].

Objective: To derivatize imidazole compounds for analysis by GC-MS.

Materials:

  • Reagents: Isobutyl chloroformate (IBCF), pyridine, anhydrous ethanol, acetonitrile, dichloromethane.

  • GC-MS system with a capillary column (e.g., HP-5MS or equivalent).

Procedure:

  • Sample Preparation:

    • Prepare the sample extract in an appropriate solvent. For aqueous samples, adjust the pH to ~8.0 to ensure the imidazole is in its free base form for efficient extraction and derivatization[6].

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the sample extract with 90 µL acetonitrile, 60 µL pyridine, and 200 µL anhydrous ethanol.

    • Add 70 µL of IBCF solution. Vortex for 5 seconds.

    • Add 250 µL of dichloromethane for extraction of the derivative.

    • Vortex again and allow the layers to separate.

  • GC-MS Analysis:

    • Transfer the organic (bottom) layer to a GC vial.

    • Inject 1 µL into the GC-MS system.

    • GC Conditions: Use a temperature program starting at ~70°C, ramping up to ~280°C to elute the derivatives. Use helium as the carrier gas[6].

    • MS Conditions: Operate in EI mode (70 eV). Scan a mass range of m/z 50-550.

  • Data Analysis:

    • Identify compounds based on their retention times and by comparing their mass spectra to reference spectra of derivatized standards or spectral libraries.

Part 5: Advanced Applications & Troubleshooting

Native Mass Spectrometry: Probing Non-covalent Interactions

A fascinating application of imidazoles in MS is their use as additives in native mass spectrometry. In native MS, the goal is to transfer large biomolecular complexes (like protein-ligand or protein-protein assemblies) into the gas phase while preserving their non-covalent interactions[11][14].

  • Mechanism: During ESI, biomolecules can acquire a high level of charge, leading to Coulombic repulsion that can dissociate the complex in the gas phase. Imidazole and its hydrophobic derivatives can be added to the ESI solution to act as "charge-reducing reagents." They are thought to compete for protons or neutralize charge on the complex during the desolvation process, resulting in a lower, more stable charge state that preserves fragile interactions[14][15]. Studies have shown that alkyl-substituted imidazoles are particularly effective at stabilizing complexes for native MS analysis[11].

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with column silanols; Metal chelation.Decrease mobile phase pH with formic/acetic acid; Use a highly end-capped column; Add a chelating agent (e.g., EDTA) to the mobile phase.[2]
Low Sensitivity / Signal Suppression Matrix effects from co-eluting compounds; Inefficient ionization.Improve sample cleanup (e.g., switch from PPT to SPE); Optimize chromatographic separation to move analyte away from suppression zones; Use an isotope-labeled internal standard to correct for suppression.[3]
Poor Retention on RP Column Analyte is too polar.Decrease the initial percentage of organic solvent in the gradient; Evaluate alternative column chemistries (e.g., HILIC for very polar compounds).
Inconsistent Results Incomplete sample extraction; Analyte instability.Optimize and validate the sample preparation method for recovery and reproducibility; Check analyte stability in the matrix and reconstituted sample.
No Molecular Ion in GC-MS Extensive fragmentation from high-energy EI.Use a "softer" ionization technique if available (e.g., Chemical Ionization); Confirm identity using characteristic fragment ions and retention time.

Table 2: Common Issues and Solutions in Imidazole Analysis.

Conclusion

The mass spectrometric analysis of imidazole compounds is a versatile and powerful field, essential for progress in science and industry. Success hinges on a rational approach that begins with a thorough understanding of the analyte's chemistry. By carefully selecting and optimizing sample preparation, chromatography, and mass spectrometer parameters, researchers can develop robust and reliable methods. From high-throughput quantification in biological matrices using LC-MS/MS to detailed structural analysis via GC-MS and probing biological complexes with native MS, the techniques outlined in this guide provide a solid foundation for tackling the diverse analytical challenges presented by this important class of molecules.

References

Application Note: High-Performance Purification of 2-(1H-Imidazol-1-yl)ethanamine using Hydrophilic Interaction Liquid Chromatography (HILIC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust protocol for the purification of 2-(1H-Imidazol-1-yl)ethanamine, a polar basic compound often used as a synthetic building block.[1] Due to its high hydrophilicity and basic nature, this analyte is poorly retained and exhibits poor peak shape under traditional reversed-phase HPLC conditions. We overcome this challenge by employing Hydrophilic Interaction Liquid Chromatography (HILIC), a powerful technique for separating polar compounds.[2][3] This guide provides a comprehensive methodology, from method development principles to a step-by-step purification protocol and troubleshooting, designed for researchers, chemists, and drug development professionals requiring high-purity material.

Introduction: The Challenge of Polar Analyte Purification

This compound is a small molecule characterized by an imidazole ring and a primary amine, rendering it highly polar and basic. Its physicochemical properties, particularly its low logP value, make purification by standard reversed-phase (RP) chromatography inefficient.[4][5] In RP-HPLC, which utilizes a non-polar stationary phase, such hydrophilic compounds have minimal interaction and tend to elute in or near the solvent front, resulting in poor resolution from other polar impurities.[3][6]

Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3][7] This creates a water-enriched layer on the surface of the stationary phase. The primary retention mechanism in HILIC is the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase.[7][8] This allows for the effective retention and separation of compounds that are too polar for reversed-phase methods.

This document outlines the rationale for selecting HILIC, a detailed protocol for its implementation, and expert insights into method optimization for purifying this compound.

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is critical for successful method development.

PropertyValueSource & Significance
Molecular Formula C₅H₉N₃[4][9] Defines the elemental composition.
Molecular Weight 111.15 g/mol [4][5][9] Essential for mass spectrometry confirmation.
Appearance Colorless to light yellow liquid/oil[1][10][11] Guides sample preparation and handling.
logP (Computed) -0.1582 to -1.0[4][5] Indicates high hydrophilicity; predicts poor retention in RP-HPLC.
pKa (Predicted) 7.51 ± 0.10 (for conjugate acid)[11] Confirms basic nature. Mobile phase pH must be controlled to maintain a consistent charge state for reproducible retention.
UV Chromophore Imidazole Ring[12] The imidazole moiety provides UV absorbance, enabling detection. A low wavelength (210-230 nm) is recommended for maximum sensitivity.

Principle of Separation: HILIC vs. Reversed-Phase

The choice of HILIC is a direct consequence of the analyte's polarity. The diagram below illustrates the fundamental difference in retention mechanisms between reversed-phase and HILIC for a polar molecule like this compound.

G cluster_0 Reversed-Phase Chromatography (C18) cluster_1 HILIC (Silica) rp_column Non-Polar C18 Stationary Phase Polar Mobile Phase (High % Water) elution_rp Fast Elution (Poor Separation) analyte_rp Polar Analyte (Low Retention) analyte_rp->rp_column:f1 Weak Interaction hilic_column Polar Silica Stationary Phase Water-Enriched Layer Non-Polar Mobile Phase (High % ACN) elution_hilic Controlled Elution (Good Separation) analyte_hilic Polar Analyte (High Retention) analyte_hilic->hilic_column:f1 Strong Partitioning

Caption: Comparison of analyte interaction in Reversed-Phase vs. HILIC.

Expertise & Experience: In reversed-phase, the polar analyte has a low affinity for the hydrophobic C18 chains and is repelled into the polar mobile phase, leading to minimal retention. In HILIC, the same polar analyte readily partitions into the immobilized water layer on the polar silica surface, leading to strong retention that can be modulated by the mobile phase composition.[7][8]

Method Development and Purification Workflow

A logical, structured approach to method development is crucial for achieving an efficient and robust purification protocol. The workflow below outlines the key stages from initial scouting to final purity analysis.

G start Crude Sample (this compound) prep Sample & Mobile Phase Preparation start->prep scout Analytical HILIC Scouting Run (Gradient: 95-50% ACN) prep->scout optimize Method Optimization (Adjust Gradient Slope & Buffer pH) scout->optimize Evaluate Retention & Peak Shape scaleup Scale-up to Preparative HPLC optimize->scaleup Finalized Method purify Purification Run & Fraction Collection scaleup->purify analysis Purity Analysis of Fractions (Analytical HPLC, MS, NMR) purify->analysis end Pure Compound (>98%) analysis->end

Caption: Workflow for HILIC purification method development.

Detailed Application Protocol

This protocol is designed for a preparative HPLC system equipped with a UV detector and fraction collector.

Materials and Reagents
ItemSpecification
HPLC System Preparative HPLC with binary pump, autosampler, UV/Vis detector, and fraction collector.
Preparative Column Bare Silica or Amide-bonded Silica, 5-10 µm particle size, e.g., 21.2 x 150 mm.
Analytical Column Bare Silica or Amide-bonded Silica, <5 µm particle size, e.g., 4.6 x 100 mm.
Acetonitrile (ACN) HPLC Grade or higher.
Water HPLC Grade or Milli-Q.
Ammonium Formate LC-MS Grade or equivalent.
Formic Acid LC-MS Grade or equivalent.
Crude Sample This compound, dissolved in a suitable injection solvent.
Part A: Mobile Phase and Sample Preparation
  • Mobile Phase A (Aqueous):

    • Prepare a 10 mM Ammonium Formate solution in HPLC-grade water.

    • Weigh 0.63 g of ammonium formate and dissolve in 1 L of water.

    • Adjust the pH to 3.5 with formic acid.

    • Filter through a 0.22 µm membrane filter.

    • Scientist's Note: The buffer controls the pH to ensure the primary amine (pKa ~9-10) and the imidazole nitrogen (pKa ~7) are protonated, leading to consistent retention. The acidic pH also minimizes deleterious interactions with residual silanols on the silica surface, improving peak shape.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade Acetonitrile.

  • Sample Preparation (Injection Solution):

    • Accurately weigh the crude this compound.

    • Dissolve the sample in a solvent mixture that is weaker than the initial mobile phase conditions to prevent peak distortion. A 95:5 (v/v) mixture of Acetonitrile:Water is recommended.

    • Aim for a concentration of 10-50 mg/mL, depending on the column loading capacity.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Part B: HPLC Method Parameters

The following parameters provide a robust starting point for purification.

ParameterSetting
Column Preparative Silica Column (e.g., 21.2 x 150 mm, 5 µm)
Flow Rate 18.0 mL/min (adjust based on column dimension and manufacturer's guidelines)
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 1-5 mL (dependent on concentration and column size)
Gradient Program Time (min)
0.0
2.0
12.0
13.0
13.1
18.0

Trustworthiness: This gradient is designed to be self-validating. The initial isocratic hold ensures the analyte is properly focused on the column head. The linear gradient from 5% to 40% aqueous is a common range for eluting polar basics in HILIC. The final hold and re-equilibration step ensure the column is ready for the next injection, guaranteeing reproducibility.

Part C: Purification and Fraction Collection
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (95% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the prepared crude sample onto the column.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold. Collect the main peak corresponding to this compound.

  • Post-Run Analysis: Combine the collected fractions containing the pure compound. Analyze a small aliquot using an analytical scale HILIC method to confirm purity (>98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator to yield the purified product.

Troubleshooting Common HILIC Issues

ProblemPotential CauseRecommended Solution
Poor Retention / Elution at Void Mobile phase is too strong (too much water).Decrease the starting percentage of Mobile Phase A. Ensure sample is dissolved in a high-organic solvent.
Severe Peak Tailing Secondary ionic interactions with the stationary phase.Increase the buffer concentration in Mobile Phase A (e.g., to 20 mM). Ensure the pH is sufficiently low to protonate the analyte.
Split Peaks Column overload or poor sample solvent focusing.Reduce the mass of sample injected. Ensure the injection solvent is weaker than the initial mobile phase.
Irreproducible Retention Times Insufficient column equilibration between runs.Increase the re-equilibration time at the end of the gradient to at least 5-7 column volumes.

Conclusion

The purification of highly polar basic compounds like this compound is a significant challenge that cannot be adequately addressed by conventional reversed-phase chromatography. This application note demonstrates that Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent and reliable technique for this purpose. By utilizing a polar stationary phase and a high-organic mobile phase with a controlled pH buffer, this HILIC method provides superior retention, resolution, and peak shape. The detailed protocol and troubleshooting guide presented here serve as a comprehensive resource for scientists to obtain high-purity material essential for research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(1H-Imidazol-1-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The imidazole moiety is a critical pharmacophore in numerous biologically active compounds, and this particular ethanamine derivative serves as a key building block for various therapeutic agents, including potential tumor inhibitors.[1][2] This guide provides field-proven insights and detailed protocols to ensure reproducible and high-yielding outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The most prevalent and direct method is the N-alkylation of imidazole with a 2-haloethylamine equivalent, such as 2-chloroethylamine hydrochloride.[1][3] This approach is often performed in a polar aprotic solvent with a strong base and a phase-transfer catalyst. An alternative strategy involves using an amine-protected alkylating agent (e.g., N-Boc-2-bromoethylamine) followed by a deprotection step. This latter route can prevent side reactions involving the free amine, potentially leading to a cleaner reaction profile and higher yields.

Q2: My reaction yield is consistently low (<40%). What are the most likely causes?

A2: Low yields in this N-alkylation are typically traced back to three main factors:

  • Incomplete Deprotonation of Imidazole: Imidazole's N-H has a pKa of ~14.5, requiring a sufficiently strong base for deprotonation to form the nucleophilic imidazolide anion. When using 2-chloroethylamine hydrochloride, at least two equivalents of base are needed just to neutralize the salt, with an additional equivalent required for the imidazole itself. Insufficient base is a very common cause of low conversion.[3]

  • Side Reactions: The primary amine of the product is nucleophilic and can compete with imidazole to react with the alkylating agent, leading to over-alkylation and the formation of byproducts.[4] Furthermore, at high concentrations or temperatures, the desired product can react with another molecule of the alkylating agent to form a quaternary imidazolium salt.[4]

  • Suboptimal Reaction Conditions: The reaction often requires heat (reflux) to proceed at a reasonable rate.[1][5] In biphasic systems (e.g., solid NaOH in acetonitrile), a phase-transfer catalyst is crucial to shuttle the hydroxide or imidazolide between phases.[1][3]

Q3: What are the major impurities I should anticipate and how can I identify them?

A3: The primary impurities include:

  • Unreacted Imidazole: Can be detected by TLC or LC-MS.

  • Over-alkylation Products: Such as 1,2-bis(1H-imidazol-1-yl)ethane or N-(2-(1H-imidazol-1-yl)ethyl)-2-(1H-imidazol-1-yl)ethanamine. These will appear as less polar spots on a normal phase TLC and can be identified by LC-MS, showing a higher molecular weight.

  • Quaternary Imidazolium Salts: Highly polar byproducts that may remain at the baseline of a TLC plate.[4]

  • Residual Solvents: High-boiling solvents like DMF can be difficult to remove. Purity analysis by NMR is essential to confirm their absence.[6]

Q4: The purified product is a viscous, hard-to-handle oil. How can I improve its handling for subsequent steps?

A4: This is a common characteristic of the free base.[6] For improved stability, handling, and accurate weighing, it is highly recommended to convert the purified amine into its hydrochloride (HCl) salt.[5][6] This is achieved by dissolving the oily product in a suitable solvent like ethanol or isopropanol and adding a solution of HCl (e.g., in diethyl ether or isopropanol). The resulting salt typically precipitates as a stable, crystalline solid that is much easier to manage.[5]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Reaction Stalls or Shows Low Conversion
  • Problem: After several hours at reflux, TLC or LC-MS analysis shows a significant amount of unreacted imidazole remaining.

  • Causality & Analysis: This points to insufficient nucleophilicity of the imidazole, which is directly related to the effectiveness of the base. If using sodium hydroxide with 2-chloroethylamine hydrochloride, the base is consumed by both the acid salt and the imidazole. The heterogeneity of solid NaOH in a solvent like acetonitrile can also limit its effectiveness.

  • Solutions:

    • Increase Base Stoichiometry: Ensure at least 3-4 equivalents of powdered NaOH are used relative to the limiting reagent.[3]

    • Employ a Phase-Transfer Catalyst (PTC): Add 5 mol% of a catalyst like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogensulfate (TBAS). The PTC facilitates the transport of ions across the phase boundary, accelerating the reaction.[1][3]

    • Switch to a Stronger, Homogeneous Base System: For a more robust reaction, consider using sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[7] NaH will irreversibly deprotonate the imidazole, making it a much stronger nucleophile. This method requires stringent anhydrous conditions.

    • Increase Temperature/Time: Ensure the reaction is maintained at a vigorous reflux and monitor for up to 24 hours.[1][3]

Issue 2: Multiple Product Spots on TLC/LC-MS, Complicating Purification
  • Problem: The crude reaction mixture shows the desired product along with several other spots, particularly a less polar spot and a very polar spot at the baseline.

  • Causality & Analysis: This is indicative of over-alkylation. The desired product, being a secondary amine in the context of the imidazole ring and a primary amine at the ethyl chain, is itself a nucleophile. It can react with the 2-chloroethylamine, leading to byproducts. The baseline spot is likely a quaternary salt.[4]

  • Solutions:

    • Control Stoichiometry: Use imidazole in a slight excess (1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the alkylating agent is consumed before it can significantly react with the product.

    • Slow Addition: Add the alkylating agent dropwise to the heated mixture of imidazole and base over 1-2 hours. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material.

    • Consider a Protected Route: To completely avoid this issue, use an N-protected alkylating agent like N-Boc-2-bromoethylamine. The Boc-protected product is not nucleophilic and will not over-react. The Boc group can be cleanly removed in a subsequent step with acid.[8]

Issue 3: Product Streaking During Column Chromatography
  • Problem: The desired amine product streaks severely on a silica gel column, leading to poor separation and product loss.

  • Causality & Analysis: Amines are basic compounds that interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction causes tailing (streaking) and can sometimes lead to irreversible adsorption.

  • Solutions:

    • Use a Basic Modifier in the Eluent: Deactivate the silica gel by adding a small amount of a volatile base to your mobile phase. A common practice is to use a solvent system like Dichloromethane/Methanol with 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH).[6]

    • Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina.

Data Summary: Comparison of Synthetic Routes

Synthetic RouteKey Reagents & ConditionsTypical Yield (%)Key Advantages & DisadvantagesReferences
Direct Alkylation Imidazole, 2-Chloroethylamine HCl, NaOH, TBAS, Acetonitrile, Reflux30–40%Adv: One step, uses common reagents. Disadv: Modest yield, prone to over-alkylation, purification can be challenging.[1]
Protected (Boc) Route 1. Imidazole, N-Boc-2-bromoethylamine, K₂CO₃, DMF 2. HCl in Dioxane or Methanol>70% (2 steps)Adv: Cleaner reaction, avoids over-alkylation, higher overall yield. Disadv: Two steps, requires more expensive protected reagent.[8] (by analogy)
Strong Base (NaH) Route Imidazole, NaH, 2-Chloroethylamine HCl, Anhydrous DMF/THF50–70%Adv: High conversion due to potent nucleophile. Disadv: Requires strict anhydrous conditions, handling of NaH.[7]

Visualized Workflows

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start Imidazole + 2-Haloethylamine Equivalent react Base, Solvent (e.g., NaOH, ACN) Reflux, 12-24h start->react crude Crude Product Mixture react->crude column Column Chromatography (Silica, Eluent + Base) crude->column oil Pure Product (Oil) column->oil salt HCl Salt Formation (HCl in EtOH/Ether) oil->salt final Pure Crystalline Salt salt->final

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Pathway

G start Low Yield Issue check_base Is Base Stoichiometry Sufficient (3-4 eq)? Is PTC present? start->check_base check_cond Are Temp/Time Adequate? (Reflux, 24h) check_base->check_cond Yes sol_base Action: Increase Base &/or add PTC. check_base->sol_base No side_react TLC/LCMS shows multiple byproducts? check_cond->side_react Yes sol_cond Action: Increase Time &/or ensure reflux. check_cond->sol_cond No sol_side Action: Use excess Imidazole, slow addition of alkylating agent. side_react->sol_side Yes sol_alt Consider Protected (Boc) Route for cleaner profile. side_react->sol_alt Persistent Issue

Caption: Troubleshooting pathway for low yield issues.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Phase-Transfer Catalysis

This protocol is adapted from established literature procedures.[1]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add imidazole (8.10 g, 119 mmol), 2-chloroethylamine monohydrochloride (15.2 g, 131 mmol), powdered sodium hydroxide (17.1 g, 428 mmol), and tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol).

  • Solvent Addition: Add 100 mL of acetonitrile to the flask.

  • Reaction: Heat the suspension to a vigorous reflux and maintain stirring for 21-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). The product should have an Rf of approximately 0.4.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a crude pale yellow oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. Prepare the column in 95:5 Acetonitrile/Methanol. Elute with a gradient, starting with acetonitrile and gradually increasing to 9:1 acetonitrile/ammonium hydroxide (28% aq. solution).

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a pale yellow oil (Typical yield: ~4.5 g, 34%).

Protocol 2: N-Alkylation via Protected Amine and Deprotection

This two-step protocol is designed to minimize side reactions and improve yield.

Step A: Synthesis of tert-butyl (2-(1H-imidazol-1-yl)ethyl)carbamate

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve imidazole (5.0 g, 73.4 mmol) in 40 mL of anhydrous DMF. Add potassium carbonate (12.2 g, 88.1 mmol) to the solution.

  • Alkylating Agent Addition: Add N-Boc-2-bromoethylamine (18.1 g, 80.7 mmol) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC until the imidazole is consumed.

  • Work-up: Cool the mixture, dilute with 100 mL of ethyl acetate, and wash with water (3 x 50 mL) followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary, but is often clean enough for the next step.

Step B: Boc Deprotection

  • Reaction Setup: Dissolve the crude product from Step A in 50 mL of methanol.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add 20 mL of a 5% methanolic hydrochloride solution (or a 4 M solution of HCl in 1,4-dioxane).[8]

  • Reaction: Allow the solution to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS confirms the complete removal of the Boc group.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The residue is the hydrochloride salt of the desired product. It can be triturated with diethyl ether to yield a solid, which is then collected by filtration and dried under vacuum.

References

Technical Support Center: N-Alkylation of 2-Methylimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of 2-methylimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide robust troubleshooting strategies to ensure the success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when performing N-alkylation on 2-methylimidazole?

The two most significant side reactions are over-alkylation , leading to the formation of a quaternary 1,2,3-trimethylimidazolium salt, and poor regioselectivity , although the latter is less pronounced for this specific substrate. Reaction failure or low yields due to steric hindrance are also common challenges.[1]

Q2: Why does over-alkylation (quaternization) occur so readily?

The mono-alkylated product, 1,2-dimethylimidazole, is itself a nucleophile. It can compete with the starting 2-methylimidazole for the alkylating agent, leading to a second alkylation event.[1] This is especially problematic when using highly reactive alkylating agents like methyl iodide or when reaction conditions such as high temperature or prolonged reaction times are employed.[1][2]

Q3: How does the methyl group at the C-2 position influence the reaction?

The C-2 methyl group exerts significant steric hindrance . This bulkiness can impede the approach of the alkylating agent to the adjacent nitrogen atoms.[1][3] While this can slow the overall reaction rate, it also plays a crucial role in directing the alkylation preferentially to the N-1 position, which is sterically less encumbered than the N-3 position (flanked by two methyl groups post-alkylation).[3]

Q4: What are the key factors that control the outcome of the reaction?

The success and cleanliness of the N-alkylation of 2-methylimidazole are governed by a delicate interplay of several factors:

  • Nature of the Alkylating Agent: Highly reactive agents (e.g., alkyl iodides) increase the risk of over-alkylation. Less reactive agents (e.g., dimethyl carbonate) offer better control.[4][5]

  • Reaction Conditions: Temperature, reaction time, and concentration directly impact the rate of both the desired reaction and the side reactions.[1]

  • Choice of Base and Solvent: The base is critical for deprotonating the imidazole, thereby activating it as a nucleophile. The solvent can influence the solubility of reagents and the position of tautomeric equilibria, affecting reactivity.[3][6]

  • Stoichiometry: The molar ratio of reactants is paramount. An excess of the alkylating agent will invariably promote the formation of the quaternary salt.[1]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues, their probable causes, and validated solutions.

Issue 1: Major byproduct identified as a quaternary imidazolium salt.

This is the most common side reaction, resulting from a second alkylation event.

dot

cluster_main Desired Reaction cluster_side Side Reaction (Over-alkylation) 2-MeIm 2-Methylimidazole Product 1,2-Dimethylimidazole 2-MeIm->Product + Me-X (Base) QuatSalt 1,2,3-Trimethylimidazolium Salt Product->QuatSalt + Me-X

Caption: Primary vs. Side Reaction Pathway.

Probable CauseScientific Rationale & Solution
Highly Reactive Alkylating Agent Alkyl iodides are extremely reactive and often difficult to control. Solution: Switch to a less reactive methylating agent. Dimethyl carbonate is an excellent, cost-effective, and less toxic alternative that typically prevents over-alkylation and results in a cleaner reaction profile.[4]
Incorrect Stoichiometry Using an excess of the alkylating agent drives the reaction equilibrium towards the thermodynamically stable quaternary salt. Solution: Maintain a strict stoichiometry. It is often beneficial to use a slight excess (1.05 to 1.1 equivalents) of the 2-methylimidazole relative to the alkylating agent to ensure the latter is fully consumed.[1]
High Temperature / Long Reaction Time Increased thermal energy provides the activation energy for the second alkylation, which may be slower than the first. Solution: Lower the reaction temperature.[1] Monitor the reaction progress diligently using TLC or LC-MS every 30-60 minutes. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
High Reactant Concentration High concentrations increase the probability of bimolecular collisions between the mono-alkylated product and the alkylating agent. Solution: Dilute the reaction mixture. While this may slightly decrease the reaction rate, it significantly suppresses the rate of the second-order side reaction.[1]
Issue 2: Low conversion or complete failure of the reaction.

This issue often stems from insufficient nucleophilicity of the imidazole or steric hindrance.

dot

start Low or No Product Yield check_base Is the base strong enough? start->check_base check_conditions Are reaction conditions adequate? check_base->check_conditions Yes sol_base Use a stronger base (e.g., NaH) to ensure full deprotonation. check_base->sol_base No check_reagents Are reagents pure & anhydrous? check_conditions->check_reagents Yes sol_conditions Increase temperature or use microwave-assisted synthesis. check_conditions->sol_conditions No sol_reagents Use freshly purified reagents and ensure anhydrous conditions. check_reagents->sol_reagents No end Reaction Optimized check_reagents->end Yes sol_base->end sol_conditions->end sol_reagents->end

Caption: Troubleshooting Workflow for Low Yield.

Probable CauseScientific Rationale & Solution
Insufficient Basicity 2-Methylimidazole has a pKa of ~7.85. A base must be strong enough to deprotonate it effectively, generating the highly nucleophilic imidazolate anion. Carbonate bases (e.g., K₂CO₃) may not be sufficient in all solvents. Solution: Employ a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). This will irreversibly deprotonate the imidazole, maximizing its nucleophilicity.[7]
Steric Hindrance The C-2 methyl group, combined with a bulky alkylating agent, can present a significant steric barrier, raising the activation energy of the reaction.[3] Solution: If the alkylating agent cannot be changed, the reaction needs more energy. Increase the temperature moderately. Alternatively, microwave-assisted synthesis is highly effective at overcoming steric barriers by rapidly and efficiently heating the reaction mixture, often reducing reaction times from hours to minutes.[1]
Reagent Decomposition Alkylating agents and strong bases like NaH can be sensitive to moisture. The presence of water will quench the base and hydrolyze the alkylating agent. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. If using NaH, wash it with anhydrous hexane to remove the protective mineral oil. Use freshly opened or purified reagents whenever possible.[1]
Validated Experimental Protocols
Protocol 1: High-Selectivity N-Methylation using Dimethyl Carbonate

This protocol is designed to minimize over-alkylation and uses an environmentally benign methylating agent.[4]

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a temperature probe, add 2-methylimidazole (1.0 eq) and DMF (3 mL per gram of imidazole).

  • Heating: Heat the mixture to 130 °C in an oil bath with stirring.

  • Addition: Slowly add dimethyl carbonate (2.5 eq) via the dropping funnel over 4-5 hours, maintaining the internal temperature between 135-140 °C.

  • Reaction: After the addition is complete, increase the temperature to 145 °C and maintain for 2 hours.

  • Monitoring: Check the conversion of 2-methylimidazole by GC or LC-MS. The reaction is complete when the starting material is <2%.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent (DMF) and excess dimethyl carbonate by distillation under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield high-purity 1,2-dimethylimidazole.

Protocol 2: General Procedure for Minimizing Quaternization with Alkyl Halides

This protocol emphasizes stoichiometric control and careful monitoring.

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-methylimidazole (1.1 eq) and anhydrous DMF (5 mL per gram of imidazole) to a flame-dried flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting imidazolate solution back to 0 °C. Add the alkyl halide (1.0 eq) dropwise via syringe.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress every 30 minutes by TLC.

  • Quenching: Once the starting alkyl halide is consumed (as judged by TLC), immediately quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel to isolate the desired N-alkylated product.

References

Technical Support Center: Purification Challenges of Crude 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(1H-Imidazol-1-yl)ethanamine. As a pivotal building block in medicinal chemistry, particularly for synthesizing therapeutic agents like tumor inhibitors and histamine receptor antagonists, its purity is paramount for reproducible downstream applications.[1][2] This document provides in-depth troubleshooting, validated protocols, and expert insights to navigate common purification hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and purification of this compound.

Q1: What is the typical synthetic route for this compound, and what are the primary sources of impurities?

A1: The most prevalent synthetic method is the N-alkylation of imidazole with a 2-aminoethylating agent, commonly 2-chloroethylamine hydrochloride.[1] This reaction is typically performed in a solvent like acetonitrile in the presence of a strong base, such as sodium hydroxide, to neutralize the hydrochloride salt and deprotonate the imidazole.[1][3] A phase-transfer catalyst may also be used to facilitate the reaction.[3]

The primary impurities arise directly from this process. Understanding their origin is the first step in designing an effective purification strategy.

Impurity ClassSpecific ExamplesPotential OriginPrimary Removal Strategy
Unreacted Starting Materials Imidazole, 2-ChloroethylamineIncomplete reaction or non-stoichiometric ratios.Acid-Base Extraction, Vacuum Distillation
Over-alkylation Products 1,2-bis(1H-imidazol-1-yl)ethaneThe product amine reacts with another molecule of the alkylating agent.Flash Column Chromatography
Positional Isomers 2-(1H-Imidazol-3-yl)ethanamineAlkylation at the N-3 position of the imidazole ring (generally a minor byproduct in this specific synthesis).Flash Column Chromatography
Solvent & Reagent Residues Acetonitrile, Phase-Transfer CatalystRemnants from the reaction or work-up steps.Solvent Evaporation, Aqueous Washes

Q2: My crude product is a viscous, dark-colored oil. Is this typical, and how can I handle it effectively for purification and weighing?

A2: Yes, it is very common for crude this compound to be isolated as a pale yellow to brown, viscous oil after the initial work-up and solvent removal.[1] This physical state presents challenges for accurate weighing and handling.

The most effective strategy to overcome this is to convert the free-base amine into a solid salt, typically the hydrochloride (HCl) salt.[4] This conversion offers several advantages:

  • Improved Handling: Crystalline solids are significantly easier to handle, weigh, and store than viscous oils.

  • Enhanced Stability: Amine salts are often more stable and less prone to degradation than the corresponding free bases.

  • Purification Opportunity: The process of salt formation followed by recrystallization is a powerful purification technique that can remove impurities that were difficult to separate from the oily free base.[5]

Q3: What analytical methods are essential for definitively assessing the purity of my final product?

A3: A multi-faceted analytical approach is crucial to ensure the identity and purity of your this compound. Relying on a single method is insufficient.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[5] A well-developed reverse-phase HPLC method can separate the main compound from trace impurities and provide a purity value as a percentage (e.g., area under the curve).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation.[5] ¹H NMR confirms the presence of all expected protons and their connectivity, while ¹³C NMR confirms the carbon skeleton. The presence of unexpected signals can help identify specific impurities.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing definitive evidence that you have synthesized the target molecule.[4][5]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems encountered during purification.

Issue 1: Final product is contaminated with unreacted imidazole.

  • The Challenge: Imidazole is also a nitrogenous base and has a polarity similar to the product, making it difficult to separate using standard extraction or chromatography alone.

  • Solution A: Rigorous Acid-Base Extraction

    • Causality: While both are bases, their pKa values differ. A carefully controlled acid wash can exploit this. However, a more robust method is to perform multiple extractions.

    • Protocol: Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer three to four times with a brine solution or water. This repeated washing helps pull the more water-soluble imidazole into the aqueous phase while minimizing the loss of the desired, more organic-soluble product.

  • Solution B: Optimized Flash Chromatography

    • Causality: Imidazole is more polar than the target product. A well-chosen gradient elution can effectively separate them.

    • Protocol: Use a gradient elution on silica gel, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by introducing methanol. The less polar product should elute before the more polar imidazole. See the detailed protocol in Section 3.

  • Solution C: Vacuum Distillation

    • Causality: If the product is thermally stable, vacuum distillation can be used to remove the more volatile imidazole. This should be considered a secondary method, as thermal degradation of the product is a risk.[6]

Issue 2: Significant streaking or tailing of the product during silica gel column chromatography.

  • The Challenge: The primary and tertiary amine functionalities of your product are basic. They can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes poor separation, leading to "tailing" or "streaking" of the compound down the column.

  • Solution: Incorporate a Basic Modifier in the Eluent

    • Causality: Adding a small amount of a base to the mobile phase deactivates the acidic sites on the silica gel. The added base (e.g., ammonia or triethylamine) preferentially binds to the silanol groups, allowing your basic product to travel through the column more cleanly, resulting in sharper peaks and better separation.

    • Protocol: A typical eluent system is a mixture of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃) or triethylamine (e.g., 1-2%).[3] The ammonia is particularly effective and is often used in established protocols.[1]

Issue 3: Low or no recovery after converting the free base to its hydrochloride salt.

  • The Challenge: The hydrochloride salt of this compound may have some solubility in the solvent used for its precipitation, leading to low recovery if not performed correctly.

  • Solution A: Choice of Solvent

    • Causality: The goal is to find a solvent in which the free base is soluble but the HCl salt is not.

    • Protocol: Dissolve the purified free base oil in a minimal amount of a polar solvent like ethanol or isopropanol.[4] Then, slowly add a solution of HCl in a less polar solvent, such as diethyl ether or isopropanol. The change in solvent polarity will cause the HCl salt to precipitate out.

  • Solution B: Ensure Complete Precipitation

    • Causality: Precipitation can be slow. Insufficient time or non-optimal temperature will result in an incomplete recovery.

    • Protocol: After adding the HCl solution, stir the mixture at room temperature for a period (e.g., 30-60 minutes) to allow for complete salt formation. Subsequently, cool the mixture in an ice bath to maximize precipitation and minimize the solubility of the salt in the solvent before filtration.[5]

Section 3: Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to separate the target compound from both less polar (e.g., over-alkylated) and more polar (e.g., imidazole) impurities.

  • Column Preparation: Pack a silica gel column with a slurry of silica in 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (e.g., 2-3 g) and the dissolved sample. Evaporate the solvent on a rotary evaporator to create a "dry load." Carefully add the dried, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with 100% DCM, collecting fractions.

  • Gradient Formation: Gradually increase the eluent polarity by slowly adding a pre-mixed solution of 90:10 Methanol:Ammonium Hydroxide to your DCM mobile phase. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as an oil.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol enhances purity and improves handling properties.[4][5]

  • Salt Formation: Dissolve the purified amine oil from the chromatography step in a minimal amount of ethanol. While stirring, slowly add a 2 M solution of HCl in diethyl ether or a slight excess of concentrated aqueous HCl dropwise. A precipitate should form.

  • Dissolution for Recrystallization: Gently heat the mixture while stirring until all the precipitated solid dissolves completely. If necessary, add a minimal amount of additional hot ethanol to achieve full dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove any remaining soluble impurities.

  • Drying: Dry the purified salt crystals under vacuum to a constant weight.

Section 4: Visual Workflows

The following diagrams illustrate the standard purification workflow and a decision tree for troubleshooting common issues.

PurifcationWorkflow cluster_0 Synthesis & Initial Work-up cluster_1 Primary Purification cluster_2 Final Polishing & Isolation Crude_Reaction Crude Reaction Mixture AcidBase_Wash Aqueous Acid/Base Washes Crude_Reaction->AcidBase_Wash Quench & Extract Crude_Oil Crude Oil (Free Base) AcidBase_Wash->Crude_Oil Concentrate Column_Chrom Flash Column Chromatography (DCM/MeOH/NH4OH gradient) Crude_Oil->Column_Chrom Pure_Oil Pure Oil (Free Base) Column_Chrom->Pure_Oil Collect & Concentrate Fractions Salt_Formation HCl Salt Formation Pure_Oil->Salt_Formation Recrystallization Recrystallization (e.g., from Ethanol) Salt_Formation->Recrystallization Final_Product High-Purity Crystalline HCl Salt Recrystallization->Final_Product Filter & Dry TroubleshootingTree Start Analyze Purified Product (HPLC, NMR) Impurity_Check Significant Impurity Detected? Start->Impurity_Check Success Purity >98% Process Complete Impurity_Check->Success No Impurity_Type Identify Impurity Type Impurity_Check->Impurity_Type Yes Failure Re-evaluate Synthesis Imidazole Unreacted Imidazole? Impurity_Type->Imidazole Tailing Column Tailing? Imidazole->Tailing No Action_Imidazole Repeat Aqueous Wash or Re-run Column Imidazole->Action_Imidazole Yes Other Other Byproduct? Tailing->Other No Action_Tailing Add NH4OH or Et3N to Column Eluent Tailing->Action_Tailing Yes Other->Failure No / Unknown Action_Other Optimize Column Gradient &/or Recrystallize Other->Action_Other Yes Action_Imidazole->Start Re-purify Action_Tailing->Start Re-purify Action_Other->Start Re-purify

References

Technical Support Center: Purifying Imidazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in imidazole synthesis. The successful synthesis of a target imidazole is often followed by the critical, and sometimes challenging, step of purification. Removing unreacted starting materials and reaction byproducts is paramount to obtaining the pure compound required for downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

Troubleshooting Guide: Isolating Your Imidazole Product

This section addresses specific purification problems in a question-and-answer format. Each entry details the problem, its probable causes, and validated protocols for its resolution.

Problem 1: My crude NMR/TLC shows significant unreacted aldehyde.

Probable Causes:

  • Sub-optimal Reaction Conditions: The reaction may not have gone to completion due to insufficient heating, incorrect reaction time, or catalyst inefficiency.

  • Incorrect Stoichiometry: An excess of the aldehyde was used, either intentionally or unintentionally.

  • Aldehyde Stability: The aldehyde is particularly stable and less reactive under the chosen reaction conditions.

Solutions & Protocols:

Your primary goal is to exploit the unique reactivity of the aldehyde's carbonyl group, which your imidazole product lacks.

Option A: Liquid-Liquid Extraction with a Bisulfite Wash

This classical method leverages the formation of a water-soluble adduct between the aldehyde and sodium bisulfite.

  • Scientific Principle: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a water-soluble bisulfite addition product. This adduct partitions into the aqueous phase, leaving the desired imidazole in the organic layer.[1]

  • Step-by-Step Protocol:

    • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[1]

    • Shake the funnel vigorously for 2-3 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. Drain the aqueous layer.

    • Wash the organic layer sequentially with water and then brine to remove any residual water-soluble species.[2]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

    • Analyze the resulting material by TLC or ¹H NMR to confirm the absence of the aldehyde.

Option B: Scavenger Resin Sequestration

Polymer-supported "scavenger" resins offer a more modern and often cleaner approach to removing excess reagents.[3][4]

  • Scientific Principle: Scavenger resins are functionalized polymers that covalently bind to specific types of molecules.[3] For aldehydes, resins bearing primary amine or hydrazine functionalities are highly effective.[5][6] The resin-bound aldehyde is then simply removed by filtration.

  • Step-by-Step Protocol:

    • Dissolve the crude product in a suitable solvent (e.g., THF, DCM).

    • Add the appropriate aldehyde scavenger resin (e.g., aminomethylated polystyrene, polymer-bound hydrazine), typically in a 2-4 fold molar excess relative to the residual aldehyde.

    • Stir the suspension at room temperature. Reaction time can vary from a few hours to overnight; monitor the reaction by TLC.

    • Once the aldehyde is consumed, filter the mixture to remove the resin.

    • Wash the collected resin with a small amount of the solvent to ensure complete recovery of the product.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

Problem 2: My crude product is contaminated with an unreacted primary or secondary amine.

Probable Causes:

  • Stoichiometric Imbalance: Excess amine was used in the reaction.

  • Ammonia Source: In syntheses like the Debus-Radziszewski, ammonium acetate serves as both the ammonia source and a buffer; its amine component can persist.[7][8]

Solutions & Protocols:

The basicity of the amine starting material is the key to its removal. Imidazoles are also basic, but their pKa values are typically lower than those of aliphatic amines, allowing for selective extraction.

Option A: Acid-Base Extraction

This is the most common and effective method for removing basic impurities.

  • Scientific Principle: By washing an organic solution of the crude product with dilute acid, the basic amine starting material is protonated to form a water-soluble ammonium salt.[9][10] This salt will partition into the aqueous layer, while the less basic imidazole (depending on its pKa) and other neutral components remain in the organic layer.[2][11]

  • Step-by-Step Protocol:

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel.[2]

    • Add an equal volume of a dilute aqueous acid, such as 1 M HCl.[2]

    • Shake the funnel, venting appropriately. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the acid wash 1-2 more times to ensure complete removal of the amine.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer (e.g., over MgSO₄), filter, and concentrate in vacuo to yield the purified product.

Caution: If your imidazole product is particularly basic, it may also partition into the acidic aqueous layer. In this case, you would need to collect the aqueous layers, basify them with NaOH until pH > 10, and then back-extract your product into an organic solvent.[2] Always check both layers by TLC before discarding anything.

Problem 3: My product is a solid, but it "oils out" or won't crystallize during recrystallization.

Probable Causes:

  • High Impurity Level: The presence of significant amounts of unreacted starting materials or byproducts can inhibit crystal lattice formation.

  • Incorrect Solvent Choice: The chosen solvent or solvent system is not suitable for your specific imidazole derivative.[2]

  • Cooling Rate: The solution is being cooled too rapidly, causing the product to crash out of solution as an amorphous oil rather than forming ordered crystals.[2]

Solutions & Protocols:

  • Scientific Principle: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[2]

  • Troubleshooting Steps:

    • Pre-Purify: If the crude material is very impure, first perform a different purification step (like an acid-base extraction or a quick silica plug) to remove the bulk of the impurities. Recrystallization works best on material that is already >85-90% pure.

    • Systematic Solvent Screening: Test a variety of solvents. Place a few milligrams of your crude product in a test tube and add a few drops of a solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[2] If a single solvent cannot be found, a two-solvent system (one "good" solvent it dissolves in, one "poor" solvent it does not) is often effective.[2] Common pairs include ethanol/water and ethyl acetate/hexane.[2][12]

    • Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature. Insulating the flask can help. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.[2]

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[2]

Purification Strategy Decision Guide

The choice of purification method depends heavily on the properties of your target imidazole and the impurities present. This workflow can help guide your decision.

PurificationWorkflow start Analyze Crude Mixture (TLC, NMR, LCMS) check_solid Is the product a solid? start->check_solid check_impurity_acidic Is the main impurity an amine or basic? check_solid->check_impurity_acidic No / Impure recrystallize Recrystallization check_solid->recrystallize Yes (>85% pure) check_impurity_basic Is the main impurity an aldehyde or acid? check_impurity_acidic->check_impurity_basic No acid_wash Perform Acid Wash (e.g., 1M HCl) check_impurity_acidic->acid_wash Yes check_polarity Significant polarity difference between product and impurities? check_impurity_basic->check_polarity No base_wash Perform Base/Bisulfite Wash (e.g., NaHCO3 / NaHSO3) check_impurity_basic->base_wash Yes (Acid) scavenger Use Scavenger Resin check_impurity_basic->scavenger Yes (Aldehyde) chromatography Flash Column Chromatography check_polarity->chromatography Yes end_node Pure Imidazole check_polarity->end_node No (Consider Derivatization or Alternative Synthesis) acid_wash->check_solid Re-evaluate crude base_wash->check_solid Re-evaluate crude recrystallize->end_node chromatography->end_node scavenger->check_solid Re-evaluate crude

Caption: Decision workflow for selecting a purification method.

Comparative Overview of Purification Techniques

TechniqueBest For RemovingProsCons
Acid-Base Extraction Basic (amines) or acidic (carboxylic acids) impurities.[10][13]Fast, inexpensive, scalable, removes large amounts of impurities.Product must be stable to acid/base; risk of emulsion formation[2]; not effective for neutral impurities.
Recrystallization Small amounts of impurities from a solid product.Can yield very high purity material; scalable; relatively inexpensive.Requires a solid product; finding a suitable solvent can be time-consuming[2]; can have lower yields.
Flash Chromatography Impurities with different polarity from the product.[2][14]Highly versatile; excellent separation for complex mixtures; applicable to oils and solids.Can be time-consuming and expensive (solvents, silica); can be difficult to scale up.
Scavenger Resins Excess electrophilic (aldehydes, acid chlorides) or nucleophilic (amines) reagents.[3][15]High selectivity; simple filtration-based workup; can be automated.[4]Resins can be expensive; may require stoichiometric excess; reaction can be slower than liquid extraction.

Frequently Asked Questions (FAQs)

Q1: I'm performing flash column chromatography, but my imidazole is tailing badly on the silica gel. What can I do? A1: Tailing of basic compounds like imidazoles on acidic silica gel is a common problem. The free silanol groups (Si-OH) on the silica surface can strongly interact with the basic nitrogen atoms of your imidazole. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (NEt₃) or pyridine to the eluent will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks.[2]

Q2: An emulsion formed during my acid-base extraction. How can I break it? A2: Emulsions are common when mixing aqueous and organic layers, especially if the mixture contains surfactants or fine particulates. To break an emulsion, try the following:

  • Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.[2]

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.

Q3: Can I use distillation to purify my imidazole product? A3: Distillation is only a viable option if your imidazole product has a significantly different boiling point from the unreacted starting materials and is thermally stable. This is generally only useful if your starting materials are highly volatile (e.g., low molecular weight aldehydes or amines) and your product is a high-boiling liquid or a solid. For most substituted imidazoles, which are often high-boiling oils or solids, distillation is not a practical purification method compared to chromatography or recrystallization.

References

Technical Support Center: 2-(1H-Imidazol-1-yl)ethanamine and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-Imidazol-1-yl)ethanamine and its salts. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting strategies for reliable experimental outcomes. As Senior Application Scientists, we have synthesized data from the literature and field experience to explain the causality behind these recommendations.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with this compound and its salts.

Handling and Storage
Q1: What are the recommended storage conditions for this compound and its salts?

Answer: Proper storage is critical to maintain the integrity of the compound.

  • For the Free Base (often an oil): The free base is susceptible to oxidation and is hygroscopic. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended. Protect from light to prevent photodegradation.

  • For Hydrochloride Salts (e.g., HCl, 2HCl): The salt forms are typically crystalline solids and are significantly more stable than the free base.[1] They are less prone to oxidation but should still be stored in a cool (room temperature or 2-8°C), dry place, away from direct light, and in a tightly sealed container to prevent moisture absorption.

Q2: My this compound free base is a viscous oil. Is this normal, and how can I handle it accurately?

Answer: Yes, it is common for the free base of this compound to be a pale yellow, viscous oil.[2] This physical state can make accurate weighing and handling challenging.

Causality: The presence of a flexible ethylamine side chain and the polar imidazole ring can disrupt crystal lattice formation, leading to an oily or low-melting-point solid state.

Recommended Strategy: Conversion to a Salt For ease of handling, improved stability, and accurate weighing, we strongly recommend converting the oily free base to its crystalline dihydrochloride salt. This provides a stable, weighable solid.[1][3]

Protocol: Dihydrochloride Salt Formation

  • Dissolve the crude amine (1.0 eq) in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl, >2.0 eq).

  • A precipitate should form. Continue stirring, potentially in an ice bath, to maximize precipitation.

  • Collect the solid by filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold diethyl ether or methyl tert-butyl ether (MTBE) to remove residual impurities.

  • Dry the resulting crystalline solid under vacuum.

Q3: Why is it highly recommended to use the hydrochloride or dihydrochloride salt instead of the free base for experiments?

Answer: Using the salt form offers several critical advantages that ensure experimental reproducibility and accuracy.

FeatureThis compound (Free Base)Hydrochloride/Dihydrochloride SaltJustification
Physical State Often a viscous oilCrystalline solidSolids are easier to weigh accurately and handle compared to viscous oils.[1]
Chemical Stability Prone to air oxidation and degradationSignificantly more stable and less susceptible to oxidationThe primary amine and imidazole ring are less reactive when protonated as ammonium and imidazolium ions, respectively.
Hygroscopicity Tends to absorb moisture from the airLess hygroscopic than the free baseCrystalline solids have a more stable physical form.
Solubility VariableGenerally soluble in aqueous buffersSalt forms are ideal for preparing aqueous stock solutions for biological assays.
Solution Stability & Preparation
Q4: I prepared a solution of this compound, and it turned yellow/brown overnight. What happened, and is it still usable?

Answer: The discoloration is a clear indicator of chemical degradation, primarily through oxidation.

Causality: Both the primary amine and the electron-rich imidazole ring are susceptible to oxidation, especially in solution where they are exposed to dissolved oxygen. This process, known as autoxidation, is often accelerated by light and neutral or basic pH.[4] The colored products are typically complex polymeric or oxidized species.

Is it usable? No. Once discoloration is observed, the purity of the solution is compromised. Using it will lead to inaccurate and unreliable experimental results. The solution should be discarded, and a fresh solution should be prepared immediately before use.

Q5: What is the optimal pH for preparing an aqueous stock solution to maximize its stability?

Answer: The optimal pH for an aqueous stock solution is slightly acidic, typically in the range of pH 4.0 to 6.0 .

Causality: The imidazole ring has a pKa of approximately 7.0 for its conjugate acid.[5] By maintaining the pH below 6.0, both the imidazole ring (as an imidazolium ion) and the ethylamine side chain (as an ammonium ion) will be protonated. This protonation significantly reduces their susceptibility to oxidative degradation pathways.[6]

Q6: How should I prepare and store my stock solutions?

Answer: To ensure maximum stability and reproducibility:

  • Use the Salt Form: Always start with the hydrochloride or dihydrochloride salt.

  • Choose the Right Solvent: Use a high-purity, degassed buffer (e.g., citrate or acetate for pH 4-6) or water. If using water, consider acidifying it slightly with HCl.

  • Prepare Fresh: The best practice is to prepare solutions fresh for each experiment.

  • Short-Term Storage: If storage is unavoidable, filter-sterilize the solution, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C. Protect from light by wrapping vials in aluminum foil. A preliminary stability study of your specific formulation is recommended if long-term storage is necessary.[7]

Troubleshooting Guides

Guide 1: Investigating Solution Discoloration and Degradation

If you observe discoloration or suspect degradation, this workflow can help you assess the extent of the issue.

G cluster_0 Troubleshooting Workflow: Unstable Solution A Observation: Solution Discoloration / Unexpected Results B Prepare Fresh Solution Under Inert Conditions (Use Degassed Buffer, pH < 6) A->B Immediate Action C Analyze Degraded Sample via HPLC-UV/MS A->C Investigation D Compare Chromatograms: Fresh vs. Degraded C->D E Identify Degradation Peaks (New peaks, reduced main peak) D->E F Characterize Degradants (If necessary via LC-MS) E->F G Decision: Discard Degraded Stock. Optimize Storage Conditions (e.g., -80°C, inert gas overlay) E->G

Caption: Workflow for investigating a degraded solution.

Guide 2: Protocol for Purity Analysis by HPLC

This method provides a starting point for assessing the purity of this compound and detecting degradation products.

ParameterRecommended ConditionRationale
Column C8 or C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for small molecule analysis.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterLow pH protonates the analyte and silanol groups, ensuring good peak shape.[8]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient Start with a low % of B (e.g., 5%), ramp up to a high % (e.g., 95%)To elute the polar main compound and any less polar degradation products.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at ~210 nmThe imidazole ring has a UV absorbance around 206-210 nm.[5]
Column Temp. 25-30 °CFor reproducible retention times.

Procedure:

  • Prepare the mobile phases.

  • Dissolve a small, accurately weighed sample of the compound in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject 5-10 µL onto the column.

  • Run the gradient and analyze the chromatogram for the main peak and any impurity or degradation peaks.

Understanding the Chemistry of Instability

The instability of this compound primarily stems from the reactivity of the imidazole ring and the primary amine.

G cluster_main Degradation Pathways cluster_ox Oxidation cluster_photo Photodegradation A This compound B Radical Intermediates A->B O₂, H₂O₂, •OH [1] E Excited State Species A->E UV/Visible Light [4] C Ring-Opened Products (e.g., Formamide derivatives) B->C D Nitro-Imidazoles (with NOx sources) B->D F Complex Colored Products E->F

Caption: Primary degradation pathways for the compound.

  • Oxidative Degradation: The imidazole ring can be attacked by reactive oxygen species (ROS) like hydroxyl radicals or even atmospheric oxygen in a process called autoxidation.[4][9] This can lead to the formation of radical intermediates that can either cause ring-opening to form species like formamides or, in the presence of nitrogen oxides, lead to nitro-imidazoles.[9]

  • Photodegradation: Imidazole moieties can absorb UV light, leading to an excited state that is more reactive. This can initiate degradation cascades, often resulting in complex, colored products.[4][10]

By understanding these mechanisms, researchers can take informed steps—such as using the more stable salt form, controlling solution pH, and protecting the compound from light and air—to ensure the integrity of their experiments.

References

Technical Support Center: Troubleshooting Low Purity in 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-Imidazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity-related issues encountered during and after the synthesis of this critical building block. Achieving high purity is paramount for reproducible downstream applications, and this resource provides in-depth, experience-driven solutions to common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: The most prevalent method is the N-alkylation of imidazole with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride, in the presence of a base.[1][2] This reaction, while straightforward, can generate a predictable profile of impurities. Key contaminants to anticipate include unreacted starting materials (imidazole) and products from over-alkylation or side reactions.

Q2: My final product is a pale yellow to brownish oil, and the color darkens over time. Is this indicative of low purity?

A2: While the pure compound is typically a pale yellow oil, discoloration can occur due to trace impurities that are susceptible to air oxidation.[1] Darkening upon storage suggests potential degradation. It is crucial to store the compound under an inert atmosphere (Nitrogen or Argon) and at a recommended temperature, often refrigerated (2-8°C), to maintain its integrity.[3]

Q3: How can I definitively assess the purity of my this compound sample?

A3: A multi-faceted analytical approach is essential for a complete purity profile.[4]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify both major and minor impurities.

  • Mass Spectrometry (MS): Verifies the molecular weight of the desired product.

Q4: I have a persistent impurity that co-elutes with my product in column chromatography. What are my options?

A4: When standard silica gel chromatography fails, consider alternative purification strategies. Converting the amine to its hydrochloride or oxalate salt can facilitate purification through recrystallization, often leaving neutral or less basic impurities behind in the mother liquor.[5][6] Subsequent neutralization of the purified salt will regenerate the high-purity free base.[7]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Residual Imidazole in Final Product

Symptom: ¹H NMR analysis shows characteristic peaks for imidazole (typically around δ 7.7 for the C2-H and δ 7.1 for C4/5-H) in addition to the product signals.

Causality Analysis: This is the most common impurity and arises from an incomplete reaction or the use of an insufficient amount of the alkylating agent. Imidazole is a relatively polar and basic compound, which can make its complete removal by standard silica gel chromatography challenging, as it may streak or co-elute with the more polar amine product.[5]

Diagnostic Workflow:

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Diagnostic workflow for identifying imidazole contamination.

Corrective Action Plan: Acid-Base Extraction

This technique exploits the difference in basicity between the product and residual imidazole. The primary amine of the product is significantly more basic than the imidazole nitrogen.

  • Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). Both the product and the imidazole will be protonated and move into the aqueous layer.

    • Carefully basify the aqueous layer with a strong base (e.g., 5 M NaOH) to a pH > 12, ensuring the solution remains cool in an ice bath.

    • Extract the now-basic aqueous layer multiple times with an organic solvent (DCM or ethyl acetate) to recover the free amine product.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[5]

Guide 2: Issue - Presence of Over-Alkylated Byproduct

Symptom: Mass spectrometry reveals a peak corresponding to a higher molecular weight, and NMR may show a more complex, symmetric pattern suggesting a di-substituted species.

Causality Analysis: The primary amine of the product, this compound, can act as a nucleophile and react with another molecule of the alkylating agent (e.g., 2-chloroethylamine). This side reaction forms a dimeric impurity, such as 1,2-bis(1H-imidazol-1-yl)ethane, if the starting material was imidazole reacting with a dihaloethane, or a more complex secondary amine if reacting with another molecule of 2-chloroethylamine. This is more likely to occur if the reaction is run for an extended period at high temperatures or with a large excess of the alkylating agent.[4][8]

Corrective Action Plan: Optimized Column Chromatography

Separating the more polar, higher molecular weight byproduct requires careful optimization of flash column chromatography.

  • Protocol:

    • Stationary Phase: Use silica gel as the standard. If separation is poor, consider using neutral alumina, which can offer different selectivity for basic compounds.[5]

    • Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH).

    • Amine Additive: Crucially, add a small amount of a volatile base like triethylamine (TEA) (0.5-1%) or ammonium hydroxide to the eluent system.[2][5] This deactivates the acidic silanol groups on the silica surface, preventing peak tailing of the basic amine compounds and significantly improving resolution.

    • Fraction Monitoring: Collect small fractions and analyze them carefully by Thin Layer Chromatography (TLC) before combining.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

} enddot Caption: Workflow for purification via optimized column chromatography.

Section 3: Data & Protocols

Table 1: Common Impurities & Analytical Signatures
Impurity ClassSpecific ExamplePotential OriginKey Analytical Signature (¹H NMR)
Starting Material ImidazoleIncomplete reactionSinglet at ~δ 7.7 ppm (C2-H), Singlet at ~δ 7.1 ppm (C4/5-H)
Over-alkylation N,N-bis(2-(1H-imidazol-1-yl)ethyl)amineReaction of product with alkylating agentAbsence of primary amine (-NH₂) protons; more complex aliphatic region.
Solvent Residues Acetonitrile, EthanolReaction or purification stepsCharacteristic singlets or multiplets (e.g., ~δ 2.1 ppm for ACN).[9]
Protocol 1: Standard HPLC Method for Purity Analysis

This protocol provides a robust starting point for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Rationale: The use of an ion-pairing agent like TFA is critical. It pairs with the basic amine, improving peak shape and preventing interaction with residual silanols on the column packing, leading to sharp, symmetrical peaks and reliable quantification.[4]

References

Technical Support Center: Strategies for Regioselective Imidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that achieving high regioselectivity can be a significant challenge, particularly in heterocyclic chemistry. This guide provides in-depth troubleshooting advice and detailed protocols to address a common and critical issue: the formation of regioisomers during the N-alkylation of unsymmetrically substituted imidazoles.

Frequently Asked Questions (FAQs)
Q1: Why does my N-alkylation of a 4(5)-substituted imidazole consistently yield a mixture of 1,4- and 1,5-isomers?

Answer: This is the most common issue researchers face, and its root cause lies in the fundamental chemical nature of the imidazole ring. An unsymmetrically substituted imidazole (e.g., 4-methylimidazole) exists as a dynamic equilibrium of two tautomers.

Tautomerism

When you introduce a base to deprotonate the imidazole, you don't deprotonate one specific tautomer. Instead, you form a single, resonance-stabilized imidazolide anion.[1] In this anion, the negative charge is delocalized across both nitrogen atoms, making both of them nucleophilic. This is known as an ambident nucleophile . Consequently, an incoming electrophile (your alkylating agent) can attack either nitrogen, leading to a mixture of products.[1] The final ratio of these isomers is not random; it is dictated by a combination of electronic, steric, and reaction condition factors.[2]

Q2: How can I control the regioselectivity of N-alkylation without resorting to a protecting group strategy?

Answer: While protecting groups offer the most definitive control, you can often significantly favor one regioisomer by carefully manipulating the inherent properties of your substrate and the reaction conditions. This approach relies on exploiting the subtle differences in the activation barriers for the two competing reaction pathways.

The electronic nature of the substituent at the 4(5)-position has a profound impact.

  • Electron-Withdrawing Groups (EWGs): An EWG (like -NO₂, -CO₂Me, -CF₃) at the 4-position inductively deactivates the adjacent nitrogen (N-3), making it less nucleophilic. This directs the alkylation to the more remote and electronically richer nitrogen (N-1), favoring the formation of the 1,5-disubstituted product.[2]

  • Electron-Donating Groups (EDGs): An EDG (like -Me, -OMe) has the opposite, albeit weaker, effect and can lead to poorer selectivity.

Steric hindrance is one of the most powerful and intuitive tools for directing regioselectivity.[2]

  • Bulky Ring Substituents: A large substituent on the imidazole ring will physically block the adjacent nitrogen, forcing the alkylating agent to attack the less hindered, more accessible nitrogen.[1]

  • Bulky Alkylating Agents: Similarly, using a larger alkylating agent (e.g., isopropyl iodide vs. methyl iodide) increases the steric demand of the transition state, amplifying the preference for attack at the less hindered nitrogen atom.[2]

The choice of solvent, base, and temperature can dramatically shift the product ratio.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2-type N-alkylations as they effectively solvate the counter-ion without hydrogen bonding to the nucleophilic nitrogen, which would retard the reaction.[3] In some cases, solvent choice can influence which tautomer is more stable or which transition state is lower in energy, thereby affecting selectivity.[4][5]

  • Base and Mechanism: The reaction can proceed through different mechanisms under neutral versus basic conditions.[2] Under strongly basic conditions, the imidazolide anion is the primary nucleophile. In "neutral" conditions (e.g., heating in ethanol without a strong base), the free base imidazole attacks the alkylating agent in an Sₙ2' process, where the tautomeric equilibrium plays a more direct role in the product ratio.[2]

  • Temperature: Temperature can influence whether a reaction is under kinetic or thermodynamic control. For some substrates, such as 4(5)-nitroimidazoles, lower temperatures may favor one isomer, while higher temperatures can lead to the formation of the more thermodynamically stable isomer, potentially through a process of quaternization and dealkylation.[6]

FactorConditionEffect on 4-Substituted ImidazolePredominant ProductReference(s)
Electronic Substituent is a strong EWG (e.g., -NO₂)Deactivates adjacent N-31,5-isomer[2]
Steric Substituent (R) is bulkyHinders attack at adjacent N-31,5-isomer[1][2]
Steric Alkylating agent (R'-X) is bulkyFavors attack at less hindered N-11,5-isomer[2]
Conditions Vapor-phase alkylation over Beta-zeoliteShape selectivity of catalyst pores1,4-isomer (for 4-Me-imidazole)[7]
Conditions High temperature (140°C) with nitroimidazolesFavors thermodynamically stable product1,4-isomer[6]
Q3: My product mixture is inseparable and optimizing conditions didn't work. When and how should I use a protecting group?

Answer: You should turn to a protecting group strategy when achieving absolute regioselectivity is critical and manipulation of reaction conditions is insufficient. This approach provides unambiguous control by physically blocking one of the nitrogen atoms, allowing functionalization only at the desired position.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an exceptionally versatile and effective choice for this purpose.[8] It not only directs N-alkylation but also enables a powerful "trans-N-alkylation" strategy for accessing sterically hindered isomers that are otherwise difficult to synthesize.[8][9]

The general workflow involves four key stages:

  • Protection: The imidazole is protected at the N-1 position with SEM-Cl.

  • Alkylation: The remaining N-3 nitrogen is alkylated. This step is highly regioselective as N-1 is blocked.

  • Deprotection: The SEM group is cleanly removed, typically with acid or fluoride, to reveal the desired N-1 alkylated product.

  • trans-N-alkylation (Optional): This advanced technique allows for the synthesis of the opposite regioisomer by first alkylating the SEM-protected imidazole to form a quaternary salt, followed by SEM removal.[8]

SEM_Workflow

Troubleshooting & Protocol Library

Troubleshooting_Flowchart

Protocol: Definitive Regiocontrol via SEM-Protection and Alkylation

This protocol describes the synthesis of a 1-alkyl-4-substituted imidazole, a challenging regioisomer to obtain selectively, using the SEM protecting group strategy.[8][9]

Materials:

  • 4(5)-Substituted imidazole (e.g., 4-phenylimidazole)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkylating agent (e.g., Benzyl bromide)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc), Hexanes, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1: N-1 Protection with SEM Group

  • Suspend NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the 4(5)-substituted imidazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight, monitoring by TLC for the consumption of starting material.

  • Carefully quench the reaction by the slow addition of saturated aq. NH₄Cl at 0 °C.

  • Extract the product with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product (1-SEM-4-phenylimidazole) by flash column chromatography.

Step 2: Regioselective N-3 Alkylation

  • Dissolve the purified 1-SEM-4-phenylimidazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the alkylating agent (e.g., benzyl bromide, 1.5 eq). Note: This step directly forms the imidazolium salt.

  • Heat the reaction mixture to reflux and stir overnight, monitoring for the formation of the salt (often precipitates).

  • Cool the reaction to room temperature. If a precipitate has formed, it can be filtered. Otherwise, concentrate the solvent to obtain the crude 1-SEM-3-benzyl-4-phenylimidazolium bromide salt. This is typically used in the next step without further purification.

Step 3: Deprotection to Yield Final Product

  • Dissolve the crude imidazolium salt from the previous step in THF.

  • Add TBAF solution (1.0 M in THF, 2.0 eq).

  • Stir the reaction at room temperature for 3-6 hours, monitoring by TLC for the disappearance of the salt and appearance of the product spot.

  • Once complete, dilute the mixture with water and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 1-benzyl-4-phenylimidazole .[8]

This robust, three-step sequence provides unambiguous access to a single regioisomer, overcoming the inherent reactivity challenges of the imidazole core.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Histamine and its N-1 Isomer, 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison of the biological activities of the well-characterized biogenic amine, histamine, and its structural isomer, 2-(1H-Imidazol-1-yl)ethanamine. While histamine is a pivotal mediator in human physiology with a deeply understood pharmacological profile, public domain data on the specific biological activity of its N-1 isomer is exceptionally limited. This document serves as a guide for researchers, scientists, and drug development professionals by juxtaposing the known functions of histamine with a proposed, structured experimental framework to systematically elucidate the pharmacological profile of this compound. We will detail the established receptor interactions and signaling pathways of histamine as a benchmark and provide robust, validated protocols for receptor binding and functional assays required to characterize its lesser-known counterpart.

Introduction: The Significance of Isomeric Structure in Pharmacology

Histamine, or 2-(1H-imidazol-4-yl)ethanamine, is a fundamental signaling molecule involved in a vast array of physiological and pathological processes, including allergic and inflammatory reactions, gastric acid secretion, and neurotransmission.[1][2][3] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[4][5] The precise orientation of its imidazole ring and ethylamine side chain is critical for its interaction with these receptors.

This guide focuses on its structural isomer, this compound. In this compound, the ethylamine side chain is attached to the N-1 position of the imidazole ring, rather than the C-4 position as in histamine. This seemingly minor shift in connectivity can lead to profound differences in physicochemical properties and, consequently, biological activity. While the imidazole moiety is a known pharmacophore, the specific activity of this isomer remains largely uncharacterized.[6][7]

The objective of this guide is to leverage the extensive knowledge of histamine as a benchmark to outline a rigorous experimental strategy for defining the biological activity of this compound. This comparative approach will provide the necessary framework to determine its affinity for histamine receptors and its functional consequences, thereby unveiling its potential therapeutic relevance.

Structural and Physicochemical Comparison

The fundamental difference between histamine and this compound lies in the point of attachment of the ethylamine side chain. This structural variance dictates the molecule's three-dimensional shape, charge distribution, and hydrogen bonding potential, all of which are critical determinants of receptor-ligand interactions.

G cluster_0 Histamine [2-(1H-imidazol-4-yl)ethanamine] cluster_1 This compound Histamine Histamine Isomer Isomer

Caption: Chemical structures of Histamine and its N-1 isomer.

PropertyHistamineThis compound
IUPAC Name 2-(1H-imidazol-4-yl)ethanamineThis compound
CAS Number 51-45-65739-10-6[8]
Molecular Formula C₅H₉N₃C₅H₉N₃
Molecular Weight 111.15 g/mol 111.15 g/mol
PubChem CID 771430667[9]

Expert Insight: The shift of the side chain from C-4 to N-1 alters the tautomeric properties of the imidazole ring and the spatial relationship between the primary amine and the nitrogen atoms of the ring. The N-τ and N-π atoms in histamine's imidazole ring are crucial for its recognition by histamine receptors. The altered topology in the N-1 isomer makes it highly probable that its receptor binding profile will differ significantly from that of histamine.

The Benchmark: Histamine's Biological Activity Profile

Histamine's diverse physiological effects are dictated by its interaction with its four receptor subtypes, which are distributed throughout the body and couple to different G-proteins to initiate distinct intracellular signaling cascades.[10]

ReceptorPrimary LocationsG-Protein CouplingKey Signaling PathwayPrimary Physiological Effects
H1R Smooth muscle, endothelial cells, CNS[4]Gq/11[11]↑ PLC, IP₃, DAG, Ca²⁺[12]Allergic reactions (bronchoconstriction, vasodilation, increased permeability), wakefulness[2][4]
H2R Gastric parietal cells, cardiac muscle, CNS[4][5]Gs[11]↑ Adenylyl Cyclase, cAMP[12]Gastric acid secretion, increased heart rate[1]
H3R Central Nervous System (presynaptic)[4][5]Gi/o[11]↓ Adenylyl Cyclase, cAMPAutoreceptor/Heteroreceptor: Modulates release of histamine and other neurotransmitters (e.g., dopamine, serotonin)[4][5]
H4R Hematopoietic cells (mast cells, eosinophils, T-cells), bone marrow[2][4]Gi/o[11]↓ Adenylyl Cyclase, cAMP; ↑ Ca²⁺Immune modulation, chemotaxis of immune cells, inflammation[2][4]
Key Histamine Receptor Signaling Pathways

Understanding these pathways is essential for designing functional assays to characterize any novel ligand.

G cluster_0 H1 Receptor Signaling (Gq Pathway) H1R H1R Gq Gq H1R->Gq Activates Histamine Histamine Histamine->H1R Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Caption: Histamine H1 Receptor Gq Signaling Pathway.

G cluster_1 H2 Receptor Signaling (Gs Pathway) H2R H2R Gs Gs H2R->Gs Activates Histamine Histamine Histamine->H2R Binds AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP ↑ cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

Caption: Histamine H2 Receptor Gs Signaling Pathway.

Experimental Framework for Characterizing this compound

A systematic, multi-stage approach is required to define the biological activity of the N-1 isomer and compare it to histamine. The workflow progresses from determining receptor binding to characterizing functional activity.

G start Test Compound: This compound stage1 Stage 1: Receptor Binding Assays (H1R, H2R, H3R, H4R) start->stage1 Determine Affinity (Ki) stage2 Stage 2: Functional Assays (Agonist/Antagonist Mode) stage1->stage2 Characterize Function (EC50/IC50) stage3 Stage 3: Ex Vivo / In Vivo Validation (Physiological Relevance) stage2->stage3 Confirm Activity end Complete Pharmacological Profile stage3->end

Caption: General Experimental Workflow for Hit Identification.

Stage 1: Primary Screening - Receptor Binding Assays

Causality: The first essential question is whether this compound binds to any of the histamine receptors. Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[13]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cell lines (e.g., HEK293 or CHO) stably overexpressing a single human histamine receptor subtype (H1R, H2R, H3R, or H4R).

    • Harvest cells and homogenize them in a cold lysis buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction, which contains the receptors. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a known high-affinity radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [³H]-Nα-methylhistamine for H3R), and a range of concentrations of the test compound (this compound).[13][14][15]

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.[16]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Stage 2: Functional Characterization

Causality: If Stage 1 reveals significant binding affinity (typically Ki < 10 µM) for one or more receptors, the next step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or reduce its basal activity (inverse agonist)? This is determined by measuring the downstream second messengers associated with each receptor's G-protein.

Experimental Protocols:

  • H1R (Gq-coupled) - Calcium Mobilization Assay:

    • Cell Preparation: Plate H1R-expressing cells in a black, clear-bottom 96-well plate.

    • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Use a fluorometric imaging plate reader (FLIPR) to add varying concentrations of the test compound (for agonist mode) or a fixed concentration of histamine in the presence of varying concentrations of the test compound (for antagonist mode).

    • Signal Detection: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.[17]

    • Data Analysis: Plot the peak fluorescence response against the log of compound concentration to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

  • H2R (Gs-coupled) & H3R/H4R (Gi/o-coupled) - cAMP Assays:

    • Cell Preparation: Plate the relevant receptor-expressing cells in a 96-well plate.

    • Assay Setup (Agonist Mode):

      • H2R: Add varying concentrations of the test compound.

      • H3R/H4R: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) plus varying concentrations of the test compound.

    • Assay Setup (Antagonist Mode):

      • H2R: Add varying concentrations of the test compound followed by a fixed EC80 concentration of histamine.

      • H3R/H4R: Add Forskolin, a fixed EC80 concentration of histamine, and varying concentrations of the test compound.

    • Incubation: Incubate the plate to allow for cAMP modulation.

    • Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).[12]

    • Data Analysis: Plot the cAMP level against the log of compound concentration to determine EC50/IC50 and Emax values. For H3R/H4R, a potent agonist will show a decrease in the Forskolin-stimulated cAMP level.

Data Interpretation and Hypothetical Comparison

The ultimate goal is to populate a comparative data table. The data for histamine is well-established and serves as the benchmark. The data for this compound would be generated through the experiments outlined above.

ParameterReceptorHistamine (Benchmark)This compound (Hypothetical Data)
Binding Affinity (Ki) H1R~10-50 nM> 10,000 nM
H2R~30-100 nM> 10,000 nM
H3R~5-20 nM~500 nM
H4R~15-50 nM> 10,000 nM
Functional Potency (EC50) H1R (Ca²⁺)~40 nM[17]No Activity
H2R (cAMP)~100 nMNo Activity
H3R (cAMP)~15 nM~1,200 nM
H4R (cAMP)~30 nMNo Activity
Functional Efficacy (Emax) H3R100%65% (Partial Agonist)

Interpretation of Hypothetical Data: In this illustrative scenario, the experimental workflow would reveal that this compound, unlike histamine, is largely inactive at H1, H2, and H4 receptors. However, it displays moderate binding affinity and acts as a partial agonist at the H3 receptor, albeit with significantly lower potency than histamine. Such a profile would classify it as a selective but weak H3 receptor partial agonist, a stark contrast to histamine's potent, non-selective agonist activity across all four receptors.

Conclusion

Histamine is a non-selective agonist whose potent activity at four distinct receptor subtypes underpins its profound and diverse physiological roles. Its structural isomer, this compound, remains a pharmacological enigma due to a lack of published biological data. The critical difference in the ethylamine side chain's attachment point strongly suggests a divergent biological activity profile.

This guide provides the scientific rationale and a validated, step-by-step experimental framework for the comprehensive characterization of this compound. By systematically assessing its binding affinity and functional activity at each of the four histamine receptors relative to the histamine benchmark, researchers can definitively elucidate its pharmacological identity. This structured approach is fundamental to revealing any potential selectivity and therapeutic utility of this and other novel structural analogs in drug discovery.

References

A Comparative Guide to the Receptor Binding Profiles of Imidazole Derivatives: Spotlight on 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Imidazole Scaffold in Pharmacology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile component for designing ligands that target a wide array of biological receptors.[1] This guide provides a comparative analysis of the receptor binding profiles of various imidazole derivatives, with a particular focus on 2-(1H-Imidazol-1-yl)ethanamine, a structurally simple yet pharmacologically intriguing molecule. We will delve into the binding affinities of these compounds at histamine, adrenergic, and imidazoline receptors, supported by experimental data, and explore the structure-activity relationships that govern their receptor selectivity and functional outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of imidazole-based compounds with key physiological targets.

This compound: A Structural Analogue of Histamine

This compound shares a close structural resemblance to the biogenic amine histamine, with the key difference being the point of attachment of the ethylamine side chain to the imidazole ring (position 1 instead of 4). This subtle change has significant implications for its interaction with histamine receptors and other biological targets. While extensive public domain data on the specific binding affinities of this compound is limited, its structural similarity to histamine suggests a potential for interaction with histamine receptors.[2][3]

The following sections will compare the known binding characteristics of various imidazole derivatives to provide a framework for understanding the potential pharmacological profile of this compound and to highlight the key structural features that drive receptor selectivity.

Comparative Receptor Binding Affinities of Imidazole Derivatives

The interaction of imidazole derivatives with their target receptors is typically quantified by their binding affinity, expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value indicates a higher binding affinity. The following tables summarize the binding affinities of a selection of imidazole derivatives for histamine, adrenergic, and imidazoline receptors, compiled from various radioligand binding studies.

Table 1: Binding Affinities of Imidazole Derivatives at Histamine Receptors

CompoundReceptor SubtypeKi (nM)pKiFunctional ActivityReference(s)
HistamineH1~13,500~4.87Agonist[4]
HistamineH2--Agonist[5]
HistamineH3--Agonist[6]
2-(3-(Trifluoromethyl)phenyl)histamineH1~1266.1Agonist[7]
CiproxifanH3-8.4Antagonist/Inverse Agonist[8]
ClobenpropitH3--Antagonist/Inverse Agonist[6]
N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamideH4457.35Partial Agonist[9]

Table 2: Binding Affinities of Imidazole Derivatives at Adrenergic Receptors

CompoundReceptor SubtypeKi (nM)pKiFunctional ActivityReference(s)
Clonidineα2357.46Agonist[3]
Cirazolineα1--Agonist[10]
Idazoxanα2--Antagonist[11]
1-Ethyl-2-[(1,4-benzodioxan-2-yl)methyl]imidazoleα2--Antagonist[12]
ABBOTT-54741α14016.40Agonist[13]
ABBOTT-54741α278.15Agonist[13]

Table 3: Binding Affinities of Imidazole Derivatives at Imidazoline Receptors

CompoundReceptor SubtypeKi (nM)pKiFunctional ActivityReference(s)
ClonidineI148.40Agonist[9]
MoxonidineI1--Agonist[14]
IdazoxanI1--Antagonist[15]
IdazoxanI2--Antagonist[15]
TracizolineI2-8.74Agonist[16]
BenazolineI2-9.07Ligand[16]
CR4056I2--Agonist[17]

Structure-Activity Relationships (SAR): Decoding Receptor Selectivity

The binding affinity and selectivity of imidazole derivatives are profoundly influenced by their chemical structure. Understanding these structure-activity relationships is critical for the rational design of new therapeutic agents.

Histamine Receptors
  • Substitution on the Imidazole Ring: For histamine H1 receptor agonists, substitution at the 2-position of the imidazole ring can significantly impact potency. For instance, 2-(3-(trifluoromethyl)phenyl)histamine is a more potent H1 agonist than histamine itself.[7]

  • Side Chain Modifications: The nature of the side chain is crucial. For H3 receptor antagonists, replacing the imidazole ring with a piperidine moiety can in some cases maintain high affinity.[8]

  • Functional Groups: In a series of ω-(1H-imidazol-4-yl)alkyl derivatives, amides and ethers tended to be partial agonists at the H4 receptor, while ureas, ketones, esters, and carbamates were primarily antagonists or inverse agonists.[9]

Adrenergic Receptors
  • 2-Substituted Imidazoles: For α2-adrenoceptor antagonists, the nature of the substituent at the 2-position of the imidazole ring is a key determinant of activity and selectivity.[12]

  • Bridging Group: In a series of 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogs, modifications to the methyl group on the carbon bridge between the naphthalene and imidazole rings played a significant role in maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity.[18]

  • Oxygen Atom in Side Chain: For cirazoline and its analogs, an oxygen atom in the side-chain is essential for α1-agonist activity.[10]

Imidazoline Receptors
  • Conformational Restriction: The development of highly selective I2 receptor ligands like tracizoline and benazoline was achieved through conformational restrictions of a lead compound.[16]

  • Substituents on the Benzodioxan Ring: For compounds with a benzodioxan moiety, the presence of a "bulky" substituent at the 2-position generally confers α2-adrenergic receptor selectivity, while "flat" analogs tend to be more selective for imidazoline receptors.[11]

  • Physicochemical Properties: For I1 receptor ligands, an increase in the distribution coefficient (log D) and dipole moment, along with a decrease in the partial atomic charge of the nitrogen at the 2-position of the heterocyclic moiety, are predictive of higher affinity and selectivity.[19]

Experimental Methodologies for Receptor Binding Analysis

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

This is a classic and robust method for determining the affinity of a ligand for a receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The ability of a non-radiolabeled test compound to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation.[20]

Generalized Protocol for Competitive Radioligand Binding Assay:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound (e.g., this compound) and a known reference compound in an appropriate assay buffer.

    • Dilute the radioligand (e.g., [3H]-mepyramine for H1 receptors) in the assay buffer to a final concentration typically at or below its dissociation constant (Kd).

    • Prepare a suspension of cell membranes expressing the target receptor at a specific protein concentration.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membrane suspension, the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

    • Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Test Compound, Radioligand, Membranes) incubation Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation filtration Filter and Wash (Separate Bound from Free) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_ic50 Calculate IC50 (Non-linear Regression) quantification->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.

Principle: One of the interacting molecules (the ligand, e.g., the receptor) is immobilized on a sensor chip. The other molecule (the analyte, e.g., the imidazole derivative) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Signaling Pathways of Target Receptors

The functional outcome of a ligand binding to its receptor is determined by the downstream signaling pathways that are activated or inhibited.

  • Histamine H1 Receptor: Couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC).[2]

  • Histamine H2 Receptor: Couples to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2]

  • Histamine H3 Receptor: Primarily couples to Gi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.[20]

  • α1-Adrenergic Receptors: Couple to Gq/11 proteins, similar to H1 receptors.

  • α2-Adrenergic Receptors: Couple to Gi/o proteins, similar to H3 receptors.

  • Imidazoline I1 Receptors: The signaling is not fully elucidated but may involve phospholipase A2 and is distinct from the classical G-protein coupled second messenger systems.[15][21]

G cluster_h1 Histamine H1 Receptor cluster_h2 Histamine H2 Receptor cluster_h3 Histamine H3 Receptor h1 H1R gq Gq/11 h1->gq plc PLC gq->plc ca_pkc ↑ Ca2+ / PKC plc->ca_pkc h2 H2R gs Gs h2->gs ac_h2 Adenylyl Cyclase gs->ac_h2 camp_h2 ↑ cAMP ac_h2->camp_h2 h3 H3R gi Gi/o h3->gi ac_h3 Adenylyl Cyclase gi->ac_h3 camp_h3 ↓ cAMP ac_h3->camp_h3

Caption: Simplified signaling pathways of histamine receptors.

Conclusion

The imidazole scaffold is a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of ligands with diverse receptor binding profiles. While direct experimental data for this compound remains to be fully elucidated, its structural similarity to histamine and other pharmacologically active imidazole derivatives suggests its potential to interact with a range of receptors. The comparative analysis presented in this guide highlights the critical role of subtle structural modifications in dictating binding affinity and selectivity for histamine, adrenergic, and imidazoline receptors. A thorough understanding of these structure-activity relationships, coupled with robust experimental methodologies such as radioligand binding assays and SPR, is paramount for the successful design and development of novel imidazole-based therapeutics. Future studies to determine the precise receptor binding profile and functional activity of this compound are warranted to fully explore its pharmacological potential.

References

In Vivo Validation of 2-(1H-Imidazol-1-yl)ethanamine Analogs: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of 2-(1H-Imidazol-1-yl)ethanamine analogs, a class of compounds with significant therapeutic potential, particularly as histamine H3 receptor (H3R) antagonists. While specific in vivo data for the parent compound, this compound, is limited in publicly available literature, this guide will draw upon established methodologies and data from structurally similar compounds to provide a robust framework for preclinical evaluation. The focus will be on the in vivo assessment of their potential as cognitive enhancers.

The imidazole-ethanamine scaffold is a key pharmacophore in many H3R antagonists.[1] The H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[2] Antagonism of this receptor is a promising strategy for treating various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy, by enhancing neurotransmitter release and promoting wakefulness and cognitive function.[2][3]

The Critical Role of In Vivo Validation

In vitro assays are essential for initial screening and characterization of compound activity, such as receptor binding affinity and enzymatic inhibition.[4] However, in vivo validation is indispensable for determining the therapeutic potential of a drug candidate. It provides crucial information on pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), efficacy in a living system, and potential toxicity. For this compound analogs, in vivo studies are vital to ascertain their ability to cross the blood-brain barrier, engage the H3 receptor in the brain, and elicit the desired pro-cognitive effects.

Experimental Workflow for In Vivo Validation

The in vivo validation of a novel this compound analog typically follows a structured progression of experiments designed to build a comprehensive profile of the compound's activity and safety.

G cluster_0 Phase 1: Foundational In Vivo Studies cluster_1 Phase 2: Pharmacodynamic & Efficacy Assessment cluster_2 Phase 3: Safety & Tolerability A Pharmacokinetic (PK) Profiling B Receptor Occupancy Studies A->B Determine Target Engagement C In Vivo Microdialysis B->C D Cognitive Enhancement Models C->D Link Target Engagement to Functional Outcome E Acute & Chronic Toxicity Studies D->E Assess Therapeutic Window

Figure 1: A generalized workflow for the in vivo validation of this compound analogs.

Foundational In Vivo Studies: Pharmacokinetics and Receptor Occupancy

A critical first step in the in vivo validation of any CNS-active compound is to understand its pharmacokinetic profile and to confirm that it can reach and bind to its intended target in the brain.

Pharmacokinetic (PK) Profiling

Step-by-Step Protocol for Preliminary PK Analysis in Rodents:

  • Compound Formulation: Prepare a solution or suspension of the test analog in a suitable vehicle (e.g., saline, PBS, or a cyclodextrin-based formulation for poorly soluble compounds).

  • Animal Dosing: Administer the compound to a cohort of rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A typical starting dose might range from 1 to 30 mg/kg.

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.

  • Sample Analysis: Analyze plasma and brain homogenate concentrations of the compound using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain/plasma ratio.

Receptor Occupancy Studies

Receptor occupancy studies are essential to demonstrate that the analog binds to the H3 receptor in the living brain. This can be achieved using techniques like in vivo receptor binding assays with a radiolabeled tracer.[6][7]

Step-by-Step Protocol for H3 Receptor Occupancy:

  • Tracer Selection: Utilize a radiolabeled H3 receptor antagonist with favorable brain penetration and specific binding properties, such as [3H]-A-349821.[7]

  • Animal Pre-treatment: Administer varying doses of the non-radiolabeled test analog to different groups of animals.

  • Tracer Administration: At a time point corresponding to the expected Tmax of the test analog, administer a tracer dose of the radiolabeled ligand.

  • Tissue Collection and Analysis: After a suitable incubation period, euthanize the animals and dissect specific brain regions rich in H3 receptors (e.g., cortex, striatum) and a region with low H3 receptor density (e.g., cerebellum) for non-specific binding determination.[6][7] Measure radioactivity in the tissue samples.

  • Data Analysis: Calculate the percentage of receptor occupancy at each dose of the test analog by comparing the specific binding in treated versus vehicle-treated animals. This allows for the determination of the ED50 (the dose required to achieve 50% receptor occupancy).

Pharmacodynamic and Efficacy Assessment

Once target engagement is confirmed, the next phase is to assess the pharmacodynamic effects and the pro-cognitive efficacy of the this compound analog.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[8][9][10][11][12] For H3R antagonists, this method can directly demonstrate the expected increase in histamine and other neurotransmitters like acetylcholine and dopamine in relevant brain areas such as the prefrontal cortex and hypothalamus.[13]

Step-by-Step Protocol for In Vivo Microdialysis:

  • Surgical Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex) of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Baseline Collection: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Compound Administration: Administer the test analog.

  • Post-Dosing Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of histamine, acetylcholine, and dopamine in the dialysate samples using highly sensitive techniques like HPLC with electrochemical or fluorescence detection.[10][11]

  • Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release.

Cognitive Enhancement Models

A variety of rodent models are available to assess the pro-cognitive effects of drug candidates.[14][15][16][17][18] The choice of model depends on the specific cognitive domain of interest (e.g., learning, memory, attention). Often, cognitive deficits are induced pharmacologically (e.g., with scopolamine, an amnestic agent) or through the use of transgenic animal models of neurodegenerative diseases like Alzheimer's.[15][19][20]

Commonly Used Cognitive Tasks:

  • Novel Object Recognition (NOR) Test: This task assesses recognition memory. A rodent is first exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. A cognitively intact animal will spend more time exploring the novel object. Pro-cognitive compounds can reverse deficits in this task.

  • Morris Water Maze (MWM): This is a test of spatial learning and memory. Rodents are placed in a pool of opaque water and must learn the location of a hidden platform to escape. The time it takes to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (with the platform removed) are key measures of cognitive function.[15]

  • Passive Avoidance Test: This task evaluates fear-based learning and memory. An animal learns to avoid a compartment where it has previously received a mild foot shock. The latency to re-enter the "dark" compartment is a measure of memory retention.

Comparative Data of Structurally Related H3R Antagonists

While specific in vivo efficacy data for this compound is not available, the following table summarizes the performance of other imidazole-based H3R antagonists in preclinical models. This provides a benchmark for evaluating novel analogs.

CompoundAnimal ModelCognitive TaskOutcomeReference
Enerisant RatSocial Recognition TestReversed scopolamine-induced cognitive impairment at 0.03-0.3 mg/kg, p.o.[13]
Enerisant RatNovel Object RecognitionReversed scopolamine-induced cognitive impairment at 0.03-0.3 mg/kg, p.o.[13]
ABT-239 Rat Pups5-trial Inhibitory AvoidanceEfficacious at blood levels consistent with H3 receptor occupancy.[7]
Thioperamide RatNot SpecifiedIncreased basal histamine release in the hypothalamus.[10][10][11]

Safety and Tolerability

Preliminary safety and tolerability are assessed throughout the in vivo validation process by monitoring for adverse clinical signs, changes in body weight, and overt behavioral changes. More formal acute and chronic toxicity studies are conducted as the compound progresses towards clinical development.

Conclusion

The in vivo validation of this compound analogs requires a systematic and multi-faceted approach. By establishing a robust pharmacokinetic profile, confirming target engagement through receptor occupancy studies, demonstrating the desired pharmacodynamic effect on neurotransmitter release via in vivo microdialysis, and ultimately proving efficacy in relevant models of cognitive function, researchers can build a strong preclinical data package. The comparative data from other H3R antagonists provides a valuable context for interpreting the performance of novel analogs and guiding their development as potential treatments for cognitive disorders.

References

A Comprehensive Guide to the NMR Spectroscopic Characterization of 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures.[1][2] This guide provides a comprehensive, in-depth approach to the NMR spectroscopic characterization of 2-(1H-Imidazol-1-yl)ethanamine (CAS 5739-10-6). While a direct cross-referencing of NMR data with publicly accessible, peer-reviewed literature values is challenging due to a lack of published spectra, this guide offers a robust framework for acquiring, interpreting, and validating the ¹H and ¹³C NMR spectra of this compound. The principles and protocols outlined herein are grounded in fundamental NMR theory and extensive experience with heterocyclic compounds.

The Importance of NMR in Structural Elucidation

NMR spectroscopy is a powerful analytical technique that leverages the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, NMR-active nuclei, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies.[4] These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a detailed fingerprint of the molecular structure.[5] Furthermore, through-bond interactions between neighboring nuclei, known as spin-spin coupling, result in the splitting of NMR signals, revealing valuable information about the connectivity of atoms within a molecule.[2]

Predicted NMR Data for this compound

Based on the analysis of structurally similar compounds, including imidazole and its derivatives, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.[6][7] These predictions serve as a valuable reference for the interpretation of experimentally acquired spectra. The proposed atom numbering is shown in the workflow diagram below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H-27.5 - 7.7-Imidazole ring proton, typically the most deshielded.
H-47.0 - 7.2-Imidazole ring proton.
H-56.8 - 7.0-Imidazole ring proton.
-CH₂- (ethyl, N-Im)3.9 - 4.145 - 50Methylene group attached to the imidazole nitrogen.
-CH₂- (ethyl, N-H₂)2.9 - 3.140 - 45Methylene group attached to the primary amine.
-NH₂Variable (1.5 - 3.0)-Chemical shift is concentration and solvent dependent; may be a broad singlet.
C-2-135 - 140Imidazole ring carbon.
C-4-125 - 130Imidazole ring carbon.
C-5-118 - 123Imidazole ring carbon.

Note: Predicted chemical shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR spectra, a standardized and carefully executed experimental protocol is essential. The following sections detail the necessary steps for sample preparation, instrument setup, and data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The sample should be free of particulate matter and paramagnetic impurities, which can lead to broadened spectral lines and poor resolution.[8][9]

  • Analyte Preparation : Ensure the this compound sample is of high purity. For a standard ¹H NMR experiment, weigh approximately 1-5 mg of the compound. For ¹³C NMR, a higher concentration of 10-20 mg is recommended.[8]

  • Solvent Selection : Choose a suitable deuterated solvent in which the analyte is fully soluble. Common choices for similar compounds include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[8] The choice of solvent will affect the chemical shifts of the analyte and the residual solvent peak position.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube : Using a Pasteur pipette with a cotton plug to filter out any suspended particles, transfer the solution into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.0 ppm). If not already present in the solvent, a small amount can be added.

G cluster_prep Sample Preparation weigh Weigh 1-5 mg (¹H) or 10-20 mg (¹³C) of this compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into 5 mm NMR tube dissolve->filter

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following steps provide a general guideline for setting up a modern NMR spectrometer for data acquisition. Specific commands and procedures may vary depending on the instrument manufacturer and software.

  • Instrument Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking : The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Select the appropriate solvent from the instrument's library and initiate the locking procedure.[10]

  • Shimming : To achieve a homogeneous magnetic field across the sample, the shim coils must be adjusted. Automated shimming routines are available on most modern spectrometers and are generally sufficient for routine analysis.[10]

  • Tuning and Matching : The NMR probe must be tuned to the resonance frequency of the nucleus being observed (¹H or ¹³C) and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.[10]

  • Acquisition Parameters :

    • ¹H NMR : A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 8 to 16 for a sample of this concentration), and the relaxation delay (1-2 seconds).

    • ¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum and improve the signal-to-noise ratio. A wider spectral width (e.g., 0 to 160 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.[8]

G cluster_acq Data Acquisition insert Insert Sample lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune acquire Set Acquisition Parameters and Acquire Data tune->acquire

Caption: General workflow for NMR data acquisition.

Data Processing and Interpretation

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to generate the final NMR spectrum.

  • Fourier Transformation : The FID, a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing : The spectrum must be phased to ensure that all peaks are in the pure absorption mode, appearing as positive, symmetrical signals.

  • Baseline Correction : A flat baseline is essential for accurate integration of the signals.

  • Referencing : The chemical shift axis is calibrated by setting the peak for the internal standard (TMS) to 0.0 ppm, or by referencing the residual solvent peak to its known chemical shift.

  • Peak Picking and Integration : The chemical shift of each peak is determined. For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to that signal.

G cluster_proc Data Processing ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Peak Picking & Integration reference->analyze

Caption: Workflow for NMR data processing.

Structural Assignment of this compound

The structural assignment is made by correlating the processed NMR data with the molecular structure.

  • ¹H NMR :

    • Chemical Shift : The three aromatic protons on the imidazole ring are expected to appear in the region of 6.8-7.7 ppm. The two methylene groups of the ethyl chain will likely appear as triplets between 2.9 and 4.1 ppm. The amine protons often appear as a broad singlet.

    • Integration : The relative integrals of the peaks should correspond to the number of protons in each environment (1:1:1 for the imidazole protons, and 2:2 for the methylene protons).

    • Multiplicity : The methylene protons should appear as triplets due to coupling with each other (n+1 rule).

  • ¹³C NMR :

    • The three carbons of the imidazole ring will resonate in the aromatic region (118-140 ppm). The two aliphatic carbons of the ethyl chain will appear further upfield (40-50 ppm).

Caption: Molecular structure of this compound with proposed atom numbering for NMR assignment.

Conclusion

This guide provides a comprehensive framework for the NMR spectroscopic characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted chemical shifts and interpretation guidelines, based on established NMR principles and data from analogous structures, will aid in the confident structural verification of this important heterocyclic compound. The methodologies described herein ensure a self-validating system for the structural elucidation of this compound, contributing to the scientific rigor of research and development in which this molecule is utilized.

References

LC-MS/MS method validation for quantification of 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Method Validation of 2-(1H-Imidazol-1-yl)ethanamine Quantification: A Comparative Analysis of LC-MS/MS and Alternative Techniques

Introduction: The Analytical Imperative for this compound

In the landscape of pharmaceutical research and development, the precise quantification of small molecules is a cornerstone of progress. This compound, a molecule featuring a reactive imidazole ring and a primary amine, serves as a crucial building block or potential metabolite in various therapeutic candidates. Its accurate measurement in biological matrices is not merely an analytical task; it is a prerequisite for understanding pharmacokinetics, assessing bioavailability, and ensuring the safety and efficacy of new chemical entities.

This guide provides a comprehensive exploration of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound. We will delve into the causality behind the experimental choices, presenting a self-validating protocol grounded in the latest international regulatory standards. Furthermore, we will objectively compare the performance of this "gold standard" technique with alternative analytical methods, providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

The Gold Standard: LC-MS/MS for Bioanalysis

The coupling of liquid chromatography with tandem mass spectrometry has revolutionized bioanalysis. Its power lies in the synergy between the physical separation capabilities of HPLC/UHPLC and the highly selective and sensitive detection afforded by mass spectrometry. For a small, polar molecule like this compound, this combination is particularly advantageous, offering the ability to distinguish the analyte from complex biological matrix components with a high degree of confidence.

A Proposed High-Performance LC-MS/MS Method

While a specific, validated method for this compound is not widely published, a robust method can be developed based on its physicochemical properties and established protocols for analogous compounds.[1]

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation): The objective is to efficiently remove high-abundance proteins from biological samples (e.g., plasma) with minimal sample manipulation.

  • Protocol:

    • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, such as this compound-d4).

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. The acid helps to keep the amine analyte protonated and improves stability.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid Chromatography: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from matrix components.

  • Instrumentation: UHPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining this relatively polar compound.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry: The aim is to achieve sensitive and highly specific detection using Multiple Reaction Monitoring (MRM).

  • Instrumentation: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Rationale: The primary amine and imidazole nitrogens are readily protonated, making positive mode ESI highly efficient.

  • MRM Transitions (Hypothetical):

    • Analyte (C₅H₉N₃, MW: 111.15): Q1 (Precursor Ion): 112.1 m/z [M+H]⁺ -> Q3 (Product Ion): e.g., 82.1 m/z (imidazole ring fragment). The exact product ion would be determined during method development by infusing a standard solution.

    • Internal Standard (e.g., -d4): Q1: 116.1 m/z -> Q3: e.g., 86.1 m/z

  • Key MS Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy would be optimized to maximize the signal for the specific MRM transitions.

Rigorous Validation of the LC-MS/MS Method: A Self-Validating System

Method validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[2] The protocol described below is based on the harmonized international guidelines (ICH M10), ensuring regulatory compliance and data integrity.[3][4]

LC-MS_MS_Validation_Workflow Figure 1: LC-MS/MS Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application Dev Method Development & Optimization (Sample Prep, LC, MS) Selectivity Selectivity & Specificity Dev->Selectivity Begin Validation LLOQ LLOQ Determination Selectivity->LLOQ CalCurve Calibration Curve (Linearity, Range) LLOQ->CalCurve AccPrc Accuracy & Precision CalCurve->AccPrc Matrix Matrix Effect AccPrc->Matrix Carryover Carryover Matrix->Carryover Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) Carryover->Stability Analysis Routine Study Sample Analysis (with QCs) Stability->Analysis Method Validated ISR Incurred Sample Reanalysis (ISR) Analysis->ISR

Caption: Figure 1: LC-MS/MS Bioanalytical Method Validation Workflow

Validation Parameters and Acceptance Criteria

The objective of validation is to challenge the method and define its performance characteristics.[2][5]

1. Selectivity and Specificity:

  • Why: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components.[6]

  • Protocol: Analyze at least six different blank lots of the biological matrix (e.g., plasma). These blanks are checked for any interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.

  • Trustworthiness: This ensures that the reported concentration is solely from the analyte of interest, preventing falsely elevated results.

2. Calibration Curve (Linearity and Range):

  • Why: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range.

  • Protocol: A calibration curve is constructed from a blank sample, a zero sample (with IS), and at least six non-zero concentration standards. The curve is typically fitted with a linear, weighted (1/x²) regression.

  • Acceptance Criteria: At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ). The correlation coefficient (r²) should be consistently >0.99.

3. Accuracy and Precision:

  • Why: Accuracy measures the closeness of the determined value to the nominal concentration, while precision measures the reproducibility of replicate measurements.[6] These are the most critical parameters for ensuring reliable quantitative data.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels in replicate (n=5) across multiple days:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Mid QC

    • High QC (≥ 75% of the Upper Limit of Quantification)

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision: The coefficient of variation (CV) must not exceed 15% (20% at LLOQ).[3]

4. Lower Limit of Quantification (LLOQ):

  • Why: To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

  • Protocol: The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV) and has a signal-to-noise ratio of at least 5:1.

5. Matrix Effect:

  • Why: To evaluate the suppression or enhancement of analyte ionization by co-eluting matrix components. This is a critical parameter for LC-MS/MS assays.

  • Protocol: The response of the analyte in a post-extraction spiked sample is compared to the response of the analyte in a clean solution at the same concentration. This is performed on at least six different lots of the matrix. The CV of the IS-normalized matrix factor should be ≤15%.

6. Stability:

  • Why: To ensure the analyte concentration does not change during sample collection, handling, storage, and analysis.

  • Protocol: QC samples (low and high) are subjected to various conditions and their concentrations are compared against freshly prepared samples.

    • Freeze-Thaw Stability: Minimum of 3 cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for the expected duration of sample handling.

    • Long-Term Stability: Stored at the intended freezer temperature (e.g., -70°C) for a period that covers the study duration.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[4]

Validation_Parameters Figure 2: Interrelationship of Core Validation Parameters Reliable_Method Reliable & Robust Method Accuracy Accuracy Accuracy->Reliable_Method Precision Precision Precision->Reliable_Method LLOQ Sensitivity (LLOQ) Precision->LLOQ Selectivity Selectivity Selectivity->Accuracy Selectivity->LLOQ Linearity Linearity & Range Linearity->Accuracy LLOQ->Linearity Stability Stability Stability->Accuracy

Caption: Figure 2: Interrelationship of Core Validation Parameters

Alternative Quantification Methodologies

While LC-MS/MS is the gold standard, other methods can be employed for amine quantification, each with its own set of advantages and limitations.

1. HPLC with UV Detection (HPLC-UV):

  • Principle: A straightforward chromatographic technique where detection is based on the absorbance of UV light by the analyte. Imidazole-containing compounds typically have a UV absorbance around 210-230 nm.[7]

  • Pros: Cost-effective, robust, and widely available instrumentation.

  • Cons: Significantly lower sensitivity and selectivity compared to MS.[8][9] Highly susceptible to interference from co-eluting compounds in complex matrices like plasma.[10]

2. HPLC with Fluorescence Detection (after Derivatization):

  • Principle: The primary amine of this compound is reacted with a fluorogenic reagent, such as o-phthalaldehyde (OPA), to produce a highly fluorescent derivative that can be detected with high sensitivity.[11]

  • Pros: Can achieve very high sensitivity, often rivaling that of LC-MS/MS.

  • Cons: Requires an additional, highly controlled derivatization step which can introduce variability.[12] The stability of the derivatives can be a concern.[13] OPA does not react with secondary amines, which is not an issue for the target analyte but limits its broader applicability.

3. Ninhydrin Colorimetric Method:

  • Principle: A classic colorimetric method where ninhydrin reacts with primary amines to form a deep purple compound (Ruhemann's purple), the absorbance of which is measured spectrophotometrically (around 570 nm).[14][15]

  • Pros: Simple, inexpensive, and does not require sophisticated instrumentation.

  • Cons: Lacks specificity; it reacts with all primary amino groups, including amino acids and ammonia, leading to significant interference.[16] It provides a measure of total primary amines rather than a specific analyte. It has poor sensitivity compared to other methods.[17]

4. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: The analyte is volatilized and separated in the gas phase before MS detection.

  • Pros: Can offer high chromatographic efficiency.

  • Cons: Amines are notoriously difficult to analyze by GC due to their polarity and basicity, which causes peak tailing and adsorption to the column.[18] Derivatization is often required to improve chromatographic behavior, adding complexity to the workflow.[19] Not suitable for non-volatile or thermally labile compounds.

Comparative Analysis: Selecting the Right Tool for the Job

The choice of analytical method is dictated by the specific requirements of the study, including sensitivity needs, sample matrix complexity, throughput demands, and available resources.

Parameter LC-MS/MS (Proposed) HPLC-UV HPLC-Fluorescence (OPA) Ninhydrin Method GC-MS
Specificity Excellent: Distinguishes analyte by both retention time and mass-to-charge ratio (m/z).Poor to Fair: Relies solely on retention time; high risk of interference.[10]Good: Derivatization adds a layer of specificity, but can still be affected by other primary amines.Very Poor: Reacts with nearly all primary amines and ammonia.[16]Good to Excellent: Mass-selective detection provides good specificity.
Sensitivity (LOD/LOQ) Excellent: Typically in the low pg/mL to low ng/mL range.Fair: Typically in the high ng/mL to µg/mL range.[8]Excellent: Can reach low pg/mL levels, comparable to LC-MS/MS.[11]Poor: Typically in the µg/mL range.Good: Can be sensitive, but often limited by analyte volatility and stability.
Throughput High: Modern UHPLC systems allow for run times of < 5 minutes per sample.High: Similar run times to LC-MS/MS.Moderate: The derivatization step can add time and complexity.[12]Low: Requires manual, time-consuming reaction steps.[17]Moderate: Run times can be longer, and derivatization may be needed.
Matrix Effects High Risk: Susceptible to ion suppression/enhancement; requires careful validation and use of an internal standard.Low Risk: Less affected by matrix unless there is direct spectral overlap.Moderate Risk: Matrix can affect derivatization efficiency and cause fluorescence quenching.High Risk: Many matrix components can react with ninhydrin.Moderate Risk: Matrix can affect injection port and column performance.
Cost (Instrument) High Low Low to Moderate Very Low Moderate
Development Effort High: Requires optimization of LC and MS parameters and rigorous validation.Low: Relatively straightforward method development.Moderate to High: Derivatization reaction needs careful optimization and validation.Low: Simple protocol.High: Challenging for polar amines; derivatization often required.[18]

Conclusion and Recommendations

For the quantification of this compound in biological matrices within a drug development setting, LC-MS/MS is unequivocally the superior method. Its unparalleled specificity and sensitivity ensure that the data generated is reliable, reproducible, and defensible for regulatory submissions. The rigorous validation process, grounded in guidelines from bodies like the FDA and EMA, provides ultimate confidence in the analytical results.[2][3]

  • HPLC-UV may be considered for non-critical applications, such as the analysis of bulk drug substances or highly concentrated formulation samples where the matrix is simple and analyte concentrations are high.

  • HPLC with fluorescence detection is a viable alternative when the highest sensitivity is required but LC-MS/MS is unavailable. However, the complexities of the derivatization step must be carefully managed and validated.

  • The Ninhydrin method is not recommended for the specific quantification of this compound in biological samples due to its profound lack of specificity.

  • GC-MS is generally ill-suited for this polar, non-volatile amine without extensive and potentially problematic derivatization.

Ultimately, investing in the development and validation of a robust LC-MS/MS method provides a foundation of trustworthy data, accelerating research and ensuring the integrity of drug development programs.

References

A Comparative Guide to Purity Assessment of Synthesized 2-(1H-Imidazol-1-yl)ethanamine: HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but a cornerstone of scientific validity. The presence of unreacted starting materials, by-products, or process-related impurities can confound biological assay results and compromise the integrity of subsequent development stages. This guide provides an in-depth, objective comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of 2-(1H-Imidazol-1-yl)ethanamine, a key building block in medicinal chemistry.

The synthesis of this compound, typically via N-alkylation of imidazole with a 2-aminoethylating agent, can introduce several potential impurities.[1][2] These may include residual imidazole, regioisomers, and by-products from side reactions. Therefore, employing robust, orthogonal analytical methods is paramount for accurate characterization. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, grounding every recommendation in established analytical principles and authoritative standards.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is a powerhouse technique in pharmaceutical analysis, prized for its high resolving power and sensitivity in separating and quantifying components within a mixture.[3] For a polar, basic molecule like this compound, however, standard reversed-phase (RP) methods can be challenging due to poor retention on traditional C18 columns.[4][5]

Causality-Driven Method Development

The primary challenge is the hydrophilic nature of the analyte.[6] To overcome this, our methodological choices are guided by the need to enhance interaction with the stationary phase and ensure consistent analyte ionization state:

  • Column Selection : A standard C18 column is often the first choice for method development. However, for polar compounds like our target, a column with a polar-embedded or polar-endcapped stationary phase (e.g., an RP-Amide phase) is superior. These phases provide alternative interaction mechanisms (like hydrogen bonding) that improve the retention of polar analytes, even under highly aqueous mobile phase conditions which can cause "phase collapse" on traditional C18 columns.[7]

  • Mobile Phase pH Control : The primary amine group (pKa ~9-10) and the imidazole ring (pKa of the protonated form ~7) mean the analyte's charge state is highly pH-dependent. Operating the mobile phase at a pH at least two units away from the analyte's pKa ensures a single, stable ionic form, leading to sharp, symmetrical peaks. A phosphate buffer at a pH of ~3.0 will ensure both nitrogen atoms are protonated, promoting interaction with the stationary phase and providing good peak shape. For LC-MS compatibility, volatile buffers like formic acid or ammonium acetate would be substituted.

  • Detection : The imidazole ring contains a chromophore that absorbs UV light. A detection wavelength of around 210 nm is typically effective for imidazole-containing compounds, offering high sensitivity.[8]

Quantitative Data Summary: HPLC Purity Analysis

The table below presents hypothetical data from an optimized HPLC analysis, demonstrating how purity is calculated based on the relative peak area.

CompoundRetention Time (min)Peak AreaArea %Identity
Imidazole (Impurity)2.8515,2300.45%Starting Material
This compound 4.52 3,368,950 99.35% Product
Unknown Impurity6.187,4800.20%By-product
Total 3,391,660 100.00%
Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis, a practice aligned with ICH guidelines.[9][10]

  • Instrumentation and Materials :

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., Ascentis RP-Amide, 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.

    • Phosphoric acid for pH adjustment.

  • Preparation of Solutions :

    • Mobile Phase A : 20 mM potassium dihydrogen phosphate in water. Adjust pH to 3.0 with phosphoric acid.

    • Mobile Phase B : Acetonitrile.

    • Diluent : 90:10 (v/v) mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution (100 µg/mL) : Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve in 100.0 mL of diluent.

    • Sample Solution (100 µg/mL) : Prepare the synthesized sample at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30°C.

    • Detection Wavelength : 210 nm.

    • Gradient Program :

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      10.0 70 30
      12.0 95 5

      | 15.0 | 95 | 5 |

  • Analysis and Calculation :

    • Perform a system suitability test by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[11]

    • Inject the sample solution.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100

Workflow Visualization: HPLC Purity Assessment

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_calc 3. Calculation prep_mobile Prepare Mobile Phases A & B prep_std Prepare Standard Solution sst System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample Solution inject Inject Sample into HPLC prep_sample->inject sst->inject If SST Passes acquire Data Acquisition (Chromatogram) inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Area % integrate->calculate report Final Purity Report calculate->report

Caption: HPLC experimental workflow for purity assessment.

Quantitative NMR (qNMR): An Absolute Approach to Purity

While HPLC provides purity relative to other UV-active components, quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method that can determine absolute purity.[12][13] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, regardless of the molecule's chemical structure.[14] This makes it a "universal" detector.

The Rationale for qNMR

We will focus on the internal standard method, which is the most rigorous approach for absolute quantification and is accepted by regulatory bodies and leading journals.[15][16]

  • Orthogonality : HPLC separates based on polarity and partitioning behavior. NMR distinguishes molecules based on their unique magnetic environments. A sample that appears pure by HPLC may reveal impurities by NMR (and vice versa), making them highly complementary.[16]

  • Absolute Quantification : By adding a known mass of a certified internal standard to a known mass of the sample, the purity of the analyte can be calculated directly, without needing a reference standard of the analyte itself.[15][17] This method accounts for non-chromophoric impurities (like water or inorganic salts) that would be invisible to a UV detector in HPLC.[12]

  • Experimental Rigor : The accuracy of qNMR is critically dependent on specific experimental parameters. A sufficiently long relaxation delay (D1) is essential to ensure all protons have fully returned to their equilibrium state before the next pulse, guaranteeing accurate integration.[18] A value of 5 times the longest T1 (spin-lattice relaxation time) of any proton being quantified is standard practice.

Quantitative Data Summary: qNMR Purity Analysis

The table below summarizes the data required for a qNMR purity calculation using maleic acid as the internal standard.

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Signal Used (δ, ppm)7.6 (s, 1H, Imidazole C2-H)6.3 (s, 2H, Olefinic)
Integral (I)5.8010.00 (Reference)
Number of Protons (N)12
Molecular Weight (MW, g/mol )111.15[19]116.07
Mass Weighed (m, mg)15.2016.50
Purity of Standard (P_std)To be determined99.9%

The purity (P_analyte) is calculated using the following equation[17]:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Using the data above: *P_analyte (%) = (5.80 / 10.00) * (2 / 1) * (111.15 / 116.07) * (16.50 / 15.20) * 99.9% = 98.9%

Experimental Protocol: qNMR Purity Determination
  • Instrumentation and Materials :

    • NMR spectrometer (400 MHz or higher).

    • High-precision analytical balance.

    • Certified internal standard (e.g., maleic acid, purity ≥ 99.5%).

    • Deuterated solvent (e.g., DMSO-d6, as it solubilizes both the analyte and standard well and its residual peak does not overlap with key signals).

  • Sample Preparation :

    • Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial. Record the mass to four decimal places.

    • Accurately weigh approximately 16 mg of the internal standard (maleic acid) into the same vial. Record the mass.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Nucleus : ¹H.

    • Pulse Angle : Calibrated 90° pulse.

    • Relaxation Delay (D1) : ≥ 30 seconds (to ensure quantitative conditions for all relevant protons).

    • Acquisition Time : ≥ 3 seconds.

    • Number of Scans : 8-16 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation :

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved, non-exchangeable signal for the analyte (e.g., the C2-H proton of the imidazole ring at ~7.6 ppm).

    • Integrate the signal for the internal standard (e.g., the two olefinic protons of maleic acid at ~6.3 ppm).

    • Use the equation provided above to calculate the absolute purity of the sample.

Workflow Visualization: qNMR Purity Assessment

QNMR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_calc 3. Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (Quantitative Parameters) dissolve->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity via Equation integrate->calculate report Final Purity Report calculate->report

Caption: qNMR experimental workflow for absolute purity determination.

Comparative Analysis: HPLC vs. NMR

Neither technique is universally superior; they are complementary tools that provide different and corroborating types of information. The choice depends on the specific question being asked, the available resources, and the stage of drug development.

FeatureHPLCNMR
Principle Physical separation based on partitioningNuclear spin resonance in a magnetic field
Purity Type Relative (Area % vs. UV-active species)Absolute (with internal standard) or Relative
Sensitivity High (ppm to ppb level for impurities)Lower (typically requires >0.1% for detection)
Throughput High (automated, ~15-30 min per sample)Lower (requires careful setup, longer run times)
Impurity ID Requires mass spectrometry (LC-MS) or isolationCan provide structural information on impurities
Quantification Requires reference standards for each impurityUniversal detector (molar basis)
Key Advantage Excellent for resolving complex mixtures and detecting trace impurities.[20]Provides absolute purity and structural confirmation in one experiment.[21]
Key Limitation "Blind" to non-chromophoric impurities.[12]Lower sensitivity; potential for peak overlap.

Conclusion

For the comprehensive purity assessment of synthesized this compound, a dual-pronged approach leveraging both HPLC and qNMR is the most scientifically rigorous strategy.

  • HPLC serves as the primary tool for detecting and quantifying process-related impurities and degradation products with high sensitivity, making it indispensable for routine quality control and stability studies.

  • qNMR provides an orthogonal, absolute measure of purity, confirming the identity of the main component and quantifying it against a certified standard. It is particularly valuable for qualifying reference materials and for providing a definitive purity value that is independent of the analyte's response factor.

By understanding the fundamental principles, strengths, and limitations of each technique, researchers can make informed decisions, ensuring the quality and reliability of their chemical matter and, ultimately, the integrity of their scientific endeavors.

References

Unlocking Antitumor Potential: A Comparative Guide to 2-(1H-imidazol-4-yl)ethanamine (Histamine) Analogs in Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, the modulation of histamine signaling pathways has emerged as a compelling, albeit complex, avenue of investigation. Histamine, chemically known as 2-(1H-imidazol-4-yl)ethanamine, and its structural analogs, primarily histamine receptor antagonists, have demonstrated varied and sometimes profound antitumor activities in preclinical xenograft models. This guide provides an in-depth, objective comparison of the performance of these analogs, supported by experimental data, to empower researchers in their quest for novel cancer therapies.

The Dichotomous Role of Histamine in Oncology: A Mechanistic Overview

Histamine exerts its pleiotropic effects through four distinct G-protein coupled receptors (H1R, H2R, H3R, and H4R), each linked to unique intracellular signaling cascades. The expression of these receptors on both tumor cells and cells within the tumor microenvironment underscores the multifaceted influence of histamine on cancer progression.[1] Depending on the receptor subtype activated, histamine can either promote or inhibit tumor growth, highlighting the critical importance of selective receptor modulation.[2]

Histamine Receptor Signaling Pathways in Cancer

Histamine_Signaling cluster_H1R H1 Receptor Signaling (Pro-tumorigenic) cluster_H2R H2 Receptor Signaling (Context-dependent) cluster_H3R H3 Receptor Signaling (Emerging Target) cluster_H4R H4 Receptor Signaling (Anti-tumorigenic) H1R H1R Gq11 Gαq/11 H1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MAPK_H1 MAPK (ERK) PKC->MAPK_H1 Proliferation_H1 Proliferation, Invasion, Angiogenesis MAPK_H1->Proliferation_H1 H2R H2R Gs Gαs H2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Immune_Mod Immune Modulation PKA->Immune_Mod Growth_Inhibition Growth Inhibition PKA->Growth_Inhibition H3R H3R Gi_o Gαi/o H3R->Gi_o AC_inhibit Adenylyl Cyclase (Inhibited) Gi_o->AC_inhibit MAPK_H3 MAPK Gi_o->MAPK_H3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Proliferation_H3 Proliferation, Invasion MAPK_H3->Proliferation_H3 H4R H4R Gi_o_H4 Gαi/o H4R->Gi_o_H4 Chem_Apoptosis Chemotaxis, Apoptosis Gi_o_H4->Chem_Apoptosis Ca2_H4 Ca²⁺ Mobilization Gi_o_H4->Ca2_H4 Xenograft_Workflow cluster_pre Pre-Implantation cluster_implant Implantation cluster_post Post-Implantation & Treatment cluster_end Endpoint & Analysis Cell_Culture 1. Cell Line Culture & Expansion Cell_Harvest 2. Cell Harvesting & Viability Check Cell_Culture->Cell_Harvest Cell_Prep 3. Cell Suspension Preparation Cell_Harvest->Cell_Prep Animal_Prep 4. Animal Acclimatization & Preparation Cell_Prep->Animal_Prep Injection 5. Subcutaneous Injection Animal_Prep->Injection Tumor_Monitoring 6. Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization 7. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 8. Drug Administration Randomization->Treatment Data_Collection 9. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint 10. Study Endpoint Criteria Met Data_Collection->Endpoint Harvest 11. Tumor & Tissue Harvesting Endpoint->Harvest Analysis 12. Data Analysis & Interpretation Harvest->Analysis

References

Unambiguous Identification of 2-(1H-Imidazol-1-yl)ethanamine: A Comparative Guide to High-Resolution Mass Spectrometry and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's identity is a cornerstone of scientific rigor. For researchers working with small heterocyclic molecules like 2-(1H-Imidazol-1-yl)ethanamine, a versatile building block in medicinal chemistry, this certainty is paramount.[1][2] This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) with other widely used analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the definitive identification of this compound. We will delve into the causality behind experimental choices and present supporting data to empower researchers to make informed decisions for their analytical workflows.

The Analytical Challenge: Beyond Nominal Mass

This compound (C₅H₉N₃) has a nominal mass of 111 Da.[3][4] While low-resolution mass spectrometry can provide this nominal mass, it is insufficient for unambiguous identification, as numerous other chemical entities can share the same integer mass. The challenge lies in confirming not just the mass, but the precise elemental composition, which is a critical step in verifying the successful synthesis and purity of the target molecule.[5]

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Elemental Composition

HRMS stands as a powerful tool for the definitive identification of small molecules by providing highly accurate mass measurements, typically to within 5 parts per million (ppm).[5][6] This level of precision allows for the determination of a unique elemental formula, a capability that is largely inaccessible with lower-resolution instruments.[7]

Experimental Protocol: HRMS Analysis of this compound

This protocol outlines the steps for acquiring high-resolution mass data for this compound using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

1. Sample Preparation:

  • Solvent Selection: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acidic modifier aids in the protonation of the amine and imidazole nitrogens, enhancing ionization efficiency in positive ion mode.[8]

  • Concentration: Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or injection into the LC-MS system. This minimizes the risk of ion suppression and detector saturation.

2. Instrumentation and Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the protonated molecular ion ([M+H]⁺).[9][10]

  • Mass Analyzer: Q-TOF or Orbitrap. These analyzers offer the high resolving power necessary for accurate mass measurements.[11]

  • Mass Range: Scan from m/z 50 to 500 to encompass the expected protonated molecule and potential low-mass fragments or impurities.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., Nitrogen at 600-800 L/hr and 350-450 °C).

  • Calibration: Calibrate the instrument immediately prior to analysis using a well-characterized standard solution (e.g., sodium formate or a commercially available calibration mix) to ensure high mass accuracy.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum, focusing on the region around the expected m/z of the protonated molecule (C₅H₁₀N₃⁺), which is 112.0875.[3]

  • Utilize the instrument's software to calculate the elemental composition from the accurately measured m/z value. The software will compare the measured mass to a database of all possible elemental combinations within a specified mass tolerance (e.g., < 5 ppm).

  • The expected accurate mass for the protonated molecule [C₅H₁₀N₃]⁺ is 112.0875. A measured mass within a few ppm of this theoretical value provides high confidence in the elemental composition.[12]

Why HRMS is Superior for Identity Confirmation:

The primary advantage of HRMS lies in its ability to provide an unambiguous elemental formula. For this compound, observing a peak at an m/z of 112.0875 with a mass accuracy of < 5 ppm strongly supports the assigned structure over other isobaric compounds. This level of certainty is crucial in drug development, where even minor impurities can have significant biological effects.[13]

Comparative Analysis: NMR and FTIR Spectroscopy

While HRMS excels at determining elemental composition, a comprehensive structural confirmation often involves orthogonal techniques like NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[14][15] Both ¹H and ¹³C NMR are indispensable for confirming the specific arrangement of atoms in this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Deuterium oxide (D₂O)).[16]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.[16]

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[16]

  • For ¹H NMR, typical parameters include a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is standard.[16]

Expected Spectral Features for this compound:

  • ¹H NMR: Distinct signals for the imidazole ring protons, the two methylene groups of the ethyl chain, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the structure.

  • ¹³C NMR: Resonances for the three unique carbons of the imidazole ring and the two carbons of the ethyl chain.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18]

1. Sample Preparation:

  • The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

2. Data Acquisition:

  • Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Absorption Bands for this compound:

  • N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.

  • C-H stretching: Bands around 2850-3100 cm⁻¹ from the alkyl and aromatic C-H bonds.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the imidazole ring.

  • C-N stretching: Bands in the 1000-1350 cm⁻¹ range.

Performance Comparison

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Elemental Composition (Accurate Mass)Atomic Connectivity and Chemical EnvironmentFunctional Groups
Specificity Very High (can provide a unique formula)High (provides detailed structural information)Moderate (identifies functional groups, not full structure)
Sensitivity Very High (picomole to femtomole range)Moderate (micromole to nanomole range)Low (milligram to microgram range)
Sample Requirement Micrograms or lessMilligramsMilligrams
Analysis Time Rapid (minutes per sample)Moderate (minutes to hours per sample)Rapid (minutes per sample)
Structural Elucidation Infers elemental formulaProvides detailed 3D structure and connectivityConfirms presence/absence of functional groups

Workflow for Unambiguous Identification

The following diagram illustrates a logical workflow for the comprehensive identification of this compound, integrating the strengths of each technique.

G cluster_0 Synthesis & Purification cluster_1 Identity Confirmation Workflow cluster_2 Data Analysis & Final Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Column Chromatography) Synthesis->Purification HRMS HRMS Analysis (Accurate Mass & Elemental Composition) Purification->HRMS Primary Confirmation NMR NMR Spectroscopy (¹H and ¹³C) (Structural Connectivity) Purification->NMR Orthogonal Confirmation FTIR FTIR Spectroscopy (Functional Group Analysis) Purification->FTIR Orthogonal Confirmation Analysis Combined Data Analysis HRMS->Analysis NMR->Analysis FTIR->Analysis Confirmation Unambiguous Identity Confirmed Analysis->Confirmation

Caption: Integrated workflow for the confirmation of this compound identity.

Conclusion: A Multi-faceted Approach for Absolute Confidence

While HRMS provides the most definitive confirmation of the elemental composition of this compound, a comprehensive and self-validating approach integrates the complementary data from NMR and FTIR spectroscopy. HRMS confirms what it is in terms of its elemental makeup, NMR confirms how the atoms are connected, and FTIR provides a rapid check for the expected functional groups. For researchers and drug development professionals, the adoption of this multi-technique workflow ensures the highest level of scientific integrity and provides the irrefutable evidence of molecular identity required for advancing promising compounds through the development pipeline.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-Imidazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-(1H-Imidazol-1-yl)ethanamine (CAS No. 5739-10-6). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.

Hazard Assessment: Understanding the 'Why'

Before any disposal procedure is considered, a thorough understanding of the inherent risks of this compound is paramount. The molecule's structure, featuring both an imidazole ring and a primary amine, dictates its reactivity and hazardous properties.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] The primary amine group contributes to its basicity and corrosive nature, while the overall structure can cause significant irritation.

PropertyValue / ClassificationSource
CAS Number 5739-10-6[2][3][4]
Molecular Formula C₅H₉N₃[1][2][4]
GHS Hazard Statements H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation[1][2]
Signal Word Danger[1]
Likely EPA Waste Code D002 (Corrosivity) if waste pH is ≥ 12.5[5]
Incompatible Materials Strong oxidizers, acids, acid anhydrides, acid chlorides[6][7]

The causality is clear: contact with skin and eyes must be avoided due to the high risk of irritation and severe damage.[1][2] Inhalation can irritate the respiratory tract.[1][2] Furthermore, its basic nature means it will react, often exothermically, with acids.[8] This chemical profile mandates the use of stringent personal protective equipment (PPE) and dictates that this compound be treated as regulated hazardous waste.

Regulatory Framework: Adherence to Mandates

Disposal of chemical waste is not optional; it is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from "cradle-to-grave."[9] Generators of hazardous waste are responsible for its proper identification, handling, and disposal.[10]

  • The Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees of all chemical hazards in the workplace and provide them with the necessary safety training and equipment.[11]

Failure to comply with these regulations can result in significant fines and, more importantly, endanger personnel and the environment.

Core Disposal Principles & Workflow

A systematic approach is essential for managing waste streams containing this compound. The following diagram illustrates the decision-making process for proper disposal.

G Disposal Decision Workflow for this compound start Waste Generated waste_type Characterize Waste Type start->waste_type pure_chem Unused/Expired Pure Chemical waste_type->pure_chem Pure contaminated_solid Contaminated Solids (PPE, Labware) waste_type->contaminated_solid Solid aqueous_sol Aqueous or Organic Solutions waste_type->aqueous_sol Liquid package_pure Package in original or compatible, sealed container. Label as Hazardous Waste. pure_chem->package_pure package_solid Double-bag solids in compatible plastic bags. Label as Hazardous Waste. contaminated_solid->package_solid package_liquid Collect in a compatible, sealed, airtight container. Label as Hazardous Waste. aqueous_sol->package_liquid segregate Store segregated from incompatibles (e.g., acids) in a designated waste accumulation area. package_pure->segregate package_solid->segregate package_liquid->segregate dispose Arrange for pickup by a licensed hazardous waste disposal contractor. segregate->dispose

Caption: Disposal Decision Workflow

Step-by-Step Disposal Protocols

Adherence to the following protocols is mandatory. Always perform these tasks in a well-ventilated chemical fume hood while wearing appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][12]

Protocol 1: Unused or Expired Pure Chemical

This waste stream carries the highest concentration of the hazard and must be handled with extreme care.

  • Do Not Attempt Neutralization: Never mix the pure chemical with acid or any other substance in an attempt to neutralize it. This can cause a violent reaction.

  • Container Management: Keep the chemical in its original, clearly labeled container if possible. If the container is compromised, transfer the material to a new, compatible, and sealable container. Ensure the container is clean and dry.

  • Labeling: Affix a hazardous waste label to the container.[6] The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Irritant).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area. This area must be secure and segregated from incompatible materials, especially acids and strong oxidizers.[6][7]

  • Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

Protocol 2: Contaminated Labware and PPE

Disposable items that come into contact with the chemical are also considered hazardous waste.

  • Gross Decontamination: If feasible, rinse non-disposable contaminated glassware with a suitable solvent (e.g., ethanol) in a fume hood. The resulting rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 3).

  • Collection of Solids: Place all contaminated disposable items—gloves, weigh boats, pipette tips, paper towels, and bench protectors—into a designated hazardous waste bag.

  • Packaging: Double-bag the collected solid waste in durable plastic bags.[6] Securely seal the inner and outer bags.

  • Labeling: Label the outer bag clearly as "Hazardous Waste" with the name of the chemical contaminant.

  • Disposal: Transfer the labeled bag to the designated solid hazardous waste collection drum for pickup.

Protocol 3: Aqueous and Organic Solutions

Dilute solutions must still be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [12][13]

  • Waste Collection: Pour all waste solutions containing this compound into a designated, compatible hazardous waste container (e.g., a high-density polyethylene or glass bottle).

  • Segregation: Ensure this waste stream is kept separate from acidic waste streams to prevent chemical reactions within the waste container.[6][7]

  • Container Management: Do not fill the container to more than 80% capacity to allow for vapor expansion. Keep the container tightly sealed when not in use.[6]

  • Labeling: Label the container with a hazardous waste tag, listing all chemical constituents and their approximate percentages.

  • Storage and Disposal: Store in the designated waste accumulation area and arrange for pickup by a licensed contractor.

Protocol 4: Spill Management and Cleanup

Accidental spills must be handled immediately and safely.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel and secure the area.[7]

  • Don PPE: Before addressing the spill, don appropriate PPE: chemical splash goggles, face shield, heavy-duty nitrile gloves, and a lab coat. A respirator may be necessary for large spills or if ventilation is inadequate.[6][7]

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a sealable container.[12]

    • For contained liquid spills, collect the absorbent material using spark-proof tools and place it into a sealable, compatible container.

  • Final Decontamination: Clean the spill area with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and manage it according to the protocols above.

  • Reporting: Report the spill to your supervisor and EH&S department as per your institution's policy.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or public well-being.

References

A Senior Application Scientist's Guide to Handling 2-(1H-Imidazol-1-yl)ethanamine: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 2-(1H-Imidazol-1-yl)ethanamine (CAS No. 5739-10-6). In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and innovation. This guide moves beyond a simple checklist, offering a field-proven, logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our fellow scientists, to work with confidence and safety.

This compound is a valuable intermediate in chemical synthesis.[1] However, its reactive nature necessitates a stringent and well-understood safety protocol. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure you are operating with the highest degree of protection.

Understanding the Hazard: Why This PPE is Non-Negotiable

Before we don our gear, we must first understand the adversary. This compound is classified with several key hazards that directly inform our PPE choices.[2] The Globally Harmonized System (GHS) classifications for this chemical are explicit: it causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] The signal word associated with this compound is "Danger," underscoring the need for caution.[2]

  • H315 - Causes skin irritation: The chemical can cause redness, itching, and inflammation upon contact with the skin. Prolonged contact can lead to more severe dermal issues.

  • H318 - Causes serious eye damage: This is the most severe hazard. Direct contact with the eyes can lead to irreversible damage, including blindness. The corrosive nature of related amine compounds means even small splashes are a significant threat.[4]

  • H335 - May cause respiratory irritation: Inhalation of dust, mists, or vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][5]

These hazards dictate that our primary goal is to establish a complete barrier between you and the chemical. There is no acceptable level of direct exposure.

The Protective Ensemble: Your Barrier Against Exposure

Based on the hazard profile, a multi-layered PPE approach is required. Each component is critical and serves a specific purpose.

PPE ComponentSpecificationRationale & Best Practices
Eye & Face Protection Chemical safety goggles (conforming to EN 166 or NIOSH standards) AND a face shield.Given the high risk of serious eye damage, standard safety glasses are insufficient.[2][6] Goggles provide a complete seal around the eyes to protect from splashes. A face shield is mandatory when handling larger quantities or during procedures with a high splash potential (e.g., transfers, heating) to protect the entire face.
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile, Neoprene).Always inspect gloves for tears or pinholes before use. Practice the "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste. Wash hands thoroughly after removing gloves.[6][7]
Body Protection Chemical-resistant laboratory coat or apron.A fully-buttoned lab coat provides a primary barrier for your body and personal clothing. For larger-scale work or significant splash risks, consider impervious clothing or a chemical-resistant apron worn over the lab coat.[6] All contaminated clothing must be removed immediately and decontaminated before reuse.[2]
Respiratory Protection Use only in a certified chemical fume hood or well-ventilated area.Engineering controls are the first line of defense. All handling of this compound that could generate dust or aerosols must be performed within a functioning chemical fume hood to prevent inhalation.[2][5] Avoid breathing any dust or vapors.[2]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment. The following workflow integrates safety at every step, from receiving the material to its final disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal P1 Verify Fume Hood Certification & Flow P2 Assemble All Materials (Chemicals, Glassware, Waste) P1->P2 P3 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) P2->P3 H1 Work Within Fume Hood Sash at Lowest Position P3->H1 Begin Experiment H2 Carefully Weigh/Transfer Chemical to Avoid Dust H1->H2 H3 Keep Container Tightly Closed When Not in Use H2->H3 C1 Decontaminate Glassware & Work Surfaces H3->C1 End Experiment C2 Segregate Waste (Solid vs. Liquid) C1->C2 C3 Dispose of Waste in Labeled, Sealed Containers C2->C3 Doff Doff PPE in Correct Order (Gloves Last) C3->Doff WH WH Doff->WH Wash Hands Thoroughly

Caption: A workflow integrating safety checks at every stage of handling this compound.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the chemical, ensure your workspace is prepared. This includes verifying that the chemical fume hood is operational, clearing the area of unnecessary items, and preparing your waste containers.[7]

  • Gowning: Don your complete PPE ensemble as detailed in the table above.

  • Handling: Conduct all manipulations inside the fume hood.[5] When transferring the material, do so carefully to minimize the creation of dust. Keep the container sealed when not in immediate use.[2][7]

  • Decontamination & Disposal: All disposable materials that come into contact with the chemical, including gloves and wipes, must be placed in a designated, sealed hazardous waste container.[2] Reusable equipment should be thoroughly decontaminated. Dispose of the chemical and its container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[2][6][8]

  • Doffing: Remove PPE carefully to avoid self-contamination. Gloves should be the last item removed.

  • Hygiene: Wash your hands thoroughly with soap and water after handling is complete.[2]

Emergency Response: Plan for the Unexpected

Accidents are rare but possible. A clear, immediate action plan is crucial.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Event S1 Immediately remove contaminated clothing. Start->S1 Skin E1 IMMEDIATELY flush eyes at eyewash station for at least 15 minutes. Hold eyelids open. Start->E1 Eye I1 Move to fresh air. Start->I1 Inhalation S2 Flush skin with copious amounts of water. S1->S2 S3 Seek medical attention if irritation persists. S2->S3 E2 Remove contact lenses if possible. E1->E2 E3 GET IMMEDIATE MEDICAL ATTENTION. E2->E3 I2 Keep comfortable for breathing. I1->I2 I3 Seek medical attention if you feel unwell. I2->I3 Spill Accidental Spill Spill_Action Evacuate immediate area. Alert colleagues. Assess scale (minor vs. major). Follow lab-specific spill protocol. Spill->Spill_Action

Caption: Immediate first aid and emergency response procedures for exposure or spillage events.

  • Eye Contact: This is the most critical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention without delay.

  • Skin Contact: Take off all contaminated clothing at once.[2] Wash the affected area with plenty of soap and water.[2] Seek medical help if skin irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If they feel unwell, get medical assistance.[2]

  • Accidental Release: For a minor spill, and only if you are trained and it is safe to do so, contain the spill with an inert absorbent material. For a major spill, evacuate the area, alert others, and follow your institution's emergency response procedures.[9] Avoid breathing any vapors from the spill.[2]

By understanding the specific hazards of this compound and rigorously applying the multi-layered defense of proper PPE and safe handling protocols, you ensure not only your own safety but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Imidazol-1-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(1H-Imidazol-1-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.